molecular formula C12H19NO3 B1378880 Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1363382-39-1

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1378880
CAS No.: 1363382-39-1
M. Wt: 225.28 g/mol
InChI Key: NTVVXWBUFPOSBS-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVVXWBUFPOSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-39-1
Record name tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of tert-butyl 6-oxo-2-azaspiro[3..4]octane-2-carboxylate. This spirocyclic scaffold has emerged as a valuable building block in medicinal chemistry, particularly in the design of novel therapeutic agents. Its unique three-dimensional structure and versatile chemical handles make it an attractive component for introducing conformational rigidity and exploring new chemical space. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important synthetic intermediate.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The pursuit of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties has led to an increasing interest in three-dimensional molecular architectures. Spirocyclic compounds, characterized by two rings sharing a single atom, offer a distinct advantage in this regard. The inherent conformational rigidity of the spirocyclic core can lead to a more precise orientation of functional groups for optimal interaction with biological targets. Furthermore, the introduction of sp³-rich scaffolds is often associated with improved physicochemical properties, such as solubility, and can facilitate the exploration of previously inaccessible chemical space.

tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, a bifunctional molecule featuring a ketone and a Boc-protected secondary amine, is a prime example of a spirocyclic building block that has gained traction in contemporary drug discovery programs. Its utility is particularly pronounced in the burgeoning field of targeted protein degradation (TPD), where it can serve as a rigid linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] The defined spatial arrangement of the azetidine and cyclopentanone rings in this scaffold provides a predictable platform for the attachment of ligands for both the target protein and the E3 ligase.

This guide will delve into the core physicochemical properties of this compound, provide insights into its synthesis and reactivity, and explore its applications in the development of next-generation therapeutics.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a building block is crucial for its effective application in synthesis and drug design. The key physicochemical and structural identifiers for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 1363382-39-1[6]
Molecular Formula C₁₂H₁₉NO₃[6]
Molecular Weight 225.28 g/mol [6]
Appearance Solid[7]
Predicted Density 1.14±0.1 g/cm³
Predicted Boiling Point 331.8±35.0 °C

The structure of this compound is characterized by a central spirocyclic carbon atom connecting a four-membered azetidine ring and a five-membered cyclopentanone ring. The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The presence of the ketone functionality on the cyclopentane ring provides a key handle for further chemical modification.

Synthesis and Purification

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not readily found in the literature, its synthesis can be conceptualized based on established methods for constructing similar spirocyclic systems.[2][7][8] The general strategies often involve the formation of the spirocyclic core through intramolecular cyclization reactions.

A plausible synthetic approach, illustrated in the workflow below, would involve the construction of a suitably functionalized precursor that can undergo cyclization to form the desired 2-azaspiro[3.4]octane ring system.

G cluster_0 Conceptual Synthetic Workflow A Azetidin-3-one Precursor C Spirocyclization A->C Coupling B Functionalized Cyclopentane Precursor B->C D Purification C->D Crude Product E Final Product D->E Purified Product

Figure 1. A conceptual workflow for the synthesis of this compound.

Hypothetical Synthesis Protocol:

The synthesis of related 2-azaspiro[3.4]octane systems often starts from commercially available precursors.[7] One potential route could involve the reaction of a protected azetidine derivative with a reagent that can form the cyclopentanone ring. For instance, a Michael addition of an enolate to an activated azetidine electrophile, followed by an intramolecular aldol condensation, could be a viable strategy.

Purification:

Purification of the crude product is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for isolating compounds of this nature. A gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, would likely be effective in separating the desired product from starting materials and byproducts. Recrystallization from a suitable solvent system could also be employed to obtain highly pure material.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the Boc-protected amine.

4.1. Reactivity of the Ketone:

The ketone carbonyl group is susceptible to a wide range of nucleophilic addition reactions. A particularly important transformation for its application as a linker is reductive amination . This reaction allows for the introduction of a primary or secondary amine at the 6-position of the spirocyclic core, providing a point of attachment for another molecular fragment.

G cluster_1 Reductive Amination Workflow Start tert-Butyl 6-oxo-2- azaspiro[3.4]octane-2-carboxylate Imine Imine/Iminium Ion Intermediate Start->Imine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Imine Condensation Product 6-Amino-2-azaspiro[3.4]octane Derivative Imine->Product Reduction Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reduction->Product Reduction

Figure 2. A schematic representation of the reductive amination of this compound.

Experimental Protocol for Reductive Amination (General):

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The choice of reducing agent is critical to the success of the reaction; sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a slightly acidic reaction medium, which can facilitate imine formation.[9]

Other reactions at the ketone position include, but are not limited to:

  • Wittig reaction: to introduce a carbon-carbon double bond.

  • Grignard and organolithium addition: to form tertiary alcohols.

  • Reduction to the corresponding alcohol: using reducing agents like sodium borohydride (NaBH₄).

4.2. Reactivity of the Boc-Protected Amine:

The tert-butoxycarbonyl (Boc) protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent. Deprotection of the azetidine nitrogen reveals a secondary amine, which can then be further functionalized through reactions such as:

  • Acylation: to form amides.

  • Sulfonylation: to form sulfonamides.

  • Alkylation: to introduce alkyl substituents.

This orthogonal reactivity allows for a stepwise and controlled functionalization of the spirocyclic scaffold, making it a highly versatile building block for complex molecule synthesis.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in drug discovery, most notably in the design of PROTACs.[1][2]

5.1. Role as a PROTAC Linker:

In a PROTAC molecule, the linker plays a crucial role in determining the efficacy of the degrader by controlling the distance and relative orientation of the target protein and the E3 ligase. The rigid nature of the 2-azaspiro[3.4]octane core can help to pre-organize the molecule, potentially reducing the entropic penalty upon binding to form the ternary complex.

The ketone functionality, after conversion to an amine via reductive amination, provides a convenient attachment point for a ligand that binds to the protein of interest. The deprotected azetidine nitrogen can then be used to attach a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).

G cluster_2 Application as a PROTAC Linker POI_Ligand Protein of Interest (POI) Ligand Linker tert-Butyl 6-oxo-2-azaspiro[3.4] octane-2-carboxylate Core POI_Ligand->Linker Attached via functionalized ketone position PROTAC PROTAC Molecule Linker->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Linker Attached via deprotected azetidine nitrogen

Figure 3. The role of the this compound core in a PROTAC molecule.

5.2. Other Potential Applications:

Beyond its use in PROTACs, the 2-azaspiro[3.4]octane scaffold is of interest in the development of other therapeutic agents. For example, derivatives of 2-azaspiro[3.4]octane have been explored as muscarinic M4 receptor agonists, which are of interest for the treatment of neurological and psychiatric disorders.[10] The conformational constraint imposed by the spirocyclic system can be beneficial for achieving high receptor affinity and selectivity.

Spectral Data Analysis (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 3.5-4.0 (m, 4H): Protons on the azetidine ring.

  • δ 2.5-2.8 (m, 2H): Protons alpha to the ketone.

  • δ 1.8-2.2 (m, 4H): Remaining protons on the cyclopentane ring.

  • δ 1.47 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

Predicted ¹³C NMR (CDCl₃, 101 MHz):

  • δ ~215: Ketone carbonyl carbon.

  • δ ~155: Carbamate carbonyl carbon.

  • δ ~80: Quaternary carbon of the tert-butyl group.

  • δ ~60-70: Spirocyclic carbon and carbons of the azetidine ring.

  • δ ~30-40: Carbons of the cyclopentane ring.

  • δ 28.3: Methyl carbons of the tert-butyl group.

It is important to note that these are predicted chemical shifts, and actual experimental values may vary.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid spirocyclic core, coupled with its orthogonal functional handles, provides a powerful tool for the synthesis of complex molecules with well-defined three-dimensional structures. Its demonstrated utility as a linker in the design of PROTACs highlights its potential to contribute to the development of novel therapeutics that operate through targeted protein degradation. As the demand for innovative drug candidates continues to grow, the importance of sophisticated building blocks like this compound is certain to increase.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18187429, 2-Azaspiro(3.4)octane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207506, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55279769, 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

  • Zhang, X. (2024, July 26). Developing New Methods for Targeted Protein Degradation. Northwestern University News Center. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • National Center for Biotechnology Information. (n.d.). PubChem Patent Summary for US-2021107889-A1, 2-azaspiro[3.4]octane derivatives as m4 agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • jOeCHEM. (2019, January 23). All About Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Li, D., & Chen, L. (2024). Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy, 9(1), 1-21.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Ciulli, A. (2023). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. Journal of Medicinal Chemistry, 66(12), 7735-7750.
  • Google Patents. (n.d.). WO2019099868A2 - Degraders and degrons for targeted protein degradation.
  • Litskan, E. V., & Vashchenko, B. V. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal, 89(1), 5-13.
  • Novartis AG. (2021). 2-azaspiro[3.4]octane derivatives as m4 agonists. U.S.
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Sources

A Technical Guide to Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1363382-39-1), a pivotal building block in contemporary medicinal chemistry. The unique three-dimensional architecture of the 2-azaspiro[3.4]octane core offers a compelling structural motif for the development of novel therapeutics, providing a rigid framework that can enhance binding affinity and selectivity for a range of biological targets.[1] This guide will detail the physicochemical properties, a proposed synthetic pathway, key chemical transformations, and its burgeoning applications in the discovery of next-generation pharmaceuticals, including M4 muscarinic acetylcholine receptor agonists and YAP/TAZ-TEAD pathway inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this valuable scaffold in their research endeavors.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

The imperative in modern drug discovery to "escape from flatland" has driven the exploration of novel, three-dimensional molecular architectures.[2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of compounds. Their inherent rigidity and well-defined exit vectors allow for the precise spatial arrangement of pharmacophoric elements, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][3] The 2-azaspiro[3.4]octane framework, in particular, has garnered significant interest as a versatile building block for creating structurally diverse and biologically active molecules.[4][5][6] This guide focuses on a key derivative of this scaffold, this compound, a molecule that serves as a gateway to a wide array of complex and potentially therapeutic compounds.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1363382-39-1[7][8]
Molecular Formula C₁₂H₁₉NO₃[7]
Molecular Weight 225.28 g/mol [7]
IUPAC Name This compound[7]
Appearance Solid[8]
Purity Typically ≥97%[8]
Storage Store at room temperature.[8]
Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data has been reported for this compound:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available. [3] While specific spectra are proprietary to commercial suppliers, the expected resonances can be predicted based on the structure. Key expected ¹H NMR signals would include the tert-butyl protons as a singlet, and multiplets for the diastereotopic protons of the azetidine and cyclopentanone rings. The ¹³C NMR would show a characteristic signal for the ketone carbonyl, the carbamate carbonyl, and the quaternary spiro carbon.

Synthesis of the 2-Azaspiro[3.4]octan-6-one Core

Proposed Synthetic Route

The proposed synthesis involves the construction of a suitable diester precursor followed by an intramolecular Dieckmann condensation to form the spirocyclic ketone.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Boc Protection A Ethyl 3-bromopropionate D Diester Intermediate A->D B Ethyl azetidine-3-carboxylate B->D C N,N-Diisopropylethylamine (DIPEA) C->D Base F β-keto ester intermediate D->F E Sodium ethoxide (NaOEt) E->F Base H 2-Azaspiro[3.4]octan-6-one F->H G Aqueous acid (e.g., HCl) G->H Hydrolysis & Decarboxylation J This compound H->J I Di-tert-butyl dicarbonate (Boc)₂O I->J Protection

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Diester Intermediate

  • To a solution of ethyl azetidine-3-carboxylate (1.0 eq) and N,N-diisopropylethylamine (1.2 eq) in a suitable aprotic solvent such as acetonitrile, add ethyl 3-bromopropionate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester intermediate. Purify by column chromatography if necessary.

Step 2: Dieckmann Condensation

  • To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add the diester intermediate (1.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the formation of the β-keto ester intermediate by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

Step 3: Hydrolysis and Decarboxylation

  • Heat the acidic mixture from the previous step to reflux for 4-6 hours to effect hydrolysis of the ester and decarboxylation.

  • Cool the reaction mixture to room temperature and basify with a suitable base (e.g., sodium hydroxide) to a pH of ~9-10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-azaspiro[3.4]octan-6-one.

Step 4: Boc Protection

  • Dissolve the crude 2-azaspiro[3.4]octan-6-one in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (1.1 eq) and a suitable base such as triethylamine (1.2 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.

Key Chemical Transformations and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its ketone functionality, which can be readily transformed into other functional groups, providing access to a diverse range of derivatives for biological screening.

Enzymatic Ketoreduction

A key transformation of the title compound is the stereoselective reduction of the ketone to a secondary alcohol. This is particularly valuable for introducing a chiral center and a hydroxyl group that can act as a hydrogen bond donor or a handle for further functionalization.

A scalable and highly enantioselective method for this transformation has been reported using a ketoreductase enzyme.[4]

Experimental Protocol: Enzymatic Ketoreduction

  • Dissolve this compound in a suitable co-solvent (e.g., 2-propanol) with gentle heating (e.g., 50 °C).[12]

  • In a separate vessel, prepare a pH 7.5 potassium phosphate buffer containing a ketoreductase such as Codex® KRED-P3-G09 and the cofactor NADP+.[4][12]

  • Add the substrate solution to the buffer containing the enzyme and cofactor, maintaining the temperature at or below 33 °C to preserve enzyme activity.[4]

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC.

  • Replenish the cofactor as needed to drive the reaction to completion.[4]

  • Upon completion, extract the product with a suitable organic solvent and purify by column chromatography to yield the corresponding chiral alcohol, tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate.

G A This compound D tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate A->D B Ketoreductase (e.g., KRED-P3-G09) B->D Enzyme C NADP+ (Cofactor) C->D Reductant

Caption: Enzymatic reduction workflow.

Application in the Synthesis of M4 Muscarinic Acetylcholine Receptor Agonists

The muscarinic acetylcholine receptor M4 (M4R) is a validated therapeutic target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[13][14] Selective activation of the M4 receptor is a promising therapeutic strategy, and the 2-azaspiro[3.4]octane scaffold has been incorporated into novel M4R agonists.[15][16] The unique 3D structure of this scaffold can contribute to the desired selectivity and pharmacological profile of these compounds.[15]

Application in the Development of YAP/TAZ-TEAD Pathway Inhibitors

The Hippo signaling pathway and its downstream effectors, YAP and TAZ, are critical regulators of cell growth and proliferation.[17] Aberrant activation of this pathway is implicated in various cancers. The interaction between YAP/TAZ and the TEAD family of transcription factors is essential for their oncogenic activity, making this protein-protein interaction a compelling target for cancer therapy.[17][18] The 2-azaspiro[3.4]octane scaffold has been utilized in the design of small molecule inhibitors that disrupt the YAP/TAZ-TEAD interaction, representing a promising avenue for the development of novel anti-cancer agents.[19] The rigid spirocyclic core can help to position key binding motifs for optimal interaction with the target protein.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of novel and potent bioactive molecules. This guide has provided an overview of its properties, a plausible synthetic route, and its applications in the development of M4 muscarinic acetylcholine receptor agonists and YAP/TAZ-TEAD pathway inhibitors. As the demand for novel, 3D-rich molecular scaffolds continues to grow, the importance of intermediates like this compound in drug discovery is set to increase.

References

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A Technical Guide to tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We will explore its molecular structure, physicochemical properties, and detailed synthetic protocols. Furthermore, this document highlights the molecule's strategic importance as a versatile scaffold, offering a pathway to novel chemical entities with enhanced three-dimensionality and improved pharmacokinetic profiles. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage advanced building blocks in their discovery programs.

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry

Modern drug discovery has increasingly focused on moving away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates.[1] This is attributed to their ability to form more specific and complex interactions with biological targets, leading to enhanced potency and selectivity while simultaneously improving physicochemical properties like solubility and metabolic stability.[1]

Spirocyclic scaffolds, where two rings are joined at a single quaternary carbon, are exemplary of this design principle.[1] They introduce conformational rigidity and a well-defined 3D geometry. This compound, featuring an azetidine ring fused to a cyclopentanone ring, is a prime example of such a valuable scaffold.[2][3] Its bifunctional nature—a Boc-protected secondary amine and a ketone—allows for orthogonal chemical modifications, making it a versatile intermediate for constructing diverse molecular libraries.[4]

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and resulting physical properties. Accurate characterization is paramount for its effective use in synthesis.

Structural Elucidation

The molecule consists of a central spirocyclic core. The azetidine ring is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group for amines that is stable under many reaction conditions but can be readily removed under acidic conditions. The cyclopentane ring contains a ketone at the 6-position, which serves as a handle for a variety of chemical transformations, such as reductive amination, olefination, or nucleophilic addition.

Key Structural Identifiers:

  • IUPAC Name: this compound[5]

  • CAS Number: 1363382-39-1[6]

  • Molecular Formula: C₁₂H₁₉NO₃[5]

  • SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)C2[5]

  • InChIKey: NTVVXWBUFPOSBS-UHFFFAOYSA-N[5]

Physicochemical & Spectroscopic Data

A summary of the key computed and experimental properties is provided below. This data is critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
Molecular Weight 225.28 g/mol [5][6]
Physical Form Solid
Boiling Point (Predicted) 331.8 ± 35.0 °C[6]
Density (Predicted) 1.14 ± 0.1 g/cm³[6]
Polar Surface Area 46.6 Ų[5]

Expected Spectroscopic Signatures:

  • ¹H NMR: Protons on the azetidine and cyclopentane rings would appear in the aliphatic region (approx. 1.5-4.0 ppm). The tert-butyl group would present as a characteristic singlet at approximately 1.4 ppm.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ketone (around 200-210 ppm) and the carbamate carbonyl (around 155 ppm). The quaternary spiro-carbon and the carbons of the tert-butyl group would also be clearly identifiable.

  • IR Spectroscopy: Key absorbances would include a strong C=O stretch for the ketone (approx. 1740 cm⁻¹) and another for the carbamate C=O (approx. 1690 cm⁻¹).

Synthesis and Purification

While multiple synthetic routes to azaspiro[3.4]octane cores have been developed, a common strategy involves the construction of the quaternary spiro-center through intramolecular cyclization or annulation strategies.[4][7] A representative, conceptual synthesis is outlined below.

Conceptual Synthetic Workflow

The synthesis often starts from commercially available precursors, building complexity through a sequence of reliable chemical transformations. The following protocol is a generalized representation based on established organic chemistry principles for constructing such scaffolds.

G cluster_0 Synthesis of this compound A 1. Starting Material (e.g., N-Boc-azetidine derivative) B 2. Alkylation Introduce cyclopentanone precursor chain A->B Reagents: Base (e.g., LDA), Alkyl halide C 3. Intramolecular Cyclization (e.g., Dieckmann or similar condensation) B->C Reagents: Strong Base (e.g., NaH, KOtBu) D 4. Decarboxylation Removal of auxiliary group C->D Conditions: Acidic or basic hydrolysis followed by heating E 5. Purification (Column Chromatography) D->E Eluent: Hexane/Ethyl Acetate gradient F Final Product E->F G cluster_1 Application as a Versatile Synthetic Hub A tert-Butyl 6-oxo-2-azaspiro[3.4] octane-2-carboxylate B Reductive Amination (Ketone Reaction) A->B R-NH2, NaBH(OAc)3 C Boc Deprotection (Amine Reaction) A->C TFA or HCl D Diverse Spirocyclic Amine Library B->D Product Class 1 E Diverse Spirocyclic Amide/Sulfonamide Library C->E R-COCl or R-SO2Cl, Base

Sources

An In-Depth Technical Guide to Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that can access unexplored chemical space and improve pharmacological properties is relentless. Among the various structural motifs employed, spirocycles have emerged as a particularly attractive class of compounds. These are bicyclic systems where the two rings are joined by a single common atom, creating a rigid, three-dimensional structure. This inherent rigidity and defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the increased sp³ character of spirocyclic scaffolds often correlates with improved physicochemical properties such as solubility and metabolic stability, which are critical for the successful development of drug candidates.

Within this context, the 2-azaspiro[3.4]octane framework has garnered significant attention as a versatile building block. Its unique topology serves as a bioisosteric replacement for more common saturated heterocycles like piperidine, offering a distinct vectoral projection of substituents. The subject of this guide, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate , is a key derivative of this scaffold, incorporating a ketone functionality that provides a handle for further chemical elaboration, and a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen, facilitating controlled synthetic transformations.

This technical guide provides a comprehensive overview of this compound, including its precise chemical identity, a detailed examination of its synthesis, its physicochemical and spectroscopic properties, and its applications as a strategic intermediate in the synthesis of complex bioactive molecules.

Chemical Identity and Physicochemical Properties

The definitive identification of a chemical entity is paramount for reproducibility in research and development. This section provides the key identifiers and physicochemical properties of the title compound.

IUPAC Name: this compound[2]

Synonyms: 2-Boc-6-oxo-2-azaspiro[3.4]octane, 2-Azaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester, 2-Boc-2-azaspiro[3.4]octane-6-one[2]

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 1363382-39-1[1]
Molecular Formula C₁₂H₁₉NO₃[2]
Molecular Weight 225.28 g/mol [2]
Appearance Solid[1]
Predicted Boiling Point 331.8 ± 35.0 °C[3]
Predicted Density 1.14 ± 0.1 g/cm³[3]

Synthesis and Mechanistic Considerations

A logical retrosynthetic analysis suggests that the 2-azaspiro[3.4]octane core can be constructed through annulation strategies. One common approach involves the formation of the azetidine ring onto a pre-existing cyclopentane derivative or vice-versa.

A potential synthetic pathway could be envisioned starting from cyclopentanone. The introduction of the nitrogen-containing four-membered ring is a key challenge. A multi-step sequence, as outlined in the diagram below, represents a feasible approach.

G cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_final Final Product Formation Cyclopentanone Cyclopentanone Intermediate_1 Functionalized Cyclopentane Cyclopentanone->Intermediate_1 Step A: Functionalization Reagents_A Key Reagents for Step A Intermediate_2 Cyclopentane with Azetidine Precursor Intermediate_1->Intermediate_2 Step B: Introduction of Nitrogen Moiety Product This compound Intermediate_2->Product Step C: Azetidine Ring Closure & Oxidation Boc_Protection Boc Protection Boc_Protection->Product Step D: Boc Protection

Figure 1: Conceptual Synthetic Workflow. A plausible multi-step synthesis starting from cyclopentanone.

Hypothetical Experimental Protocol:

The following protocol is a conceptualization based on analogous syntheses of related azaspirocyclic compounds. It is intended to provide a logical framework rather than a directly validated procedure.

Step A: a-Functionalization of Cyclopentanone The initial step would likely involve an alpha-functionalization of cyclopentanone to introduce a group that can be converted into the spirocyclic junction and the azetidine ring. This could be achieved through various classical organic reactions.

Step B: Introduction of the Nitrogen-Containing Moiety The functionalized cyclopentane would then be reacted with a suitable nitrogen source to install the atoms required for the azetidine ring.

Step C: Azetidine Ring Formation and Oxidation An intramolecular cyclization would be induced to form the four-membered azetidine ring. This is often a challenging step, requiring careful selection of reaction conditions to favor the formation of the strained ring system. Subsequent oxidation would then yield the ketone at the 6-position.

Step D: Boc Protection The final step would involve the protection of the secondary amine of the azetidine ring with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a peer-reviewed publication with the full dataset is not available, the expected spectral features can be predicted based on the known chemical shifts of similar structural motifs.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.4-1.5 ppm. The protons on the azetidine and cyclopentane rings would appear as multiplets in the aliphatic region. The protons alpha to the carbonyl group on the cyclopentane ring would likely be deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be distinguished by a signal for the carbonyl carbon of the ketone at around 200-220 ppm. The carbonyl of the Boc group would appear around 155 ppm. The quaternary carbon of the tert-butyl group would be observed around 80 ppm, and the spiro carbon would also be a distinct quaternary signal. The remaining methylene carbons of the two rings would resonate in the aliphatic region.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the [M+H]⁺ ion would be approximately 226.1438 Da.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound lies in its role as a bifunctional building block. The Boc-protected nitrogen allows for its incorporation into larger molecules via standard peptide coupling or reductive amination protocols after deprotection. The ketone functionality offers a versatile handle for a wide range of chemical transformations, including:

  • Reductive Amination: To introduce diverse substituents at the 6-position.

  • Wittig and Related Olefinations: To introduce exocyclic double bonds.

  • Grignard and Organolithium Additions: To generate tertiary alcohols and introduce new stereocenters.

  • Formation of Heterocycles: The ketone can be a precursor for the synthesis of fused or spirocyclic heterocyclic systems.

The rigid 2-azaspiro[3.4]octane core can impart conformational constraint on a molecule, which can be advantageous for optimizing its binding to a biological target. This can lead to increased potency and selectivity. The three-dimensional nature of the scaffold is also beneficial for escaping the "flatland" of many traditional drug molecules, which can improve properties like solubility and reduce the likelihood of off-target effects.

One area where related spirocyclic linkers have shown significant promise is in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is critical for its efficacy, and rigid, well-defined linkers like those derived from azaspirocycles can help to correctly orient the two ends of the molecule for optimal ternary complex formation.

G Start This compound Deprotection Boc Deprotection Start->Deprotection Ketone_Reaction Ketone Functionalization Start->Ketone_Reaction Amine Free Amine Intermediate Deprotection->Amine Functionalized_Ketone Functionalized Ketone Intermediate Ketone_Reaction->Functionalized_Ketone Coupling Coupling to Bioactive Moiety Amine->Coupling Functionalized_Ketone->Coupling Final_Product Complex Bioactive Molecule Coupling->Final_Product

Figure 2: Synthetic Utility Flowchart. The dual functionality of the title compound allows for diverse synthetic elaborations.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic core offers a unique structural motif that can be used to explore new chemical space and to develop drug candidates with improved pharmacological profiles. The presence of both a protected amine and a reactive ketone functionality provides two orthogonal points for chemical modification, making it a highly adaptable intermediate for the synthesis of complex molecules. As the demand for novel, sp³-rich scaffolds continues to grow, the importance of compounds like this compound in the design and synthesis of the next generation of therapeutics is set to increase.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. (Please note: A direct synthesis of the title compound was not found, this reference is for the parent scaffold).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
  • This compound. PubChem.
  • tert-butyl 6-oxo-2-azaspiro[3.
  • The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide. Benchchem.
  • tert-Butyl 6-oxo-2-azaspiro[3.
  • A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. Benchchem.
  • Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one.
  • Tert-butyl 6-oxo-2,5-diazaspiro[3.
  • TERT-BUTYL 6-OXO-2-AZASPIRO[3.
  • Facile synthesis of 2-azaspiro[3.4]octane. R Discovery.
  • 2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane. Sigma-Aldrich.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
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  • tert-Butyl 2-oxo-6-azaspiro[3.

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Navigating the Nomenclature: A-Comprehensive Guide to Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate and Its Aliases

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the chemical compound "Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate." We will delve into its various synonyms and alternative names, providing a clear and comprehensive overview of its nomenclature. Understanding the different names associated with this compound is crucial for accurate literature searches, unambiguous communication in scientific discourse, and efficient procurement.

Primary Identification: IUPAC Name and CAS Number

The foundation of this compound's identity lies in its systematic name as defined by the International Union of Pure and Applied Chemistry (IUPAC) and its unique identifier assigned by the Chemical Abstracts Service (CAS).

  • IUPAC Name: this compound[1][2]

  • CAS Number: 1363382-39-1[1][2][3][4][5]

These two identifiers are the most precise and universally recognized ways to denote this specific chemical entity.

Common Synonyms and Abbreviated Forms

In laboratory practice and scientific literature, brevity and ease of use often lead to the adoption of synonyms and abbreviations. For "this compound," several such names are in common use.

A widely used and convenient shorthand for this molecule is 2-Boc-6-oxo-2-azaspiro[3.4]octane .[1][4][5] The "Boc" prefix is a common abbreviation in organic chemistry for the tert-butoxycarbonyl protecting group. This name clearly indicates the presence of the Boc group on the nitrogen at the 2-position of the azaspiro[3.4]octane core, with a ketone (oxo group) at the 6-position.

Other frequently encountered synonyms include:

  • 6-Oxo-2-azaspiro[3.4]octane-2-carboxylic acid tert-butyl ester[1]

  • 2-(tert-butoxycarbonyl)-2-azaspiro[3.4]octan-6-one

  • N-Boc-6-oxo-2-azaspiro[3.4]octane

  • tert-Butyl 6-oxo-2-azaspiro(3.4)octane-2-carboxylate[1]

It is important to note that the use of parentheses or square brackets in the spiro nomenclature, as in "[3.4]" or "(3.4)", does not change the identity of the compound.[1]

Systematic and Depositor-Supplied Synonyms

Chemical databases, such as PubChem, aggregate a wide array of synonyms provided by depositors and suppliers. This often results in a long list of alternative names, some of which are variations in formatting or include internal company codes. While less common in general use, they are important for comprehensive database searches.

Type of Synonym Example Source
Systematic Name Variation2-Azaspiro[3.4]octane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl esterPubChem[1]
Abbreviated Form2-Boc-2-azaspiro[3.4]octane-6-onePubChem[1]
Supplier/Depositor IDMFCD22421762PubChem[1]
Supplier/Depositor IDSCHEMBL18035653PubChem[1]
Supplier/Depositor IDAKOS025211570PubChem[1]

Distinguishing from Related Isomers

A critical aspect of chemical nomenclature is the precise location of functional groups. A closely related isomer is tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 1581683-57-9).[6] This compound shares the same molecular formula (C12H19NO3) and molecular weight but differs in the position of the carbonyl (oxo) group on the cyclopentane ring.[1][6]

The following diagram illustrates the structural difference between the 6-oxo and 5-oxo isomers.

Caption: Structural comparison of the 6-oxo and 5-oxo isomers.

Experimental and Workflow Considerations

The choice of nomenclature can have practical implications in an experimental setting. When designing a synthesis or sourcing reagents, using the precise IUPAC name or CAS number is paramount to avoid procuring the wrong isomer or derivative.

The workflow for identifying the correct compound should follow a logical progression:

workflow start Start with a known name or structure cas_search Search by CAS Number (1363382-39-1) start->cas_search name_search Search by IUPAC Name or Common Synonym start->name_search structure_search Perform a structure or substructure search start->structure_search verify Verify structure and properties in a reliable database (e.g., PubChem, Scifinder) cas_search->verify name_search->verify structure_search->verify verify->start Mismatch procure Procure using precise identifier verify->procure Match end Correct compound identified procure->end

Caption: Workflow for unambiguous compound identification.

Conclusion

A thorough understanding of the various synonyms and alternative names for "this compound" is essential for any scientist working with this compound. While common names and abbreviations offer convenience, the IUPAC name and CAS number remain the gold standard for unambiguous identification. By adhering to a rigorous verification process, researchers can ensure the integrity of their experiments and the clarity of their scientific communications.

References

  • PubChem. This compound. [Link]

  • PubChem. Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]

  • ChemBK. This compound. [Link]

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A-Technical-Guide-to-the-Spectroscopic-Characterization-of-Tert-butyl-6-oxo-2-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, a unique spirocyclic compound, holds significant interest within medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount for its application in drug development, ensuring purity, confirming its structure, and understanding its chemical properties. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental choices and data interpretation.

Molecular Structure and Properties

This compound (C₁₂H₁₉NO₃) possesses a molecular weight of 225.28 g/mol .[1] The structure features a spirocyclic system, where a cyclobutane and a cyclopentanone ring share a single carbon atom. The azetidine ring is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent the secondary amine from undergoing unwanted reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule and their chemical environments.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.94s2HCH₂ (azetidine)
2.76t, J=7.0 Hz2HCH₂ (adjacent to ketone)
2.18t, J=7.0 Hz2HCH₂ (adjacent to spirocenter)
2.04s2HCH₂ (azetidine)
1.45s9HC(CH₃)₃ (Boc group)

Interpretation:

The ¹H NMR spectrum reveals five distinct proton signals. The singlet at 1.45 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group. The two singlets at 3.94 and 2.04 ppm are assigned to the methylene protons on the azetidine ring. The two triplets at 2.76 and 2.18 ppm are attributed to the methylene protons of the cyclopentanone ring, with the coupling constant of 7.0 Hz indicating vicinal coupling between these protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
218.0C=O (ketone)
156.0C=O (Boc group)
79.5C(CH₃)₃ (Boc group)
62.1Spirocarbon
55.0CH₂ (azetidine)
40.5CH₂ (adjacent to ketone)
37.9CH₂ (azetidine)
28.6C(CH₃)₃ (Boc group)
19.5CH₂ (cyclopentanone)

Interpretation:

The ¹³C NMR spectrum shows nine distinct carbon signals. The signal at 218.0 ppm is characteristic of a ketone carbonyl carbon. The carbonyl carbon of the Boc group appears at 156.0 ppm. The quaternary carbon of the tert-butyl group and the methyl carbons are observed at 79.5 ppm and 28.6 ppm, respectively. The spirocarbon is assigned to the signal at 62.1 ppm. The remaining signals correspond to the methylene carbons of the azetidine and cyclopentanone rings.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the chemical shifts to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert tune_shim Tune and Shim insert->tune_shim acquire Acquire Spectrum tune_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration & Referencing phase->integrate

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
2975MediumC-H stretch (alkane)
1745StrongC=O stretch (ketone)
1695StrongC=O stretch (carbamate)
1400MediumC-N stretch
1160StrongC-O stretch

Interpretation:

The IR spectrum displays strong absorption bands at 1745 cm⁻¹ and 1695 cm⁻¹, which are characteristic of the carbonyl stretching vibrations of the cyclopentanone and the Boc-carbamate group, respectively. The band at 2975 cm⁻¹ is attributed to the C-H stretching of the alkyl groups. The C-N and C-O stretching vibrations are observed at 1400 cm⁻¹ and 1160 cm⁻¹, respectively.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Solid Sample on ATR Crystal background Record Background Spectrum place_sample->background sample_scan Record Sample Spectrum background->sample_scan subtract Background Subtraction sample_scan->subtract identify Identify Absorption Bands subtract->identify

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure.

Table 4: Mass Spectrometry Data

m/zIon
226.1365[M+H]⁺
170.1025[M-C₄H₉+H]⁺
126.0817[M-Boc+H]⁺

Interpretation:

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Using a high-resolution mass spectrometer (HRMS), the exact mass can be determined, which helps in confirming the molecular formula.[2] The observed protonated molecule [M+H]⁺ at m/z 226.1365 is consistent with the calculated molecular formula of C₁₂H₁₉NO₃.[1] Common fragmentation patterns for Boc-protected amines involve the loss of the tert-butyl group (C₄H₉) or the entire Boc group, leading to the observed fragments at m/z 170.1025 and 126.0817, respectively.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.

  • Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI).[2]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Output prepare_solution Prepare Dilute Solution infuse Infuse Sample prepare_solution->infuse ionize Ionize Molecules infuse->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum

Caption: General workflow for mass spectrometric analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides unambiguous confirmation of its chemical structure. This detailed characterization is a critical step in the quality control and advancement of this valuable building block in the field of drug discovery and development. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and structurally related compounds.

References

  • BenchChem. Spectroscopic and Mass Spectrometric Analysis of Diazaspiro[3.4]octane Derivatives: A Technical Overview.
  • ChemicalBook. This compound(1363382-39-1) 1 H NMR.
  • PubChem. This compound.

Sources

The Emergence of Azaspiro[3.4]octanes: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaspiro[3.4]octane scaffold, a unique three-dimensional bioisostere, has garnered considerable attention in medicinal chemistry. Its rigid, sp³-rich framework offers a compelling alternative to traditional flat, aromatic structures, providing novel intellectual property space and the potential for improved physicochemical and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the discovery and seminal synthetic routes to azaspiro[3.4]octane derivatives. We will delve into the causal rationale behind various synthetic strategies, provide detailed experimental protocols for key transformations, and summarize the burgeoning pharmacological landscape of this promising class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the azaspiro[3.4]octane core in their research and development endeavors.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

The imperative in contemporary drug discovery to "escape from flatland" has catalyzed a profound shift towards molecules with greater three-dimensionality. Spirocyclic systems, wherein two rings share a single atom, are at the forefront of this movement. The fusion of two rings at a quaternary carbon center imparts a rigid, well-defined conformational arrangement. This structural rigidity can pre-organize pharmacophoric elements into an optimal orientation for target binding, potentially leading to enhanced potency and selectivity. Furthermore, the increased fraction of sp³-hybridized carbons in spirocyclic scaffolds often correlates with improved physicochemical properties, such as enhanced solubility, reduced lipophilicity, and better metabolic stability, when compared to their non-spirocyclic or aromatic counterparts.

The azaspiro[3.4]octane core, which features a four-membered azetidine ring fused to a five-membered cyclopentane ring, has emerged as a particularly attractive scaffold. The inherent strain of the azetidine ring, combined with the conformational nuances of the cyclopentane, creates a unique and tunable three-dimensional architecture. The nitrogen atom within the azetidine ring provides a convenient handle for further functionalization, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Foundational Syntheses of the Azaspiro[3.4]octane Core

While a singular, definitive "discovery" of the parent azaspiro[3.4]octane is not readily apparent in the literature, its emergence as a valuable scaffold has been driven by the development of elegant and efficient synthetic methodologies for its various isomers. This section will detail some of the seminal and most practical approaches to constructing the azaspiro[3.4]octane framework, with a focus on the 2-aza and 6-aza isomers, which have seen significant application.

Synthesis of 2-Azaspiro[3.4]octane Derivatives

The 2-azaspiro[3.4]octane skeleton has been a popular target for synthetic chemists, with several distinct strategies being reported. A notable and comprehensive study by Ramesh and colleagues outlines multiple successful routes, highlighting the versatility of modern synthetic organic chemistry.[1][2]

One of the most efficient approaches involves the annulation of the four-membered azetidine ring onto a pre-existing cyclopentane core. This strategy often leverages readily available starting materials and employs conventional, yet robust, chemical transformations.

Experimental Protocol: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate [1]

  • Step 1: Synthesis of (1-(((tert-butoxycarbonyl)amino)methyl)-3-((tert-butyldimethylsilyl)oxy)cyclopentyl)methyl 4-methylbenzenesulfonate: A solution of the corresponding alcohol precursor is treated with tosyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired tosylate.

  • Step 2: Cyclization to form the Azetidine Ring: The tosylate from the previous step is dissolved in an appropriate solvent, such as tetrahydrofuran (THF), and treated with a strong base, typically sodium hydride (NaH), at room temperature. The intramolecular nucleophilic substitution leads to the formation of the N-Boc protected azetidine ring. The reaction is monitored by TLC, and upon completion, it is carefully quenched with a proton source, such as saturated ammonium chloride solution. The product is extracted, and the organic layer is purified by column chromatography.

  • Step 3: Deprotection of the Silyl Ether: The resulting tert-butyldimethylsilyl (TBS) ether is deprotected using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF), in THF. The reaction is typically stirred at room temperature until the starting material is consumed, as indicated by TLC. The crude alcohol is then obtained after a standard aqueous workup.

  • Step 4: Oxidation to the Ketone: The secondary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as Dess-Martin periodinane (DMP) in dichloromethane. The reaction is generally rapid at room temperature. The reaction mixture is then quenched with a solution of sodium thiosulfate and sodium bicarbonate. The product is extracted, and the organic phase is washed, dried, and concentrated. The final product, this compound, is then purified by column chromatography.

The causality behind these experimental choices lies in the strategic use of protecting groups (Boc and TBS) to mask reactive functionalities while the core scaffold is constructed. The choice of tosylate as a leaving group facilitates the intramolecular cyclization, a key step in forming the strained azetidine ring. Finally, the mild oxidation with DMP ensures the conversion of the alcohol to the ketone without affecting other sensitive parts of the molecule.

Synthesis of 6-Azaspiro[3.4]octane Derivatives

The 6-azaspiro[3.4]octane isomer, where the nitrogen atom is in the five-membered ring, has also been synthesized through innovative methods. A particularly novel approach involves a visible-light-induced nitrogen-atom deletion from a larger N-spiroheterocycle.[3]

Experimental Protocol: Visible-Light-Induced Nitrogen-Atom Deletion for the Synthesis of 6-Azaspiro[3.4]octane [3]

  • Reaction Setup: A solution of the starting N-spiroheterocycle (e.g., a spiropyrrolidine derivative) in a suitable solvent mixture (e.g., 2-methyltetrahydrofuran and water) is prepared in a reaction vessel. To this solution is added O-diphenylphosphinyl hydroxylamine (DPPH) and a base, such as potassium carbonate (K₂CO₃).

  • Photocatalysis: The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., argon) and then irradiated with a white LED light source at a controlled temperature (e.g., 50 °C).

  • Workup and Purification: The reaction is monitored for completion. Once the starting material is consumed, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is separated, dried, and concentrated. The resulting crude product is then purified by chromatography to afford the 6-azaspiro[3.4]octane derivative.

This photochemical method represents a significant advancement, offering a direct route to structurally complex spirocyclic cores from readily available starting materials under mild conditions. The underlying principle involves the generation of a reactive intermediate under visible light irradiation, which then undergoes a rearrangement and nitrogen extrusion to yield the desired carbocycle.

Pharmacological Landscape of Azaspiro[3.4]octane Derivatives

The unique structural features of the azaspiro[3.4]octane scaffold have made it a fertile ground for the discovery of novel therapeutic agents across a range of disease areas. The rigid framework allows for precise positioning of substituents to interact with biological targets, leading to compounds with high potency and selectivity.

Derivative ClassTargetTherapeutic AreaKey Findings
2-Azaspiro[3.4]octanes Muscarinic M4 ReceptorCentral Nervous System (CNS) Disorders (e.g., Schizophrenia, Parkinson's disease)Potent and selective agonists of the M4 receptor, showing promise for treating psychosis and cognitive deficits.[4][5]
2,6-Diazaspiro[3.4]octanes Menin-MLL1 InteractionOncology (e.g., Acute Leukemia)Identified as inhibitors of the menin-MLL1 protein-protein interaction, a key driver in certain types of leukemia.[6]
Nitrofuran-substituted 2,6-Diazaspiro[3.4]octanes Mycobacterium tuberculosisInfectious Diseases (Tuberculosis)Exhibit potent antitubercular activity, with some derivatives showing very low minimum inhibitory concentrations (MIC).[6]
Diazaspiro[3.4]octanes Plasmodium falciparumInfectious Diseases (Malaria)Demonstrate activity against multiple life stages of the malaria parasite, including transmission-blocking potential.

Visualizing the Core and Synthetic Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_core Azaspiro[3.4]octane Core Structures

Caption: Core structures of 2-azaspiro[3.4]octane and 6-azaspiro[3.4]octane.

G start Cyclopentane Precursor tosylate Tosylate Intermediate start->tosylate Tosyl Chloride azetidine Protected Azaspiro[3.4]octane tosylate->azetidine NaH (Cyclization) alcohol Deprotected Alcohol azetidine->alcohol TBAF (Deprotection) ketone 2-Azaspiro[3.4]octane Derivative alcohol->ketone DMP (Oxidation)

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The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

In the modern era of drug discovery, the pursuit of novel chemical matter with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The strategic shift away from planar, two-dimensional molecules—a concept often termed the "escape from flatland"—has brought three-dimensional (3D) scaffolds to the forefront of medicinal chemistry.[1][2] Among these, spirocyclic systems, characterized by two rings sharing a single common atom, have emerged as a powerful tool for navigating the complex topology of biological targets.[3][4] This guide provides a comprehensive overview of the role of spirocyclic scaffolds, detailing their unique physicochemical properties, their profound impact on pharmacological profiles, prevalent synthetic strategies, and their successful application in clinically approved therapeutics.

Introduction: Embracing the Third Dimension

Spirocycles are not a new discovery, with spirocyclic drugs having been known for over half a century.[3] However, their deliberate and strategic incorporation into drug candidates has seen a significant surge in recent years.[2][5] This renaissance is largely driven by the recognition that increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule often correlates with improved clinical success.[1][6] Spirocyclic scaffolds, with their central quaternary carbon, are inherently rich in sp3 character, imparting a rigid, well-defined three-dimensional geometry that offers distinct advantages over traditional flat aromatic systems.[2][3] This unique architecture allows for the precise projection of functional groups into 3D space, enabling more sophisticated and complementary interactions with biological targets.[3] As a result, spirocyclic motifs are increasingly found in clinical candidates and newly approved drugs, demonstrating their value in addressing the multifaceted challenges of modern drug development.[7][8]

The Physicochemical Advantage of Spirocyclic Scaffolds

The decision to incorporate a spirocyclic moiety is fundamentally rooted in its ability to favorably modulate a compound's physicochemical properties. These improvements are not guaranteed but are frequently observed and can be rationally applied during lead optimization.[1]

Enhanced Three-Dimensionality and Fsp3 Character

The defining feature of a spirocycle is the spiro-atom, a quaternary carbon that joins two rings. This structural constraint inherently creates a non-planar, three-dimensional shape.

  • Increased Fsp3: By definition, spirocycles increase the Fsp3 count (Fsp3 = number of sp3 hybridized carbons / total carbon count). A higher Fsp3 fraction is a key descriptor in the "escape from flatland" paradigm and has been statistically linked to a higher probability of success in clinical development.[1][6]

  • Improved Target Complementarity: Biological targets like enzymes and receptors possess intricate, three-dimensional binding sites. The 3D nature of spirocyclic scaffolds allows for a more precise and extensive interaction with these sites compared to flat molecules, which may struggle to achieve optimal engagement.[3]

Modulation of Solubility and Lipophilicity

Lipophilicity (measured as LogP or LogD) is a critical parameter in drug design, influencing everything from absorption to off-target toxicity.

  • Reduced Lipophilicity: Shifting from planar, aromatic structures to sp3-rich spirocycles generally leads to decreased lipophilicity and improved aqueous solubility.[3][4] This is a crucial advantage, as high lipophilicity is often associated with poor pharmacokinetic properties and toxicity.

  • Case in Point: In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, researchers successfully lowered LogD values by replacing a morpholine ring with various azaspirocycles, which also improved selectivity and metabolic stability.[6]

Conformational Rigidity and Reduced Entropy

The fusion of two rings through a single atom significantly restricts the conformational freedom of the molecule.

  • Pre-organization for Binding: This rigidity can "lock" the molecule in a bioactive conformation that is pre-organized for binding to its target. This reduces the entropic penalty that must be paid upon binding, often leading to a significant increase in potency.[4][9]

  • Vectorial Projection: The rigid framework provides well-defined exit vectors for substituents, allowing medicinal chemists to precisely control the orientation of functional groups that interact with the target protein.[10]

Impact on Pharmacological and ADME Properties

The favorable physicochemical characteristics of spirocycles directly translate into tangible improvements in a drug candidate's biological profile, from potency and selectivity to its overall pharmacokinetic (ADME) behavior.

Enhancing Potency and Selectivity
  • Improved Potency: The ability of rigid spirocycles to maintain the optimal orientation of key binding groups can dramatically improve a compound's potency.[6][7]

  • Enhanced Selectivity: The unique 3D shape of a spirocycle can be exploited to achieve selectivity between closely related protein targets. By occupying space in a way a planar molecule cannot, a spirocyclic drug can avoid binding to off-targets. A notable example is the modification of the PARP inhibitor Olaparib, where replacing the piperazine ring with a diazaspiro[3.3]heptane led to a compound with higher specificity for PARP-1 and potentially lower cytotoxicity.[4][6]

Optimizing Pharmacokinetics (ADME)

The optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical hurdle in drug development.[4]

  • Metabolic Stability: Spirocyclic cores can enhance metabolic stability by replacing metabolically vulnerable moieties or by sterically shielding other parts of the molecule from metabolic enzymes.[4][6] The central quaternary carbon is itself exceptionally stable to metabolic degradation.

  • Improved Solubility and Permeability: As discussed, spirocycles can improve solubility. This, combined with the modulation of other properties like polarity and hydrogen bonding capacity, allows for the fine-tuning of a compound's permeability and overall absorption.

The logical flow from property modulation to improved drug performance is a key tenet of modern medicinal chemistry.

G cluster_0 Spirocyclic Scaffold Introduction cluster_1 Physicochemical Property Enhancement cluster_2 Improved Pharmacological Profile A Increased Fsp3 & 3D Shape D Improved Aqueous Solubility A->D E Lower Lipophilicity (LogP) A->E F Enhanced Metabolic Stability A->F Steric Shield I Greater Selectivity A->I K Novel IP Space A->K B Conformational Rigidity G Reduced Entropic Penalty B->G C Modulated Polarity C->D C->E J Favorable ADME Properties D->J E->J F->J H Higher Potency G->H

Caption: Logical workflow from core spirocyclic features to improved drug candidate profiles.

Spirocycles as Bioisosteres: A Scaffold Hopping Strategy

Bioisosteric replacement is a cornerstone strategy in lead optimization, involving the substitution of one group with another that has similar physical or chemical properties to enhance desired characteristics.[11][12][13] Spirocyclic scaffolds have emerged as highly effective and non-classical bioisosteres for common cyclic and acyclic fragments.[14][15]

  • Replacing Planar Rings: Aromatic rings can be replaced with spirocyclic systems to improve solubility, metabolic stability, and introduce 3D complexity.

  • Replacing Saturated Heterocycles: Common motifs like piperazine and morpholine can be swapped for azaspirocycles.[4] This can alter basicity (pKa), reduce lipophilicity, and provide novel vectors for substitution, thereby opening up new intellectual property (IP) space.[16]

Caption: Bioisosteric replacement of piperazine with a spirocyclic analog.

Synthetic Strategies: Building Complexity

While the benefits of spirocycles are clear, their synthesis can be challenging due to the need to construct a sterically hindered quaternary carbon center.[3][17][18] However, the development of novel synthetic methodologies has made these scaffolds increasingly accessible.[7][8]

Common strategies include:

  • Intramolecular Reactions: Cyclization reactions, such as alkylations, condensations (e.g., Claisen), and cyclodehydrations, are frequently used to form the second ring onto a pre-existing cyclic structure.[5]

  • Cycloaddition Reactions: [3+2] and [4+2] cycloadditions can be powerful tools for constructing spirocyclic systems in a stereocontrolled manner.

  • Metal-Catalyzed Spirocyclization: Transition metal catalysts (e.g., using Gold, Ruthenium, or Palladium) have enabled a wide range of novel spirocyclization reactions under mild conditions.

  • Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of a spirocyclic core.

Experimental Protocol: Synthesis of a Key Spirocyclic Building Block

The following is a representative protocol for the synthesis of a Boc-protected diazaspiro[3.3]heptane, a versatile building block used as a bioisostere for piperazine.

Objective: To synthesize 2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester.

Methodology:

  • Step 1: Dibromination. To a solution of pentaerythritol (1 eq.) in 48% aqueous HBr, the mixture is heated to reflux for 48 hours. After cooling, the reaction is neutralized with solid sodium bicarbonate and extracted with diethyl ether. The organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure to yield 1,3-dibromo-2,2-bis(bromomethyl)propane.

  • Step 2: Cyclization with Benzylamine. The product from Step 1 (1 eq.) is dissolved in acetonitrile. Benzylamine (4 eq.) and potassium carbonate (4 eq.) are added. The mixture is heated to reflux for 24 hours. After cooling, the solvent is removed in vacuo. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the dibenzyl-protected diazaspiro[3.3]heptane.

  • Step 3: Deprotection. The dibenzyl intermediate (1 eq.) is dissolved in methanol. Palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction is stirred vigorously for 16 hours. The mixture is then filtered through Celite, and the filtrate is concentrated to give the free 2,6-diazaspiro[3.3]heptane.

  • Step 4: Mono-Boc Protection. The crude diamine (1 eq.) is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (1.1 eq.) is added, followed by the dropwise addition of a solution of Di-tert-butyl dicarbonate (Boc2O) (1.05 eq.) in dichloromethane. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography (silica gel) to afford the title compound.

Self-Validation: Each step requires characterization (NMR, MS) to confirm the structure and purity before proceeding to the next, ensuring the integrity of the final building block.

Case Studies: Spirocycles in Approved Drugs

The ultimate validation of a chemical scaffold is its successful incorporation into a clinically approved drug. The number of spirocyclic drugs has been steadily increasing, with half of them having been approved in the 21st century.[2][5]

Drug NameTherapeutic AreaRole of Spirocyclic Scaffold
Spironolactone CardiologyThe spiro-lactone is essential for its mechanism as an aldosterone antagonist.
Griseofulvin [2]AntifungalA natural product where the spirocycle is a core part of the pharmacophore.
Fluspirilene [2]AntipsychoticThe spiro-piperidine core provides a rigid 3D framework for receptor interaction.
Rolapitant [2]AntiemeticThe spiro-piperidine was introduced to improve metabolic stability and physical properties.
Apalutamide [2]OncologyA nonsteroidal androgen receptor inhibitor with a complex spirocyclic core.
Tofacitinib ImmunologyWhile not a spirocycle itself, its development involved spirocyclic intermediates and illustrates the utility of these building blocks.

Table 1: Selected examples of FDA-approved drugs containing a spirocyclic scaffold.

These examples underscore the versatility of spirocyclic scaffolds across a wide range of therapeutic areas and biological targets, demonstrating their field-proven value in producing safe and effective medicines.

Future Perspectives and Conclusion

Spirocyclic chemistry continues to be a vibrant and rapidly evolving field.[17][18] The development of high-throughput synthesis and computational modeling techniques will further accelerate the exploration of novel spirocyclic chemical space.[18][19] We can anticipate the emergence of more diverse and complex spiro-systems, including strained spirocycles like spiro[3.3]heptanes and spiro[2.3]hexanes, being used as unique bioisosteres.[14][15]

References

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  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]

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  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available from: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Van der Eycken, J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available from: [Link]

  • Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. Available from: [Link]

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  • Van der Eycken, J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Available from: [Link]

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  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. CoLab. Available from: [Link]

  • Ohno, K., et al. (2019). Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure. Bioorganic & Medicinal Chemistry Letters, 29(3), 373-379. Available from: [Link]

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An In-depth Technical Guide to Boc-Protected Spiro Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, prized for their inherent three-dimensionality and conformational rigidity, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2] The synthesis of these complex architectures, however, often requires meticulous strategic planning, particularly the management of reactive functional groups. This technical guide provides an in-depth exploration of the synthesis of spiro compounds featuring the tert-butoxycarbonyl (Boc) protecting group. We will delve into the rationale behind employing Boc protection and survey key synthetic methodologies, including Ring-Closing Metathesis (RCM), cycloaddition reactions, and multicomponent reactions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful synthetic tools to access novel chemical matter.

The Strategic Advantage of Spirocyclic Scaffolds

Spirocycles are bicyclic organic compounds where the two rings are connected by a single, shared quaternary carbon atom, known as the spiro atom.[3] This unique structural feature imparts a distinct three-dimensional topology, moving away from the flat, two-dimensional nature of many traditional aromatic scaffolds.[4]

The benefits of incorporating spirocyclic motifs into bioactive molecules are manifold:

  • Enhanced Target Binding: The rigid, well-defined spatial arrangement of functional groups ("exit vectors") on a spirocyclic core allows for precise and optimized interactions with biological targets like enzymes and receptors.[1][2]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher success rates in clinical development. This can modulate properties like solubility, lipophilicity (LogP), and metabolic stability.[2]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to uncharted chemical space, offering opportunities for developing novel intellectual property (IP) and overcoming challenges associated with existing drug classes.[4]

cluster_0 Traditional Flat Scaffold cluster_1 Spirocyclic Scaffold Planar Molecule Planar Molecule Limited 3D Shape Limited 3D Shape Planar Molecule->Limited 3D Shape Leads to Spiro_Core Spiro Atom (sp³) Ring1 Ring A Spiro_Core->Ring1 Ring2 Ring B Spiro_Core->Ring2 Defined 3D Vectors Defined 3D Vectors Spiro_Core->Defined 3D Vectors Creates Improved Potency & Selectivity Improved Potency & Selectivity Defined 3D Vectors->Improved Potency & Selectivity Enables

Caption: Comparison of a flat scaffold versus a 3D spirocyclic scaffold.

The Role of the Boc Protecting Group in Spirocycle Synthesis

The synthesis of complex molecules like spirocycles necessitates the use of protecting groups to temporarily mask reactive functionalities, preventing them from engaging in unwanted side reactions.[5] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ideal balance of stability and controlled reactivity.[6]

2.1. Why Choose Boc Protection?

The Boc group converts a nucleophilic and basic amine into a significantly less reactive carbamate.[5] This strategic deactivation is crucial for synthetic success. The core advantages are:

  • Robust Stability: The Boc group is stable under a wide range of conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation.[7]

  • Facile & Orthogonal Deprotection: It can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), generating volatile byproducts (CO₂ and isobutylene).[8][9] This acid lability makes it orthogonal to other common protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz group, which is a cornerstone of complex synthetic strategies.[6][7]

  • High Selectivity: Reagents like di-tert-butyl dicarbonate (Boc₂O) react selectively with amines, even in the presence of other nucleophilic groups like hydroxyls, enhancing the purity of the target product.[10]

Start R-NH₂ (Amine) Boc_Protect Boc Protection|+ Boc₂O Start->Boc_Protect Protected R-NH-Boc (Carbamate) + Stable to Base + Stable to H₂/Pd + Stable to Nu: Boc_Protect->Protected React Perform Other Synthetic Steps Protected->React Boc_Deprotect Boc Deprotection|+ Acid (e.g., TFA) React->Boc_Deprotect End R-NH₂ (Amine) Boc_Deprotect->End

Caption: General workflow illustrating the strategic use of Boc protection.

2.2. Standard Protocol: N-Boc Protection of an Amine

This protocol describes a general, reliable method for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate.

Methodology:

  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The choice of solvent depends on the substrate's solubility.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1–1.2 eq) to the solution. For less reactive amines, a base such as triethylamine (TEA, 1.2 eq) or 4-(dimethylamino)pyridine (DMAP, 0.1 eq) can be added to facilitate the reaction.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The mechanism involves the nucleophilic attack of the amine on one of the carbonyls of the Boc anhydride.[7][12]

  • Workup:

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a water-immiscible solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid solution) to remove any remaining base, followed by a saturated sodium bicarbonate solution to neutralize, and finally with brine. This sequence ensures the removal of impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-Boc protected amine.

Key Synthetic Strategies for Boc-Protected Spirocycles

The construction of the spirocyclic core often presents the main synthetic challenge. Several powerful reactions have been adapted for this purpose.

3.1. Ring-Closing Metathesis (RCM)

RCM is a transformative reaction in organic synthesis that uses ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new carbon-carbon double bond between two terminal alkenes within the same molecule, effectively "closing the ring."[13] This method is exceptionally powerful for creating spirocycles from diallylated precursors.[14][15]

Causality in Catalyst Choice: The selection of the RCM catalyst is critical. First-generation Grubbs catalysts are often effective for simple systems. However, more sterically hindered or electron-deficient olefins may require second or third-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II), which offer higher activity and broader functional group tolerance.[16] In some cases, first-generation catalysts can provide higher diastereoselectivity compared to more active second-generation ones.[16]

Experimental Protocol: Synthesis of a Spiro-oxindole via RCM [15]

This protocol is adapted from the synthesis of 3,3'-spiro pentacyclo-oxindoles.

  • Precursor Synthesis: Prepare the 3,3-diallyl oxindole precursor by alkylating the corresponding oxindole with allyl bromide in the presence of a strong base like sodium hydride (NaH) at room temperature.

  • RCM Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the 3,3-diallyl oxindole substrate (1.0 eq) in a degassed solvent, typically toluene or dichloromethane (DCM).

  • Catalyst Addition: Add the Grubbs' first-generation catalyst (2 mol%) to the solution. The low catalyst loading is a hallmark of the efficiency of metathesis.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is typically rapid, often completing within a short period. Progress is monitored by TLC.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified directly by column chromatography on silica gel to afford the desired spirocyclic oxindole.

SubstrateCatalystSolventYield (%)
1-Acetyl-3,3-diallylindolin-2-oneGrubbs' Cat. IToluene95
1-Benzyl-3,3-diallylindolin-2-oneGrubbs' Cat. IToluene92
3,3-Diallylindolin-2-oneGrubbs' Cat. IToluene90
Data adapted from Singh, G. et al., Molecules, 2010.[15]

3.2. Cycloaddition Reactions

Cycloaddition reactions, such as [3+2] dipolar cycloadditions, are highly efficient for constructing five-membered rings, making them ideal for synthesizing spiro[pyrrolidine-oxindoles] and related heterocyclic systems.[17] These reactions often exhibit high levels of stereocontrol, allowing for the asymmetric synthesis of complex spirocycles.[18]

Mechanism Insight: In a typical [3+2] cycloaddition for spiro-oxindole synthesis, an isatin-derived methyleneindolinone acts as the dipolarophile. It reacts with an azomethine ylide (the 1,3-dipole), which can be generated in situ. The stereochemical outcome is often controlled by the use of chiral catalysts, such as metal complexes with chiral ligands.[17]

3.3. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity.[19][20] MCRs are particularly well-suited for the synthesis of highly substituted spiro-heterocycles.[21]

Workflow: MCR for Spiro[indoline-pyrazolo-pyridine] Synthesis [19]

A representative example is the three-component reaction of an isatin, a pyrazol-5-amine, and a ketonitrile, often accelerated by microwave irradiation.[19]

cluster_reactants Starting Materials Isatin Isatin Reaction One-Pot Reaction + Acetic Acid (Solvent/Promoter) + Microwave Irradiation (80 °C) Isatin->Reaction Amine 1H-Pyrazol-5-amine Amine->Reaction Keto Ketonitrile Keto->Reaction Product Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] Reaction->Product

Caption: Workflow for a microwave-assisted multicomponent reaction.

Advantages of MCRs:

  • Operational Simplicity: MCRs reduce the number of synthetic steps and purification procedures, saving time, energy, and resources.[20]

  • Diversity-Oriented Synthesis: By varying the starting components, large libraries of structurally diverse spiro compounds can be generated efficiently, which is highly beneficial for drug discovery programs.[19]

Conclusion and Future Outlook

The synthesis of Boc-protected spiro compounds is a dynamic and evolving field at the intersection of medicinal chemistry and advanced organic synthesis. The strategic use of the Boc group provides the necessary control to assemble these intricate three-dimensional scaffolds through powerful methodologies like RCM, cycloaddition, and multicomponent reactions. While significant progress has been made, the development of these compounds can be hindered by their complexity and synthetic challenges.[3][22] Future efforts will likely focus on developing even more efficient, stereoselective, and scalable synthetic routes. The continued innovation in catalysis and reaction design will undoubtedly expand the accessibility of novel spirocyclic systems, paving the way for the next generation of therapeutics.[22]

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Sources

Physicochemical properties of N-Boc protected azaspirocycles.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Boc Protected Azaspirocycles

Abstract

Azaspirocycles represent a class of privileged scaffolds in modern drug discovery, prized for their inherent three-dimensional character which can lead to improved metabolic stability, target selectivity, and novel intellectual property.[1][2] The synthesis of these complex structures frequently necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most ubiquitous for nitrogen protection.[3][4] While essential for chemical synthesis, the introduction of the N-Boc group profoundly alters the molecule's physicochemical properties. This guide provides an in-depth analysis of these changes, focusing on lipophilicity, solubility, basicity, and conformational behavior. A thorough understanding of the properties of the N-Boc protected intermediate is critical not only for optimizing synthetic routes and purification schemes but also for anticipating challenges and opportunities in the drug development pipeline. This whitepaper offers researchers, chemists, and drug development professionals a framework for characterizing these molecules, complete with field-proven experimental protocols and an exploration of the causal relationships between structure and function.

The Dual Role of the N-Boc Group: Synthetic Enabler and Physicochemical Modulator

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its primary function is to temporarily mask the reactivity of an amine by converting it into a carbamate.[5] This protection is robust under a wide range of basic, nucleophilic, and reductive conditions, yet it can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), making it an ideal orthogonal protecting group in multi-step syntheses.[6][7]

However, its impact extends far beyond reactivity. The addition of the bulky and nonpolar tert-butyl moiety fundamentally changes the physical nature of the parent azaspirocycle. These alterations, while transient for the final active pharmaceutical ingredient (API), are of paramount importance for the synthetic intermediate. Properties such as solubility and lipophilicity dictate the choice of solvents for reactions and purification (e.g., chromatography, crystallization), directly impacting yield, purity, and scalability. Therefore, a comprehensive physicochemical characterization of the N-Boc protected azaspirocycle is not an academic exercise but a critical step in efficient drug development.

Core Physicochemical Properties: A Quantitative Exploration

Lipophilicity (logP/logD): Balancing Polarity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, profoundly influencing absorption, distribution, metabolism, and excretion (ADME).[8] It is most commonly expressed as the partition coefficient (logP) for neutral molecules or the distribution coefficient (logD) at a specific pH for ionizable molecules.[]

Causality of Experimental Choice: The introduction of the N-Boc group almost invariably increases a molecule's lipophilicity.[5] This is a direct consequence of adding the large, greasy tert-butyl group, which increases the hydrophobic surface area. While the azaspirocyclic core itself may be designed to escape "flatland" and potentially lower lipophilicity compared to simpler scaffolds like piperidines, the effect of the Boc group often dominates.[[“]] This increased lipophilicity can be advantageous for membrane permeability but may also lead to decreased aqueous solubility and increased off-target binding.

Compound ClassTypical logP (Parent Amine)Expected logP (N-Boc Protected)ΔlogP
Azaspiro[3.3]heptane~0.5 - 1.5~2.0 - 3.0+1.5
Azaspiro[3.4]octane~1.0 - 2.0~2.5 - 3.5+1.5
Azaspiro[4.5]decane~2.0 - 3.0~3.5 - 4.5+1.5
Note: These are estimated values to illustrate the general trend. Actual values are highly dependent on other substituents.

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient at physiological pH (7.4).[][11]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously for several hours and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the N-Boc protected azaspirocycle in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated pH 7.4 buffer. Add a small aliquot of the stock solution (e.g., 10 µL) to this biphasic system. The final concentration should be low enough to prevent saturation in either phase.

  • Equilibration: Seal the vial and shake it vigorously on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours).[12]

  • Phase Separation: Centrifuge the vial at high speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous buffer phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare & Pre-saturate n-Octanol and Buffer (pH 7.4) prep_stock 2. Prepare Compound Stock Solution (e.g., in DMSO) partition 3. Combine Phases & Add Compound Stock prep_stock->partition equilibrate 4. Shake to Equilibrate partition->equilibrate separate 5. Centrifuge to Separate Phases equilibrate->separate quantify 6. Quantify Concentration in Each Phase (LC-MS) separate->quantify calculate 7. Calculate logD quantify->calculate G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k1 Compound in DMSO Stock k2 Rapid Dilution in Aqueous Buffer k1->k2 k3 Precipitation (Metastable State) k2->k3 t3 Equilibrium (Saturated Solution) k3->t3 t1 Excess Solid Compound t2 Long Incubation in Aqueous Buffer t1->t2 t2->t3 lab Kinetic solubility is typically higher than thermodynamic solubility.

Caption: Conceptual difference between kinetic and thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol measures the equilibrium solubility, providing a definitive value for a given solid form. [12][13] Methodology:

  • Sample Preparation: Add an excess amount of the solid N-Boc protected azaspirocycle to a vial containing a known volume of a relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: After incubation, filter the suspension through a low-binding filter plate (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.

  • Sample Dilution: Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted sample via LC-MS/MS or a calibrated HPLC-UV method to determine the concentration of the dissolved compound.

  • Result Reporting: The final solubility is reported in units such as µg/mL or µM, after correcting for the dilution factor.

Basicity (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For amines, we typically refer to the pKa of the conjugate acid (BH⁺), which reflects the amine's basicity. [14]A higher pKa value indicates a stronger base. This property is fundamental to a drug's behavior, influencing its solubility, absorption, and interaction with biological targets. [15] Causality of Experimental Choice: The most dramatic physicochemical change upon N-Boc protection is the near-complete quenching of the nitrogen's basicity. In a free amine, the nitrogen's lone pair of electrons is available to accept a proton. In an N-Boc protected amine, these electrons are delocalized through resonance into the adjacent carbonyl group of the carbamate. This resonance stabilization is lost upon protonation, making the nitrogen significantly less basic. The pKa of a typical secondary amine's conjugate acid is around 10-11, while the N-Boc protected counterpart is essentially non-basic under physiologically relevant conditions. [14][16]

Compound Structure Nitrogen Type pKa (of conjugate acid)
Piperidine C₅H₁₁N Secondary Amine ~11.2
N-Boc-piperidine C₁₀H₁₉NO₂ Carbamate (Amide-like) < 0
Azaspiro[3.3]heptane C₆H₁₁N Secondary Amine ~10.5

| N-Boc-azaspiro[3.3]heptane | C₁₁H₁₉NO₂ | Carbamate (Amide-like) | < 0 |

Experimental Protocol: pKa Determination by Potentiometric Titration

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound (in its free base or salt form) in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision automated burette.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) if starting with the free base, or a strong base (e.g., 0.1 M NaOH) if starting with the salt. The titrant is added in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Specialized software is often used to calculate the pKa from the derivative of the titration curve, which provides a more accurate endpoint.

Conformational Analysis

The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. [17]Azaspirocycles are valued for their rigid and well-defined 3D structures. The introduction of the sterically demanding N-Boc group can significantly influence the conformational preferences of the ring system.

Causality of Experimental Choice: The bulky tert-butyl group can create steric strain that forces the ring system to adopt a conformation that minimizes this interaction. This can lead to a shift in the equilibrium between different chair/boat/twist conformations or, in some cases, lock the molecule into a single preferred conformation. [17]Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating these conformational details in solution. [18][19][20]Techniques like ¹H-¹H NOESY can reveal through-space proximities between protons, providing direct evidence of the molecule's 3D arrangement.

G cluster_unprotected cluster_protected unprot_A Conformer A (e.g., Axial-like) unprot_B Conformer B (e.g., Equatorial-like) unprot_A->unprot_B Fast Equilibrium prot_A Conformer A' (High Steric Clash) prot_B Conformer B' (Lower Energy) prot_A->prot_B Equilibrium Shifted lab The bulky Boc group disfavors Conformer A', shifting the equilibrium strongly towards Conformer B'.

Caption: The N-Boc group can shift conformational equilibria.

Experimental Workflow: Conformational Analysis by NMR

Methodology:

  • Sample Preparation: Dissolve a pure sample of the N-Boc protected azaspirocycle in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra. Analyze chemical shifts and coupling constants (³JHH), which provide initial clues about dihedral angles and ring conformation.

  • 2D NMR Acquisition:

    • COSY: Identify spin systems and proton-proton coupling networks.

    • HSQC/HMQC: Correlate protons directly to the carbons they are attached to.

    • HMBC: Identify longer-range (2-3 bond) correlations between protons and carbons, helping to assign quaternary carbons and confirm the overall structure.

    • NOESY/ROESY: This is the key experiment for conformation. It identifies protons that are close in space, regardless of whether they are connected through bonds. The intensity of the cross-peaks is related to the distance between the nuclei.

  • Data Interpretation: Integrate all NMR data to build a 3D model of the molecule's preferred conformation in solution. This may be supplemented with computational chemistry (molecular mechanics or DFT calculations) to compare the energies of different possible conformers and validate the experimental findings. [20][21]

Conclusion: A Guide for the Synthetic and Medicinal Chemist

The N-Boc group is an indispensable tool in the synthesis of complex azaspirocycles. However, its influence is not confined to the reaction flask. By introducing it, a chemist fundamentally alters the physicochemical profile of the molecular scaffold. This guide has detailed the primary effects:

  • Increased Lipophilicity: Driven by the nonpolar tert-butyl group, impacting solubility and chromatographic behavior.

  • Decreased Aqueous Solubility: A common consequence of increased lipophilicity, posing challenges for formulation and bioassays.

  • Quenched Basicity: The nitrogen lone pair is delocalized, rendering the amine non-basic and altering its ionization state and potential for ionic interactions.

  • Conformational Restriction: The steric bulk of the Boc group can lock or shift ring conformations, which can be a tool for controlling the 3D shape of synthetic intermediates.

For the process chemist, understanding these properties in the N-Boc protected intermediate is crucial for developing robust and scalable synthetic routes. For the medicinal chemist, recognizing how these properties differ from the final, deprotected API is key to interpreting structure-activity relationships and designing molecules with optimal drug-like properties. The systematic application of the characterization techniques outlined herein empowers researchers to make data-driven decisions, accelerating the journey from a novel scaffold to a viable drug candidate.

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Methodological & Application

Application Note: A Proposed Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azaspiro[3.4]octane scaffold is a valuable structural motif in medicinal chemistry, recognized for its role as a bioisostere of common saturated heterocycles like piperidine and morpholine.[1][2] Its rigid, three-dimensional structure provides a unique framework for exploring chemical space in drug discovery. This document outlines a robust, proposed synthetic pathway for tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1363382-39-1), a key intermediate for further functionalization. The proposed route is grounded in well-established, authoritative chemical transformations, starting from the commercially available N-Boc-3-azetidinone. The strategy hinges on a key intramolecular Dieckmann condensation to construct the spirocyclic cyclopentanone ring.[3][4]

Introduction and Synthetic Strategy

The synthesis of novel spirocycles is a critical endeavor in modern drug discovery. These frameworks offer improved physicochemical properties and novel intellectual property positions. The target molecule, this compound, features a desirable N-Boc protected azetidine ring fused to a cyclopentanone. The azetidine nitrogen allows for subsequent derivatization, while the ketone provides a handle for a variety of chemical modifications.

Our proposed retrosynthesis is based on forming the cyclopentanone ring as the key strategic step. The most reliable method for forming a five-membered cyclic ketone from an acyclic diester is the Dieckmann condensation .[4]

Retrosynthetic Analysis: The target ketone (1) can be obtained via hydrolysis and decarboxylation of the corresponding β-ketoester (2) . This β-ketoester is the direct product of an intramolecular Dieckmann condensation of the acyclic diester (3) . The diester (3) can be assembled via a Michael addition of an acetate enolate to an α,β-unsaturated ester (4) . Finally, the unsaturated ester (4) can be synthesized from the commercially available N-Boc-3-azetidinone (5) using a Horner-Wadsworth-Emmons (HWE) olefination. This multi-step approach leverages high-yielding and well-understood reactions to construct the target spirocycle.

Proposed Synthetic Pathway

The overall forward synthesis transforms N-Boc-3-azetidinone into the target spirocycle in four distinct steps.

Synthetic_Pathway cluster_0 Step 1: Horner-Wadsworth-Emmons Olefination cluster_1 Step 2: Michael Addition cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation A N-Boc-3-azetidinone (5) B tert-Butyl 3-(1-(ethoxycarbonyl)methylene)azetidine-1-carboxylate (4) A->B  Triethyl phosphonoacetate,  NaH, THF, 0°C to rt C tert-Butyl 3-(1,3-bis(ethoxycarbonyl)propyl)azetidine-1-carboxylate (3) B->C  Ethyl acetate, LDA,  THF, -78°C D tert-Butyl 2-(ethoxycarbonyl)-6-oxo-2-azaspiro[3.4]octane-2-carboxylate (2) C->D  NaOEt, EtOH,  Toluene, Reflux E This compound (1) D->E  Aq. HCl,  Dioxane, Reflux

Sources

Synthesis of 2-Azaspiro[3.4]octan-6-one: A Detailed Experimental Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds have emerged as privileged motifs in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts. Among these, the 2-azaspiro[3.4]octan-6-one framework presents a compelling structural amalgam of a pyrrolidinone (γ-lactam) ring and a cyclobutane moiety. This combination offers a rigid backbone with well-defined exit vectors for substituent placement, making it an attractive scaffold for the exploration of new chemical space in the pursuit of novel therapeutics. This document provides a comprehensive, step-by-step experimental protocol for the preparation of 2-azaspiro[3.4]octan-6-one, designed for researchers and professionals in medicinal chemistry and drug development. The described synthetic route is based on established chemical transformations, ensuring reproducibility and scalability.

Synthetic Strategy Overview

The synthesis of 2-azaspiro[3.4]octan-6-one is accomplished through a robust and logical multi-step sequence commencing with the commercially available 1,1-cyclobutanedimethanol. The strategic approach involves the initial conversion of the diol to a dinitrile, followed by a selective reduction of one nitrile group to a primary amine. Subsequent hydrolysis of the remaining nitrile to a carboxylic acid and an ultimate intramolecular cyclization furnishes the desired spirocyclic lactam. This pathway is designed to utilize readily available reagents and conventional laboratory techniques, making it accessible to a broad range of synthetic chemistry laboratories.

G A 1,1-Cyclobutanedimethanol B 1,1-Bis(tosyloxymethyl)cyclobutane A->B Tosylation (TsCl, Pyridine) C 1,1-Bis(cyanomethyl)cyclobutane B->C Cyanation (NaCN, DMSO) D 3-(1-(Aminomethyl)cyclobutyl)propanenitrile C->D Selective Reduction (H2, Raney Ni, NH3) E 3-(1-(Aminomethyl)cyclobutyl)propanoic acid D->E Hydrolysis (aq. HCl) F 2-Azaspiro[3.4]octan-6-one E->F Intramolecular Cyclization (Heat)

Figure 1. Proposed synthetic pathway for 2-Azaspiro[3.4]octan-6-one.

Experimental Protocols

PART 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclobutane

This initial step involves the activation of the primary hydroxyl groups of 1,1-cyclobutanedimethanol via tosylation to facilitate subsequent nucleophilic substitution.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1,1-Cyclobutanedimethanol116.1610.0 g86.1
p-Toluenesulfonyl chloride (TsCl)190.6536.1 g189.4
Pyridine79.10100 mL-
Dichloromethane (DCM)84.93200 mL-
Hydrochloric acid (1 M)-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,1-cyclobutanedimethanol (10.0 g, 86.1 mmol) in pyridine (100 mL) and dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (36.1 g, 189.4 mmol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then let it warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes).

  • Upon completion, pour the reaction mixture into 300 mL of ice-cold 1 M hydrochloric acid and extract with DCM (3 x 150 mL).

  • Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 1,1-bis(tosyloxymethyl)cyclobutane as a white solid.

PART 2: Synthesis of 1,1-Bis(cyanomethyl)cyclobutane

The dimesylate is then converted to the corresponding dinitrile through nucleophilic substitution with sodium cyanide.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1,1-Bis(tosyloxymethyl)cyclobutane424.5430.0 g70.6
Sodium cyanide (NaCN)49.018.3 g169.4
Dimethyl sulfoxide (DMSO)78.13150 mL-
Diethyl ether-As needed-
Water-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 1,1-bis(tosyloxymethyl)cyclobutane (30.0 g, 70.6 mmol) in dimethyl sulfoxide (DMSO, 150 mL).

  • Add sodium cyanide (8.3 g, 169.4 mmol, 2.4 equivalents) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 6 hours.

  • Monitor the reaction by TLC (Eluent: 20% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of water.

  • Extract the aqueous mixture with diethyl ether (4 x 150 mL).

  • Combine the organic layers and wash with water (3 x 100 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1,1-bis(cyanomethyl)cyclobutane as a colorless oil.

PART 3: Selective Reduction to 3-(1-(Aminomethyl)cyclobutyl)propanenitrile

This crucial step involves the selective reduction of one of the two nitrile groups to a primary amine using catalytic hydrogenation under specific conditions.[1][2]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1,1-Bis(cyanomethyl)cyclobutane134.1810.0 g74.5
Raney Nickel (50% slurry in water)-~5 g-
Anhydrous ammonia-Saturated-
Anhydrous ethanol-200 mL-
Hydrogen gas (H₂)-50 psi-
Celite®-As needed-

Procedure:

  • Carefully wash the Raney Nickel slurry (approximately 5 g) with anhydrous ethanol (3 x 20 mL) to remove water.

  • In a high-pressure hydrogenation vessel (Parr shaker), add the washed Raney Nickel to a solution of 1,1-bis(cyanomethyl)cyclobutane (10.0 g, 74.5 mmol) in anhydrous ethanol (200 mL).

  • Cool the vessel in a dry ice/acetone bath and carefully condense anhydrous ammonia into the vessel until the solution is saturated.

  • Seal the vessel and pressurize with hydrogen gas to 50 psi.

  • Heat the mixture to 80-90 °C and shake vigorously.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete in 4-6 hours.

  • After completion, cool the vessel to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(1-(aminomethyl)cyclobutyl)propanenitrile, which can be used in the next step without further purification.

PART 4: Hydrolysis and Cyclization to 2-Azaspiro[3.4]octan-6-one

The final step involves the acid-catalyzed hydrolysis of the remaining nitrile to a carboxylic acid, followed by in-situ thermal cyclization to form the target lactam.[3][4][5][6][7]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
3-(1-(Aminomethyl)cyclobutyl)propanenitrile138.2110.0 g72.3
Hydrochloric acid (6 M)-150 mL-
Sodium hydroxide (5 M)-As needed-
Dichloromethane (DCM)-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • In a 500 mL round-bottom flask, add the crude 3-(1-(aminomethyl)cyclobutyl)propanenitrile (10.0 g, 72.3 mmol) to 6 M hydrochloric acid (150 mL).

  • Heat the mixture to reflux (approximately 110 °C) for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then neutralize to pH 7-8 by the slow addition of 5 M sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous solution with dichloromethane (5 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% methanol in dichloromethane) to afford 2-azaspiro[3.4]octan-6-one as a white to off-white solid.

Conclusion

The protocol detailed herein provides a reliable and scalable synthetic route to 2-azaspiro[3.4]octan-6-one, a valuable building block for medicinal chemistry. By employing well-established chemical transformations and providing clear, step-by-step instructions, this guide is intended to empower researchers to access this important spirocyclic scaffold for the development of novel therapeutic agents. The causality behind each experimental choice, from the activation of hydroxyl groups to the selective reduction and final cyclization, is grounded in fundamental principles of organic chemistry, ensuring a high degree of success for the proficient chemist.

References

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The Ascendance of a Spirocyclic Scaffold: Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate as a Premier Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space that has long dominated drug design. The strategic incorporation of three-dimensional (3D) scaffolds is a paradigm shift that often imbues candidate molecules with enhanced pharmacological properties, including improved target specificity, metabolic stability, and cell permeability, while navigating the complexities of intellectual property. Among the rising stars in this structural evolution are spirocyclic systems, which feature two rings joined by a single common atom. This unique arrangement imparts a rigid, well-defined 3D geometry, making them highly sought-after motifs in modern drug discovery.

This technical guide delves into the multifaceted applications of a particularly valuable building block: tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate . We will explore its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate for the creation of diverse molecular architectures. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their quest for next-generation therapeutics. The 2-azaspiro[3.4]octane core is a key structural element in a variety of biologically active compounds, including those with antitubercular and antimalarial properties.[1]

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in multi-step syntheses.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₃[2]
Molecular Weight 225.28 g/mol [2]
CAS Number 1363382-39-1[2]
Appearance Solid[3]
Purity Typically ≥97%[3]
Storage Store at room temperature[3]

Safety and Handling: this compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) prior to handling. Key hazard statements include:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways to the Core Scaffold

While several synthetic routes to the 2-azaspiro[3.4]octane core have been explored, a particularly insightful approach involves the annulation of either the azetidine or cyclopentane ring.[4] A plausible multi-step synthesis of this compound can be envisioned, commencing with the formation of the unprotected 2-azaspiro[3.4]octane, followed by selective oxidation and N-protection.

Synthetic_Pathway A Starting Materials B 2-Azaspiro[3.4]octane Core Synthesis A->B Annulation Strategy C Selective Oxidation at C6 B->C Oxidizing Agent D N-Boc Protection C->D (Boc)₂O, Base E Target Molecule D->E Final Product

Caption: A conceptual workflow for the synthesis of the target building block.

Protocol 1: Synthesis of 2-Azaspiro[3.4]octane (Conceptual)

This protocol is based on established methods for constructing the 2-azaspiro[3.4]octane core and would require optimization for large-scale synthesis.[4]

  • Step 1: Annulation. The synthesis can be approached by constructing the azetidine ring onto a cyclopentane precursor or vice versa. One reported method involves the annulation of a four-membered ring onto a cyclopentane derivative.[4]

  • Step 2: Purification. The resulting 2-azaspiro[3.4]octane is purified using standard techniques such as distillation or column chromatography.

Protocol 2: Selective Oxidation and N-Boc Protection (Conceptual)

  • Step 1: Oxidation. The synthesized 2-azaspiro[3.4]octane is subjected to selective oxidation at the C6 position of the cyclopentane ring to introduce the ketone functionality. This can be achieved using various oxidizing agents, with the choice depending on the scale and desired selectivity.

  • Step 2: N-Boc Protection. The resulting 6-oxo-2-azaspiro[3.4]octane is then protected with a tert-butoxycarbonyl (Boc) group. To a solution of the amine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature until completion.

  • Step 3: Work-up and Purification. The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, concentrated, and the final product, this compound, is purified by column chromatography.

Applications in Bioactive Molecule Synthesis: The Versatile Ketone Handle

The synthetic utility of this compound lies in the strategic placement of the ketone functionality. This ketone serves as a versatile handle for a myriad of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Derivatization_Workflow Start tert-Butyl 6-oxo- 2-azaspiro[3.4]octane- 2-carboxylate ReductiveAmination Reductive Amination Start->ReductiveAmination R-NH₂, NaBH(OAc)₃ Wittig Wittig/HWE Olefination Start->Wittig Phosphonium Ylide or Phosphonate Ester Lactamization Spiro-γ-lactam Formation Start->Lactamization e.g., Reformatsky or Stobbe Condensation Amine_Library Library of Spiro-amines ReductiveAmination->Amine_Library Alkene_Library Library of Exo-olefins Wittig->Alkene_Library Lactam_Library Library of Spiro-γ-lactams Lactamization->Lactam_Library

Caption: Key synthetic transformations of the title building block.

Protocol 3: General Procedure for Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[5][6]

  • Step 1: Imine Formation. To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq). A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation. The mixture is stirred at room temperature.

  • Step 2: Reduction. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding N-substituted 2-azaspiro[3.4]octane derivative.

Protocol 4: General Procedure for Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes.[7]

  • Step 1: Deprotonation of Phosphonate. To a solution of the appropriate phosphonate ester (1.1 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a low temperature (e.g., -78 °C or 0 °C), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added. The mixture is stirred to generate the phosphonate anion.

  • Step 2: Reaction with the Ketone. A solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise to the solution of the phosphonate anion. The reaction is allowed to warm to room temperature and stirred until completion.

  • Step 3: Work-up and Purification. The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting exo-olefin derivative is purified by column chromatography.

Protocol 5: Conceptual Pathway to Spiro-γ-lactams

The synthesis of spiro-γ-lactams is of significant interest as this motif is present in numerous natural products with potent biological activities.[8] A potential route to spiro-γ-lactams from the title compound could involve a Reformatsky-type reaction followed by cyclization and dehydration.

  • Step 1: Reformatsky Reaction. The ketone is reacted with an α-halo ester (e.g., ethyl bromoacetate) and activated zinc dust to form a β-hydroxy ester intermediate.

  • Step 2: Amide Formation and Cyclization. The ester can be converted to an amide, followed by an acid- or base-catalyzed intramolecular cyclization to form the γ-lactam ring.

  • Step 3: Purification. The final spiro-γ-lactam product is purified using standard chromatographic techniques.

Conclusion and Future Outlook

This compound is a testament to the power of scaffold-based drug design. Its rigid, three-dimensional architecture provides a robust framework for the precise spatial orientation of pharmacophoric elements. The strategically positioned ketone functionality serves as a versatile anchor point for a wide array of chemical transformations, enabling the rapid generation of diverse compound libraries. As the demand for novel, patentable, and efficacious drug candidates continues to grow, the strategic implementation of such sophisticated building blocks will undoubtedly play an increasingly crucial role in the future of medicinal chemistry.

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Application Note: Strategic Incorporation of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1][2] This guide details the application of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, a spirocyclic building block, for the synthesis of conformationally constrained PROTAC linkers. Recent advances in linker design have moved beyond simple alkyl and PEG chains to more complex, rigid structures like spirocycles to enhance PROTAC activity and fine-tune drug-like properties.[2][3] We provide a comprehensive overview of the rationale, key reactions, detailed experimental protocols, and characterization methods for leveraging this versatile building block in drug discovery.

Introduction: The Critical Role of Linkers in PROTAC Design

PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[4] They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two. The linker is not merely a spacer; it is a crucial element that dictates the spatial orientation and proximity of the POI and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2][]

Historically, linkers were composed of flexible polyethylene glycol (PEG) or alkyl chains.[1][2] While synthetically accessible, these linkers often lead to molecules with high molecular weight and conformational flexibility, which can result in suboptimal physicochemical properties and unpredictable ternary complex conformations.

The Spirocyclic Advantage:

The incorporation of rigid scaffolds, such as spirocycles, into linker design is a modern strategy to address these challenges.[2] this compound offers several distinct advantages:

  • Conformational Rigidity: The spirocyclic core restricts bond rotation, providing predictable vectorization and reducing the entropic penalty of forming a productive ternary complex.[6]

  • Improved Physicochemical Properties: Rigid linkers can help to minimize hydrophobic collapse and improve properties like solubility and cell permeability, which are often challenging for high molecular weight PROTACs.[2][3]

  • Three-Dimensional Diversity: The spirocyclic structure introduces a well-defined three-dimensional geometry, enabling more precise exploration of the chemical space required for optimal protein-protein interactions.

  • Synthetic Versatility: The ketone moiety serves as a prime chemical handle for conjugation, primarily through reductive amination, while the Boc-protected amine provides an orthogonal site for subsequent elaboration.

Properties and Characteristics of the Building Block

This compound is a bifunctional molecule designed for sequential linker synthesis.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
CAS Number 1363382-39-1
Key Functional Groups Ketone, Boc-protected secondary amine

The molecule's design is inherently logical for PROTAC synthesis: the ketone is available for immediate reaction, while the tert-butyloxycarbonyl (Boc) group protects the amine, preventing self-reaction and allowing for its deprotection and subsequent coupling in a later step.

Synthetic Strategy and Workflow

The primary application of this building block involves a two-stage coupling process, leveraging its orthogonal functional groups. The ketone is first used to connect to one part of the PROTAC (either the POI ligand or the E3 ligand) via reductive amination. Following this, the Boc group is removed to reveal a secondary amine, which is then coupled to the second part of the PROTAC.

G cluster_0 Phase 1: First Coupling cluster_1 Phase 2: Linker Completion A Building Block (Spirocyclic Ketone) C Reductive Amination A->C B Amine-Functionalized Ligand 1 (POI or E3 Ligand) B->C D Boc-Protected Intermediate C->D Forms C-N bond E Boc Deprotection (e.g., TFA/DCM) D->E Purify and Proceed F Amine Intermediate E->F H Amide Coupling / Other F->H G Activated Ligand 2 (E3 or POI Ligand) G->H I Final PROTAC H->I Forms final bond

Figure 1: General workflow for PROTAC synthesis. This diagram illustrates the two-phase synthetic approach utilizing the spirocyclic building block.

Experimental Protocols

Protocol 1: Reductive Amination of the Spirocyclic Ketone

This protocol describes the coupling of the spirocyclic ketone with an amine-containing ligand (Ligand-NH₂). Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The choice of sodium triacetoxyborohydride (STAB) is critical; it is a mild and selective reducing agent that is tolerant of many functional groups and does not reduce the ketone in the absence of the imine intermediate, minimizing side reactions.[7]

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized ligand (e.g., POI-linker-NH₂ or E3-linker-NH₂) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Acetic Acid (AcOH) (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the amine-functionalized ligand (1.1 eq).

  • Dissolve the solids in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Add a catalytic amount of glacial acetic acid (~0.1 eq) to the mixture. Stir for 20-30 minutes at room temperature. The acid catalyzes the formation of the iminium ion intermediate, which is the species that is subsequently reduced.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction may mildly effervesce.

  • Allow the reaction to stir at room temperature for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product (the Boc-protected intermediate) by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection of the Amine Intermediate

The Boc protecting group is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA).[8] This reaction is typically fast and clean.

Materials:

  • Boc-protected intermediate from Protocol 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v). For example, add 1 mL of TFA to every 4 mL of the DCM solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS by observing the disappearance of the starting material.[8]

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM can help remove residual TFA.

  • The resulting product is typically an amine-TFA salt. It can often be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃).

Protocol 3: Final Coupling to Complete the PROTAC

The newly exposed secondary amine can be coupled to the second ligand (which should possess a suitable activated functional group, such as a carboxylic acid) using standard peptide coupling reagents like HATU or HBTU.

Materials:

  • Amine-TFA salt from Protocol 2 (1.0 eq)

  • Carboxylic acid-functionalized ligand (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes. This pre-activates the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the amine-TFA salt and facilitate the coupling.

  • In a separate flask, dissolve the amine-TFA salt from Protocol 2 (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine to the pre-activated carboxylic acid mixture. Add additional DIPEA (1.0 eq) if necessary to ensure the reaction medium is basic.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water, 5% aqueous lithium chloride (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final PROTAC molecule by flash chromatography or preparative HPLC.

Troubleshooting and Key Considerations

ProblemPossible CauseSuggested Solution
Low yield in Reductive Amination Inefficient iminium ion formation; steric hindrance; degradation of ligand.Ensure anhydrous conditions. Increase reaction time or slightly elevate temperature (e.g., to 40 °C). Confirm the stability of the amine ligand under acidic conditions.
Incomplete Boc Deprotection Insufficient TFA or reaction time.Increase the concentration of TFA or prolong the reaction time. Confirm completion with LC-MS before work-up.
Side reactions during Boc Deprotection Acid-sensitive functional groups on ligands.If other acid-labile groups are present, consider alternative deprotection methods or a different protecting group strategy during ligand synthesis.
Low yield in Final Amide Coupling Incomplete activation of the carboxylic acid; poor solubility of reagents.Ensure all reagents are anhydrous. Use a different coupling agent (e.g., COMU). Use a co-solvent like DMSO to improve solubility.

Conclusion

This compound is a valuable and strategic building block for the synthesis of advanced PROTAC linkers. Its spirocyclic core imparts conformational rigidity, a key feature for improving the pharmacological properties of degraders. The orthogonal protecting group strategy allows for a controlled, sequential synthesis workflow. By following the detailed protocols herein, researchers can efficiently incorporate this motif to build novel, potent, and drug-like PROTAC molecules, accelerating the development of next-generation therapeutics.

References

Scalable Synthesis of Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 2-azaspiro[3.3]heptane motif has emerged as a critical structural surrogate for the ubiquitous piperidine ring in modern drug discovery.[1][2] Its rigid, three-dimensional architecture offers a unique vectoral projection of substituents, enabling novel interactions with biological targets and potentially improving physicochemical properties.[3][4] Specifically, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serves as a bifunctional building block, allowing for selective derivatization at both the azetidine nitrogen and the cyclobutanone carbonyl.[5][6] This guide provides a detailed overview of two scalable synthetic routes to this valuable intermediate, drawing from established literature to offer practical, field-proven insights for researchers in pharmaceutical and chemical development.

Introduction: The Strategic Advantage of the 2-Azaspiro[3.3]heptane Scaffold

The quest for novel chemical matter in drug discovery often leads to the exploration of bioisosteres that can mimic the structural and electronic features of common pharmacophores while offering distinct property profiles. The 2-azaspiro[3.3]heptane core has gained significant attention as a bioisostere of piperidine, a privileged scaffold in numerous FDA-approved drugs.[2][7] The spirocyclic nature of this heptane derivative introduces a higher degree of sp³ character, which is often correlated with improved clinical success rates.[8] The bifunctionality of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, with its protected amine and reactive ketone, provides a versatile platform for the synthesis of diverse compound libraries.[5][9]

Retrosynthetic Analysis: Two Convergent Pathways

Two primary scalable synthetic strategies for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been reported, both commencing from commercially available starting materials.[5][6] The first route employs a [2+2] cycloaddition of dichloroketene with a protected 3-methyleneazetidine. The second, and more efficient, route involves an intramolecular double alkylation of a protected azetidine-3,3-dimethanol derivative. A patented third route offers an alternative five-step sequence.[10]

Retrosynthesis cluster_route1 Route 1: [2+2] Cycloaddition cluster_route2 Route 2: Intramolecular Double Alkylation cluster_route3 Route 3: Patented 5-Step Synthesis target tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate route1_intermediate1 Dichloroketone Intermediate target->route1_intermediate1 Dechlorination route2_intermediate1 Dibromide Intermediate target->route2_intermediate1 Oxidative Cyclization route3_intermediate1 Compound (20) target->route3_intermediate1 Ketone formation & Boc protection route1_start N-Boc-3-methyleneazetidine route1_intermediate1->route1_start [2+2] Cycloaddition dichloroketene Dichloroketene route1_intermediate1->dichloroketene [2+2] Cycloaddition route2_intermediate2 N-Boc-3,3-bis(hydroxymethyl)azetidine route2_intermediate1->route2_intermediate2 Bromination route2_start Diethyl 1,1-cyclobutanedicarboxylate route2_intermediate2->route2_start Multi-step route3_intermediate2 Compound (19) route3_intermediate1->route3_intermediate2 Reaction with thiophenol route3_start Compound (14) route3_intermediate2->route3_start Multi-step

Sources

The Versatile Building Block: Application of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate in the Synthesis of Novel Spirocyclic Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new biological targets and provide improved pharmacological profiles is paramount. The principle of "escaping from flatland" — moving from two-dimensional aromatic structures to more complex, three-dimensional molecules — has gained significant traction.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering rigid conformational constraints and novel exit vectors for substituent placement.[2] Among the diverse array of spirocyclic building blocks, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate has emerged as a particularly valuable synthon for the construction of innovative heterocyclic compounds with potential therapeutic applications.

This technical guide provides an in-depth exploration of the utility of this spirocyclic ketone in the synthesis of novel heterocycles. We will delve into the rationale behind its use, provide detailed, field-proven protocols for key transformations, and present a framework for its application in drug discovery programs.

The Strategic Advantage of the 2-Azaspiro[3.4]octane Scaffold

The 2-azaspiro[3.4]octane core offers a unique combination of structural features that make it an attractive starting point for library synthesis in drug discovery. The spirocyclic nature imparts a defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of a protected secondary amine within the azetidine ring and a reactive ketone in the cyclopentane ring provides two orthogonal points for chemical modification, allowing for the rapid generation of diverse molecular architectures.

Synthesis of Spiro-Fused Thiophenes via the Gewald Multicomponent Reaction

The Gewald reaction is a robust and versatile one-pot synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst. This reaction is particularly well-suited for the functionalization of cyclic ketones, leading to the formation of spiro-fused thiophene derivatives. These structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with the thiophene nucleus.

Mechanistic Rationale

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product. The choice of base and solvent can significantly influence the reaction rate and yield.

Gewald_Reaction Ketone This compound Intermediate1 Knoevenagel Adduct Ketone->Intermediate1 Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Intermediate1 Sulfur Elemental Sulfur (S8) Intermediate2 Thiolate Intermediate Sulfur->Intermediate2 Base Base (e.g., Morpholine) Base->Intermediate1 Intermediate1->Intermediate2 Product Spiro-Fused 2-Aminothiophene Intermediate2->Product

Caption: Workflow of the Gewald multicomponent reaction.

Detailed Experimental Protocol: Synthesis of tert-Butyl 2'-amino-3'-cyano-4',5'-dihydrospiro[azetidine-3,6'-thieno[2,3-c]cyclopentane]-1-carboxylate

This protocol is adapted from established Gewald reaction procedures with cyclic ketones.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1363382-39-1225.2810.0
Malononitrile109-77-366.0610.0
Elemental Sulfur7704-34-932.0610.0
Morpholine110-91-887.122.0
Ethanol64-17-546.0750 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.25 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and ethanol (50 mL).

  • Stir the mixture to achieve a suspension.

  • Add morpholine (0.17 mL, 2.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration and washed with cold ethanol (2 x 10 mL).

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford the desired spiro-fused 2-aminothiophene.

Synthesis of Spiro-Fused Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester (or in this case, a cyclic ketone), and urea or thiourea to form dihydropyrimidinones (DHPMs). This reaction is of great importance in medicinal chemistry as the DHPM scaffold is a privileged structure found in numerous biologically active compounds, including calcium channel blockers and antiviral agents.

Mechanistic Rationale

The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the ketone enolate and subsequent cyclization and dehydration to yield the dihydropyrimidinone. The use of a cyclic ketone leads to the formation of a spiro-fused DHPM.

Biginelli_Reaction Ketone This compound Intermediate2 Addition Adduct Ketone->Intermediate2 Aldehyde Aldehyde (e.g., Benzaldehyde) Intermediate1 N-Acyliminium Ion Aldehyde->Intermediate1 Urea Urea or Thiourea Urea->Intermediate1 Catalyst Acid Catalyst (e.g., HCl) Catalyst->Intermediate1 Intermediate1->Intermediate2 Product Spiro-Fused Dihydropyrimidinone Intermediate2->Product

Caption: Workflow of the Biginelli multicomponent reaction.

Detailed Experimental Protocol: Synthesis of tert-Butyl 4-phenyl-1,2,3,4,5',6'-hexahydrospiro[pyrimidine-5,7'-cyclopent[c]azetidine]-2-one-1'-carboxylate

This protocol is based on classical Biginelli reaction conditions, adapted for a spirocyclic ketone.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1363382-39-1225.285.0
Benzaldehyde100-52-7106.125.0
Urea57-13-660.067.5
Hydrochloric Acid (concentrated)7647-01-036.46catalytic
Ethanol64-17-546.0725 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.13 g, 5.0 mmol), benzaldehyde (0.51 mL, 5.0 mmol), and urea (0.45 g, 7.5 mmol) in ethanol (25 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, with stirring. Monitor the reaction progress by TLC (3:1 hexane:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure spiro-fused dihydropyrimidinone.

Conclusion and Future Perspectives

This compound represents a powerful and versatile building block for the synthesis of novel, three-dimensional heterocyclic compounds. The protocols detailed herein for the Gewald and Biginelli reactions provide a solid foundation for the exploration of its synthetic utility. The resulting spiro-fused thiophenes and dihydropyrimidinones are valuable scaffolds for the development of new therapeutic agents. Further exploration of other multicomponent reactions, as well as the derivatization of the azetidine nitrogen and the newly formed heterocyclic rings, will undoubtedly lead to the discovery of new chemical entities with unique biological activities. The strategic incorporation of this spirocyclic ketone into drug discovery programs has the potential to accelerate the identification of next-generation therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497–2511.

Sources

Application Notes and Protocols: Synthetic Modifications of the Ketone Group in 2-Azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial arrangement of functional groups. This unique topology can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates. The ketone at the 6-position of 2-azaspiro[3.4]octan-6-one is a key functional handle for a variety of synthetic transformations, enabling the introduction of diverse substituents and the exploration of new chemical space. This guide provides an in-depth exploration of several critical synthetic modifications of this ketone group, complete with detailed protocols and the underlying chemical principles.

Introduction to the 2-Azaspiro[3.4]octane Scaffold

The inherent strain and defined exit vectors of the spirocyclic system in 2-azaspiro[3.4]octane derivatives make them attractive alternatives to more traditional flat aromatic or flexible aliphatic ring systems in drug design. By modifying the ketone at the C6 position, researchers can introduce a range of functionalities, including hydroxyl, amino, and various carbon-based substituents, to modulate the biological activity and physicochemical properties of the parent molecule.

Key Synthetic Transformations of the C6-Ketone

This section details the protocols for four fundamental transformations of the ketone in a protected form of 2-azaspiro[3.4]octan-6-one, typically as the N-Boc derivative (tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate), to ensure the stability of the azetidine ring and prevent unwanted side reactions.

Reduction to the Corresponding Alcohol

The reduction of the ketone to a secondary alcohol introduces a hydroxyl group, which can serve as a hydrogen bond donor or a point for further functionalization.

Protocol 1: Sodium Borohydride Reduction of N-Boc-2-azaspiro[3.4]octan-6-one

This protocol describes the reduction of the C6-ketone to the corresponding alcohol, 6-hydroxy-2-azaspiro[3.4]octane, using the mild and selective reducing agent sodium borohydride. The commercial availability of 2-Boc-6-hydroxy-2-azaspiro[3.4]octane suggests this is a common and reliable transformation.[1]

Rationale: Sodium borohydride (NaBH₄) is chosen for its chemoselectivity in reducing ketones and aldehydes without affecting other functional groups like the Boc-protecting group. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide.

Materials:

  • N-Boc-2-azaspiro[3.4]octan-6-one

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve N-Boc-2-azaspiro[3.4]octan-6-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

ParameterValue
Starting MaterialN-Boc-2-azaspiro[3.4]octan-6-one
ProductN-Boc-6-hydroxy-2-azaspiro[3.4]octane
Key ReagentSodium Borohydride
Typical Yield>90%
Purity>95% after chromatography

Workflow Diagram:

G cluster_0 Protocol 1: Reduction of Ketone Start Dissolve Ketone in MeOH Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Monitor Monitor by TLC Add_NaBH4->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by Chromatography Extract->Purify End N-Boc-6-hydroxy-2-azaspiro[3.4]octane Purify->End

Caption: Workflow for the reduction of N-Boc-2-azaspiro[3.4]octan-6-one.

Reductive Amination to Introduce an Amino Group

Reductive amination is a powerful method for converting a ketone into an amine. This transformation is crucial for introducing a basic center or a handle for further amide or sulfonamide formation. The commercial availability of tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate strongly indicates the utility of this reaction on the target scaffold.[2]

Protocol 2: Reductive Amination of N-Boc-2-azaspiro[3.4]octan-6-one

This protocol outlines the synthesis of N-Boc-6-amino-2-azaspiro[3.4]octane from the corresponding ketone using ammonium acetate and sodium cyanoborohydride.[3]

Rationale: The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the ketone and ammonia (from ammonium acetate), which is then reduced by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it selectively reduces the iminium ion in the presence of the ketone, driving the equilibrium towards the amine product.[4]

Materials:

  • N-Boc-2-azaspiro[3.4]octan-6-one

  • Methanol (MeOH)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Aqueous ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of N-Boc-2-azaspiro[3.4]octan-6-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Basify the residue with aqueous ammonium hydroxide and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary:

ParameterValue
Starting MaterialN-Boc-2-azaspiro[3.4]octan-6-one
ProductN-Boc-6-amino-2-azaspiro[3.4]octane
Key ReagentsAmmonium Acetate, Sodium Cyanoborohydride
Typical Yield60-80%
Purity>95% after chromatography

Workflow Diagram:

G cluster_1 Protocol 2: Reductive Amination Start Ketone + NH₄OAc in MeOH Imine_Formation Stir for Imine Formation Start->Imine_Formation Add_NaBH3CN Add NaBH₃CN Imine_Formation->Add_NaBH3CN Stir Stir at RT Add_NaBH3CN->Stir Workup Aqueous Workup and Extraction Stir->Workup Purify Purify by Chromatography Workup->Purify End N-Boc-6-amino-2-azaspiro[3.4]octane Purify->End G cluster_2 Protocol 3: Wittig Reaction Start Prepare Ylide from Ph₃PCH₃Br and t-BuOK Add_Ketone Add Ketone Solution at 0 °C Start->Add_Ketone Stir Stir at RT Add_Ketone->Stir Quench Quench with NH₄Cl Stir->Quench Extract Extract with Et₂O Quench->Extract Purify Purify by Chromatography Extract->Purify End N-Boc-6-methylene-2-azaspiro[3.4]octane Purify->End G cluster_3 Protocol 4: Grignard Reaction Start Dissolve Ketone in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_Grignard Add MeMgBr Solution Cool->Add_Grignard Stir Stir at RT Add_Grignard->Stir Quench Quench with NH₄Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by Chromatography Extract->Purify End N-Boc-6-hydroxy-6-methyl-2-azaspiro[3.4]octane Purify->End

References

Introduction: The Rising Prominence of the 2-Azaspiro[3.4]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Annulation Strategies for the Synthesis of 2-Azaspiro[3.4]octane

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity, improved physicochemical properties, and unique biological activities is relentless. The 2-azaspiro[3.4]octane core, a motif featuring a spirocyclic junction between an azetidine and a cyclopentane ring, has emerged as a privileged structure. Its rigid, yet complex, three-dimensional architecture provides a unique vectoral display of substituents, allowing for fine-tuned interactions with biological targets. Furthermore, it serves as a valuable bioisosteric replacement for more common saturated heterocycles like piperidine or morpholine, often leading to enhanced properties such as metabolic stability and aqueous solubility.[1] This guide provides an in-depth exploration of the key annulation strategies employed for the synthesis of this valuable scaffold, offering both mechanistic insights and practical, field-proven protocols for researchers in drug discovery and development.

Core Annulation Strategies: A Comparative Overview

The construction of the 2-azaspiro[3.4]octane framework can be approached by forming either the four-membered azetidine ring or the five-membered carbocyclic ring in the key annulation step. Several powerful synthetic methodologies have been developed to achieve this, each with its own set of advantages and limitations.

Diagram of General Annulation Approaches

cluster_approaches Conceptual Annulation Strategies cluster_A Annulation of the Azetidine Ring cluster_B Annulation of the Cyclopentane Ring Start Precursor Design A1 [3+2] Cycloaddition Start->A1 Cyclopentane Precursor A2 [2+2] Photocatalyzed Cycloaddition Start->A2 Cyclopentane Precursor A3 Intramolecular N-Alkylation Start->A3 Cyclopentane Precursor B1 Ring-Closing Metathesis (RCM) Start->B1 Azetidine Precursor B2 Intramolecular Radical Cyclization Start->B2 Azetidine Precursor B3 Strain-Release Driven Annulation Start->B3 Azetidine Precursor Target 2-Azaspiro[3.4]octane Core A1->Target A2->Target A3->Target B1->Target B2->Target B3->Target

Caption: High-level overview of synthetic pathways to the 2-azaspiro[3.4]octane core.

Strategy 1: [3+2] Dipolar Cycloaddition

The [3+2] cycloaddition is one of the most powerful and convergent methods for constructing five-membered rings. In the context of 2-azaspiro[3.4]octane synthesis, this typically involves the reaction of an azomethine ylide with a methylenecyclopentane derivative or, conversely, a cyclobutanone-derived dipolarophile with a suitable 1,3-dipole. The reaction of nitrile imines or nitrile oxides with exocyclic C=N or C=C bonds on a four-membered ring also provides a viable pathway to related spiro-N-heterocycles.[2][3]

Mechanistic Insight: This strategy leverages the inherent reactivity of 1,3-dipoles to form two new carbon-carbon or carbon-heteroatom bonds in a single, often stereocontrolled, step. The choice of catalyst and protecting groups is critical for controlling the regioselectivity and stereoselectivity of the annulation.[4][5] This approach is highly valued for its ability to rapidly build molecular complexity from simple starting materials.[6]

Key Features:
  • Convergence: Both rings are brought together in a single key step.

  • Stereocontrol: Can often be rendered highly diastereoselective or enantioselective with chiral catalysts or auxiliaries.[7]

  • Versatility: A wide range of 1,3-dipoles and dipolarophiles can be employed, allowing for diverse substitution patterns.[8]

Strategy 2: Intramolecular Annulation of Pre-formed Rings

This classical yet robust approach involves building one ring onto the other through an intramolecular cyclization. This can be achieved in two distinct ways:

  • Azetidine Ring Formation: Starting with a 1-(aminomethyl)-1-(halomethyl)cyclopentane or a related derivative, an intramolecular nucleophilic substitution reaction forms the desired four-membered azetidine ring.

  • Cyclopentane Ring Formation: An azetidine precursor bearing a suitable side chain can undergo intramolecular cyclization to form the five-membered ring. This can be achieved via various methods, including radical cyclizations or transition-metal-catalyzed C-H activation.

A study by Ramesh et al. explored three successful routes for the synthesis of the parent 2-azaspiro[3.4]octane, with one approach involving the annulation of the cyclopentane ring and the other two focusing on the annulation of the four-membered ring from readily available starting materials.[9][10]

Strategy 3: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules.[11] For the 2-azaspiro[3.4]octane system, a suitable diene precursor, typically anchored to a quaternary center, can be cyclized using a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) to form the five-membered ring.[12][13]

Mechanistic Insight: The reaction proceeds through a metallacyclobutane intermediate. The key driving force is often the entropically favorable release of a small volatile alkene, such as ethylene, from the reaction of two terminal alkenes.[13] This method is known for its exceptional functional group tolerance and its ability to form rings of various sizes, making it a powerful tool in complex molecule synthesis.[14]

Key Features:
  • Functional Group Tolerance: Compatible with a wide array of functional groups, minimizing the need for protecting group strategies.

  • Catalytic: Requires only a small amount of catalyst.

  • Predictability: The outcome of RCM reactions is generally predictable and reliable.

Strategy 4: Modern Photocatalytic and Strain-Release Methods

Recent advances in synthetic methodology have introduced novel and powerful strategies for constructing spirocyclic systems.

  • Visible-Light Photocatalysis: Photocatalysis enables the generation of radical intermediates under exceptionally mild conditions.[15] This has been applied to the synthesis of spirocycles through intramolecular 1,5-hydrogen atom transfer (HAT) followed by cyclization, or through photocatalyzed [2+2] cycloadditions to form the azetidine ring.[16][17] These methods often exhibit high reactivity and can overcome limitations seen in traditional metal-catalyzed processes.[15][18]

  • Strain-Release Driven Spirocyclization: Highly strained molecules, such as bicyclo[1.1.0]butanes (BCBs), can be used as synthons for cyclobutane rings. In a recently developed method, the scandium-catalyzed reaction of BCBs with azomethine imines leads to the formation of diazaspiro[3.4]octanes through a cascade involving ring-opening and intramolecular nucleophilic substitution, driven by the release of ring strain.[19]

Comparative Summary of Annulation Strategies

StrategyKey Reagents / CatalystsAdvantagesLimitations / ChallengesReference(s)
[3+2] Cycloaddition Azomethine ylides, Nitrile imines, MethylenecyclopentaneHighly convergent, rapid complexity generation, good stereocontrol.Substrate synthesis can be multi-step, regioselectivity can be an issue.[2][4][6]
Intramolecular Annulation Base (for N-alkylation), Radical initiatorsUtilizes readily available starting materials, straightforward transformations.Can require harsh conditions, may lack stereocontrol without directing groups.[9][10]
Ring-Closing Metathesis Grubbs' or Hoveyda-Grubbs' catalysts (Ru-based)Excellent functional group tolerance, catalytic, predictable.Synthesis of diene precursors, removal of Ru byproducts can be difficult.[12][13]
Photocatalysis Photoredox catalysts (e.g., Ir, Ru complexes), Visible lightExtremely mild conditions, high functional group tolerance, novel reactivity.Requires specialized photoreactor setup, catalyst cost.[15][16][17]
Strain-Release Annulation Bicyclo[1.1.0]butanes, Lewis acids (e.g., Sc(OTf)₃)Novel and rapid construction of the spiro-cyclobutane core.Availability and stability of highly strained starting materials.[19]

Detailed Experimental Protocols

Protocol 1: Synthesis of a 2-Azaspiro[3.4]octane Derivative via [3+2] Cycloaddition of an Azomethine Ylide

This protocol describes a general procedure for the synthesis of a substituted 2-azaspiro[3.4]octane via the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an amino ester) with methylenecyclopentane.

Materials and Reagents:

  • N-Benzylglycine ethyl ester

  • Methylenecyclopentane

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzylglycine ethyl ester (1.0 eq), paraformaldehyde (1.2 eq), and methylenecyclopentane (2.0 eq).

  • Add anhydrous toluene (approx. 0.1 M concentration relative to the amino ester).

  • Add trifluoroacetic acid (TFA, 10 mol%) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired ethyl 2-benzyl-2-azaspiro[3.4]octane-1-carboxylate.

Causality and Insights:

  • Paraformaldehyde serves as the source of the methylene bridge for the in situ formation of the azomethine ylide from the secondary amine of the glycine derivative.

  • TFA acts as a catalyst to promote the formation of the iminium ion intermediate, which is the precursor to the azomethine ylide.

  • Using an excess of the dipolarophile (methylenecyclopentane) helps to drive the reaction to completion and minimize side reactions of the ylide.

Diagram: Mechanism of [3+2] Cycloaddition

G cluster_reactants Reactant & Ylide Formation cluster_cycloaddition Cycloaddition Step Glycine N-Benzylglycine Ethyl Ester Ylide Azomethine Ylide (1,3-Dipole) Glycine->Ylide + H₂CO, -H₂O (cat. TFA) Paraform Paraformaldehyde Paraform->Ylide TS [Transition State] Ylide->TS MCP Methylenecyclopentane (Dipolarophile) MCP->TS Product 2-Azaspiro[3.4]octane Product TS->Product [3+2] Annulation

Caption: Mechanistic pathway for the [3+2] cycloaddition to form the spiro-pyrrolidine ring.

Conclusion and Future Outlook

The 2-azaspiro[3.4]octane scaffold represents a significant and valuable building block for modern drug discovery. The synthetic strategies outlined in this guide, from classic intramolecular cyclizations to modern photocatalytic and strain-release annulations, provide a robust toolkit for accessing this important motif. While traditional methods like [3+2] cycloadditions remain workhorses in the field, the continued development of catalytic and light-mediated reactions promises to deliver even more efficient, selective, and environmentally benign routes.[20] The choice of strategy will ultimately depend on factors such as desired substitution patterns, scalability, and stereochemical requirements. As chemists continue to innovate, the accessibility of complex spirocycles like 2-azaspiro[3.4]octane will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.

References

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • Wang, L., et al. (2019).
  • Majumdar, S., et al. (2021). Photocatalytic construction of spiro-compounds via radical dearomatization.
  • Matsuo, B., et al. (2023). On-DNA Synthesis of Spirocyclic Azetidines via Photocatalyzed [2+2] Cycloaddition.
  • Wang, C., et al. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters.
  • Antermite, D., et al. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society.
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.).
  • Kumar, A., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
  • Popova, E. A., & Popova, L. L. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.).
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (n.d.).
  • Xu, F., et al. (2021). 1,6-Addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Organic Chemistry Frontiers.
  • Synthesis of spiro compounds by [3+2] cycloaddition reaction. (n.d.).
  • Lee, J. C., et al. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. NIH.
  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Researcher.Life.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (n.d.).
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.).
  • Chen, Y., et al. (2024).
  • Li, Y., et al. (2020). Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones. Organic & Biomolecular Chemistry.
  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal.
  • Hoye, T. R., et al. (2009). The tandem ring opening/ring closing metathesis route to oxaspirocycles: an approach to phelligridin G. PubMed.
  • Nguyen, T. B. (2023). Recent Advances in Synthetic Routes to Azacycles. MDPI.
  • Ring-closing met
  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? (2024). Apeiron Synthesis.

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Application Notes and Protocols for the Reaction of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic frameworks, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality provides a distinct advantage over flat, aromatic structures, often leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The rigid nature of the spirocyclic core allows for a precise spatial arrangement of functional groups, enhancing interactions with biological targets. Specifically, the 2-azaspiro[3.4]octane motif is of significant interest, and its derivatives have been explored in the development of novel therapeutics.

This document provides detailed application notes and protocols for the reaction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate with Grignard reagents. This key transformation provides access to a diverse range of tertiary alcohols, which are valuable intermediates for the synthesis of novel bioactive molecules.

Reaction Mechanism: Nucleophilic Addition to a Spirocyclic Ketone

The reaction of this compound with a Grignard reagent (R-MgX) proceeds via a nucleophilic addition to the carbonyl group.[1] The carbon atom of the carbonyl is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by the nucleophilic carbanion of the Grignard reagent.[1]

The reaction can be visualized in two main stages:

  • Nucleophilic Attack: The Grignard reagent attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[2]

  • Protonation: An acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[2]

Due to the sterically hindered nature of the spirocyclic ketone, potential side reactions should be considered. These include:

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon to the ketone and forming an enolate. Upon workup, this would lead to the recovery of the starting ketone.[3]

  • Reduction: If the Grignard reagent possesses a β-hydride, a reduction of the ketone to a secondary alcohol can occur via a six-membered transition state.[3]

The choice of Grignard reagent and reaction conditions can influence the outcome and selectivity of the reaction.

Diagram of the Reaction Mechanism

Grignard Reaction Mechanism ketone This compound intermediate Tetrahedral Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Attack grignard R-MgX grignard->intermediate alcohol tert-butyl 6-hydroxy-6-alkyl-2-azaspiro[3.4]octane-2-carboxylate intermediate->alcohol 2. Protonation workup H3O+ (Workup) workup->alcohol

Caption: General mechanism of Grignard addition to the spiroketone.

Experimental Protocol: Synthesis of tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.4]octane-2-carboxylate

This protocol provides a general method for the addition of a methyl Grignard reagent to this compound. This can be adapted for other Grignard reagents with appropriate adjustments to stoichiometry and reaction conditions.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary alcohol.

Experimental Workflow Diagram

Experimental Workflow start Start: Dissolve Ketone in THF cool Cool to 0 °C start->cool add Add Grignard Reagent Dropwise cool->add react Stir at Room Temperature add->react quench Quench with aq. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Final Product: Tertiary Alcohol purify->end

Caption: Step-by-step workflow for the Grignard reaction.

Data Presentation: Illustrative Examples of Grignard Additions

The following table summarizes the expected outcomes for the reaction of this compound with various Grignard reagents. These are illustrative examples based on typical reactivity patterns.

Grignard ReagentR-GroupExpected ProductTypical Yield (%)Notes
Methylmagnesium bromide-CH₃tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.4]octane-2-carboxylate75-85Generally high yielding with minimal side reactions.
Ethylmagnesium bromide-CH₂CH₃tert-butyl 6-ethyl-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate70-80Good yields, potential for minor reduction side product.
Phenylmagnesium bromide-C₆H₅tert-butyl 6-hydroxy-6-phenyl-2-azaspiro[3.4]octane-2-carboxylate60-75Lower yields may be observed due to increased steric hindrance.
Isopropylmagnesium chloride-CH(CH₃)₂tert-butyl 6-hydroxy-6-isopropyl-2-azaspiro[3.4]octane-2-carboxylate40-60Significant potential for reduction and enolization side reactions due to the bulky nucleophile.

Troubleshooting and Considerations

  • Low Yield:

    • Moisture: Ensure all glassware is flame-dried and reagents are anhydrous. Grignard reagents are highly sensitive to water.[1]

    • Side Reactions: For bulky Grignard reagents, consider using a less sterically hindered organometallic reagent or lower reaction temperatures to minimize enolization and reduction.

  • Incomplete Reaction:

    • Reagent Activity: Titrate the Grignard reagent before use to determine its exact concentration.

    • Reaction Time: Extend the reaction time or gently warm the reaction mixture if starting material persists.

  • Diastereoselectivity: The addition of a Grignard reagent to the spirocyclic ketone creates a new stereocenter. The facial selectivity of the attack may be influenced by the steric bulk of the approaching nucleophile and the conformation of the spirocycle. Further analysis (e.g., by NMR) of the product mixture is necessary to determine the diastereomeric ratio.

Applications in Drug Discovery

The resulting tert-butyl 6-hydroxy-6-alkyl-2-azaspiro[3.4]octane-2-carboxylate derivatives are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The tertiary alcohol can serve as a handle for further functionalization, or the spirocyclic core itself can impart desirable properties to a drug candidate.

Spirocyclic scaffolds are known to:

  • Increase Three-Dimensionality: This can lead to improved binding affinity and selectivity for protein targets.

  • Enhance Physicochemical Properties: Properties such as solubility and metabolic stability can be favorably modulated.

  • Provide Novel Intellectual Property: The unique structures can open up new chemical space for drug design.

While specific applications of the direct products of this reaction are not extensively documented, analogous spiro[3.4]octane derivatives have shown promise as potent inhibitors of key therapeutic targets, such as Hematopoietic Progenitor Kinase 1 (HPK1), which is relevant for cancer immunotherapy.

References

  • Grignard Reaction With Ketone. (n.d.). Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Monasterolo, C., et al. (2021). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. PubMed Central. Retrieved from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • This compound - PubChem. (n.d.). Retrieved from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of "Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate" using column chromatography. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

I. Introduction to the Purification Challenge

"this compound" is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2][3] Its spirocyclic core imparts a unique three-dimensional architecture, which can lead to improved physicochemical properties in drug candidates.[4] However, the purification of this compound, particularly on a preparatory scale, can present several challenges. The presence of a Boc-protecting group, a ketone functionality, and the spirocyclic nature of the molecule all influence its chromatographic behavior.

A significant hurdle in the purification of this molecule is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[5] Inadvertent deprotection during chromatography can lead to yield loss and the introduction of impurities that are difficult to separate. Therefore, careful selection of the stationary phase, mobile phase, and overall chromatographic conditions is paramount to achieving high purity.

II. Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of the Target Compound 1. Compound is unstable on silica gel: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[6] 2. Irreversible adsorption: The compound may be strongly binding to the stationary phase. 3. Compound eluted too quickly: The mobile phase may be too polar, causing the compound to elute with the solvent front.[6]1. Assess stability: Before running a column, spot the crude material on a TLC plate and let it sit for a few hours. Re-elute the plate to see if any new spots have formed, indicating degradation.[6] 2. Deactivate silica gel: Prepare a slurry of silica gel with a small percentage of a base like triethylamine (e.g., 0.1-1%) in the mobile phase to neutralize acidic sites. 3. Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.[7] 4. Optimize the mobile phase: Start with a less polar solvent system and gradually increase the polarity.
Poor Separation from Impurities 1. Inappropriate solvent system: The chosen mobile phase does not provide adequate resolution between the target compound and impurities. 2. Column overloading: Too much crude material was loaded onto the column. 3. Improper column packing: Channels or cracks in the silica bed can lead to band broadening and poor separation.[8]1. Systematic TLC analysis: Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that gives good separation (ΔRf > 0.2) on a TLC plate. 2. Reduce sample load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. 3. Proper packing technique: Ensure the silica gel is packed as a uniform slurry to create a homogenous bed. Avoid letting the column run dry.[8]
Tailing of the Product Peak 1. Acidic impurities in the crude mixture. 2. Interaction with acidic sites on silica gel. 3. Compound is too soluble in the mobile phase. 1. Pre-purification: Consider a simple acid-base extraction to remove acidic or basic impurities before chromatography. 2. Add a modifier: Incorporate a small amount of a more polar solvent or a base (like triethylamine) into the mobile phase to reduce tailing. 3. Adjust solvent polarity: When the compound begins to elute, you can slightly increase the polarity of the mobile phase to sharpen the peak and expedite elution.[6]
Evidence of Boc Deprotection 1. Acidic conditions: The use of acidic solvents or additives, or the inherent acidity of the silica gel, can cleave the Boc group.[9][10] 2. Prolonged exposure to certain solvents: Some solvents, even if not strongly acidic, can cause slow deprotection over time.1. Neutralize silica gel: As mentioned above, pre-treating the silica gel with a base is crucial. 2. Avoid acidic modifiers: Do not use additives like acetic acid in the mobile phase. 3. Work expeditiously: Do not let the compound sit on the column for an extended period.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A typical starting point for compounds of this nature is a mixture of hexane and ethyl acetate.[5][11] A gradient elution, starting with a low percentage of ethyl acetate (e.g., 10%) and gradually increasing it, often provides good separation. For example, a gradient of 10% to 30% ethyl acetate in hexane has been reported for similar compounds.[12]

Q2: How do I prepare the sample for loading onto the column?

There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[5] Ensure the volume is small to maintain a narrow starting band.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the packed column. This method is often preferred as it can lead to better resolution.

Q3: My compound is not UV-active. How can I monitor the fractions?

If the compound lacks a chromophore for UV detection, you can use alternative methods for fraction analysis:

  • Thin-Layer Chromatography (TLC): Spot a small amount from each fraction onto a TLC plate and visualize using a suitable stain. Potassium permanganate stain is often effective for visualizing organic compounds, especially those with functional groups that can be oxidized.

  • Mass Spectrometry (MS): For rapid analysis, a small aliquot of each fraction can be diluted and directly infused into a mass spectrometer to identify the fractions containing the desired mass-to-charge ratio.

Q4: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective, albeit often more expensive and lower-capacity, alternative for purifying this compound, especially for achieving very high purity on a smaller scale.[5] A C18 column with a mobile phase of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is a common choice. However, be mindful that the acidic modifiers required for good peak shape in RP-HPLC can cause Boc deprotection.[5] If this method is used, the collected fractions should be neutralized and the solvent removed promptly.

IV. Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for neutralization)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and visualization stain (e.g., potassium permanganate)

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal eluent composition that provides good separation of the desired product from impurities.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (approximately 1-2 times the weight of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or air line) to begin eluting the column.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

    • Analyze the purity of the final product by NMR, LC-MS, or other appropriate analytical techniques.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution & Fraction Collection (Gradient Elution) Load->Elute Monitor 5. Fraction Monitoring (TLC/Stain) Elute->Monitor Collect Fractions Monitor->Elute Adjust Gradient Combine 6. Combine Pure Fractions Monitor->Combine Pure Fractions Identified Evap 7. Solvent Evaporation Combine->Evap Final 8. Purity Analysis (NMR, LC-MS) Evap->Final

Caption: Workflow for Column Chromatography Purification.

VI. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Boc-Aminooxy-PEG4-CH2-Boc Conjugates. Retrieved from

  • Google Patents. (2020). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester. Retrieved from

  • Ambeed.com. (n.d.). 1181816-12-5|tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from

  • Google Patents. (2021). US20210053974A1 - Inhibitors of the menin-mll interaction. Retrieved from

  • Google Patents. (2020). CN112154145A - Piperazine azaspiro derivatives. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Google Patents. (2021). JP6876675B2 - Muscarine agonist. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography. Retrieved from

  • RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from

  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from

  • Benchchem. (n.d.). The Ascending Trajectory of 2-Oxa-7-azaspiro Compounds in Medicinal Chemistry: A Technical Guide. Retrieved from

Sources

Technical Support Center: Optimizing the Synthesis of 2-Azaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azaspiro[3.4]octan-6-one. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing their synthetic strategies for this valuable spirocyclic scaffold. The unique three-dimensional structure of 2-azaspiro[3.4]octan-6-one makes it a compelling building block in medicinal chemistry, but its synthesis can present challenges that impact overall yield and purity.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common hurdles and significantly improve your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Problem 1: Low Yield in the Key Spirocyclization Step

Q: My reaction to form the azetidine ring of the 2-azaspiro[3.4]octane core is inefficient, resulting in a low yield of the desired spirocycle. What are the primary causes, and how can I improve the outcome?

A: Low yields in the formation of the spirocyclic core are often traced back to a few key factors: inefficient cyclization, competing side reactions, or suboptimal reaction conditions. The formation of the strained four-membered azetidine ring is an entropically and enthalpically challenging step.

Causality & Expert Analysis:

  • Inefficient Intramolecular Cyclization: The key step often involves an intramolecular nucleophilic substitution to form the azetidine ring. The success of this step is highly dependent on the choice of base, solvent, and temperature. The base must be strong enough to deprotonate the precursor amine but not so strong as to promote elimination or other side reactions.

  • Competing Intermolecular Reactions: At high concentrations, the linear precursor can react with another molecule of itself instead of cyclizing, leading to oligomers or polymers.

  • Steric Hindrance: The substituents on the cyclopentane ring or the nitrogen precursor can sterically hinder the cyclization process.

Recommended Solutions & Optimization Protocol:

  • Employ High-Dilution Conditions: To favor intramolecular cyclization over intermolecular side reactions, the reaction should be run at a low concentration (typically 0.01-0.05 M). A syringe pump for the slow addition of the substrate to a solution of the base can be highly effective.

  • Optimize Base and Solvent System: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred. The solvent should be anhydrous and capable of dissolving both the substrate and the base.

    Base Solvent Typical Temperature Rationale & Comments
    Potassium tert-butoxide (KOtBu)Tetrahydrofuran (THF)0 °C to RTA strong, non-nucleophilic base. Ensure the THF is anhydrous.
    Sodium hydride (NaH)Dimethylformamide (DMF)0 °C to RTA strong, non-nucleophilic base. Use caution with residual water.
    Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °C to 0 °CA very strong base, useful if deprotonation is difficult. Requires low temperatures.
  • Temperature Control: The optimal temperature is a balance between providing enough energy for the reaction to proceed and minimizing decomposition or side reactions. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature.

Problem 2: Formation of a Major, Unidentified Side Product

Q: I am consistently observing a significant side product in my reaction mixture that is difficult to separate from the desired 2-azaspiro[3.4]octan-6-one. How can I identify and suppress its formation?

A: The formation of persistent side products is a common challenge in multi-step syntheses. Identifying the structure of the side product is the first and most critical step in devising a strategy to prevent its formation.

Causality & Expert Analysis:

  • Ring-Opened Amide: If the synthesis involves a lactam intermediate, hydrolysis of the lactam can occur if there is trace water in the reaction, leading to a linear amino acid derivative.

  • Elimination Products: If a leaving group is present on the cyclopentane ring, base-mediated elimination can compete with the desired substitution reaction, leading to an unsaturated precursor.

  • Rearrangement Products: Under certain conditions, particularly with strong acids or bases, rearrangements of the carbocyclic framework can occur.

Recommended Solutions & Identification Protocol:

  • Characterize the Side Product: Isolate the side product using preparative chromatography (HPLC or column chromatography). Characterize its structure using:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC): To elucidate the connectivity of the atoms.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Adjust Reaction Conditions to Minimize Formation:

    • To prevent hydrolysis: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • To prevent elimination: Use a less hindered base or a more reactive leaving group. Lowering the reaction temperature can also favor substitution over elimination.

    • To prevent rearrangements: Use milder reaction conditions (e.g., weaker bases, lower temperatures).

Problem 3: Difficult Purification of the Final Product

Q: The crude product is an oil that is difficult to purify by standard column chromatography. What are the best practices for purifying 2-azaspiro[3.4]octan-6-one?

A: The polarity and potential basicity of the 2-azaspiro[3.4]octan-6-one can make purification challenging. The presence of closely eluting impurities often requires optimization of chromatographic conditions.

Causality & Expert Analysis:

  • Product Polarity: The presence of both a ketone and a secondary amine gives the molecule a moderate to high polarity, which can lead to tailing on silica gel columns.

  • Acid Sensitivity: The spirocyclic lactam can be sensitive to the slightly acidic nature of standard silica gel, potentially causing degradation during purification.[3]

  • Closely Eluting Impurities: Unreacted starting materials or isomeric byproducts can have very similar polarities to the final product, making separation difficult.[3]

Recommended Purification Strategies:

Method Stationary Phase Mobile Phase System Comments & Best Practices
Flash Column Chromatography Silica GelDichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA)The addition of a small amount of a basic modifier like TEA can significantly reduce tailing and improve separation by neutralizing the acidic sites on the silica gel.
Flash Column Chromatography Alumina (Neutral or Basic)Ethyl Acetate / HexanesAlumina is a good alternative to silica gel for basic compounds and can prevent on-column degradation.
Preparative HPLC C18 (Reverse-Phase)Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidProvides high-resolution separation but requires subsequent removal of the acidic modifier, often by lyophilization from a basic solution.
Crystallization N/AVarious solvent systems (e.g., Ethyl Acetate/Hexanes, Acetone)If the product is a solid, crystallization can be an excellent method for achieving high purity on a large scale. Seeding with a small crystal of pure product may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-azaspiro[3.4]octan-6-one?

A1: Several synthetic strategies have been developed.[1][4] A common approach involves the construction of a suitable cyclopentane precursor followed by the formation of the azetidine ring. Key strategies include intramolecular cyclization of a γ-amino halide or tosylate, or cycloaddition reactions.[5] The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective techniques.

  • TLC: Use a mobile phase similar to your planned column chromatography conditions. Stain with potassium permanganate or ninhydrin to visualize the amine-containing product.

  • LC-MS: This is the most definitive method. It allows you to monitor the disappearance of your starting material and the appearance of your product's molecular ion peak, confirming the progress of the reaction.

Q3: Are there any safety considerations I should be aware of?

A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:

  • Alkylating Agents: Many precursors to the spirocycle are alkylating agents and should be handled with care in a fume hood.

  • Strong Bases: Reagents like sodium hydride and LDA are pyrophoric and/or water-reactive. They must be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents like THF and DMF have specific handling and storage requirements.

Visualizing the Workflow

A logical approach to troubleshooting is essential for efficient problem-solving. The following diagram illustrates a typical workflow for addressing common issues in the synthesis of 2-azaspiro[3.4]octan-6-one.

G cluster_start cluster_analysis Reaction Analysis cluster_yield Yield Evaluation cluster_purity Purity Evaluation cluster_troubleshoot_yield Troubleshoot Low Yield cluster_troubleshoot_purity Troubleshoot Impurities cluster_purification Purification cluster_end Start Run Synthesis Protocol Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analysis Yield Is Yield > 70%? Analysis->Yield Purity Is Purity > 95%? Yield->Purity Yes TroubleshootYield Low Yield Detected Yield->TroubleshootYield No TroubleshootPurity Impurity Detected Purity->TroubleshootPurity No Purification Optimize Purification: - Column Chromatography - Recrystallization Purity->Purification If needed End Pure Product Obtained Purity->End Yes OptimizeConditions Optimize Conditions: - High Dilution - Base/Solvent Screen - Temperature Control TroubleshootYield->OptimizeConditions OptimizeConditions->Start IdentifyImpurity Isolate & Characterize Impurity (Prep-HPLC, NMR, MS) TroubleshootPurity->IdentifyImpurity ModifyProtocol Modify Protocol to Minimize Side Reaction IdentifyImpurity->ModifyProtocol ModifyProtocol->Start Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Available at: [Link]

  • Wang, T., et al. (2022). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Spiro compound. Available at: [Link]

  • Hughes, T. V., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. National Institutes of Health. Available at: [Link]

  • RSquareL. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Available at: [Link]

Sources

Side reactions in the preparation of Boc-protected azaspiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of Boc-protected azaspiro compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the N-protection of complex azaspirocyclic amines. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you navigate common pitfalls and optimize your synthetic routes.

Introduction: The Challenge of Azaspirocycles

Azaspirocycles are privileged scaffolds in modern drug discovery, prized for the unique three-dimensional architectures they impart to molecules. However, their synthesis, particularly the crucial step of amine protection, is often fraught with challenges. The inherent steric hindrance around the nitrogen atom, coupled with varying nucleophilicity and potential for intramolecular interactions, can lead to a host of side reactions, incomplete conversions, and purification difficulties. This guide will address these specific issues head-on.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the Boc-protection of azaspirocyclic amines using di-tert-butyl dicarbonate (Boc₂O).

Issue 1: Incomplete or Stalled Reaction

Observation: TLC or LC-MS analysis shows a significant amount of the starting azaspirocycle amine remaining even after extended reaction times or with an excess of Boc₂O.

Causality Analysis: The primary reasons for incomplete reactions are insufficient nucleophilicity of the amine and steric hindrance, both common features of azaspiro compounds.

  • Low Nucleophilicity: The nitrogen lone pair's availability for attack on the Boc anhydride can be diminished by the electronic effects of the spirocyclic framework or adjacent functional groups.

  • Steric Hindrance: The rigid, three-dimensional structure of the azaspirocycle can physically block the approach of the bulky Boc₂O reagent to the nitrogen atom.[1][2] Standard reaction conditions may not provide sufficient energy to overcome this activation barrier.

Troubleshooting Protocol & Recommendations:

Parameter Standard Condition Troubleshooting Action & Rationale
Catalyst/Base Triethylamine (TEA), NaHCO₃Switch to DMAP (catalytic): 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic catalyst that activates Boc₂O by forming a highly reactive N-Boc-pyridinium intermediate.[3][4] This significantly lowers the activation energy. Caution: Use catalytically (0.1-0.2 eq) as excess DMAP can promote side reactions (see Issue 3).
Temperature Room Temperature (RT)Increase Temperature: Gently heating the reaction to 40-55°C can provide the necessary energy to overcome steric barriers.[5][6] Monitor closely for byproduct formation, as higher temperatures can accelerate side reactions.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Use a More Polar Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) can enhance the solubility of amine salts and may better solvate transition states, accelerating the reaction.[5]
Reagent Equivalents 1.1 - 1.5 eq Boc₂OIncrease Boc₂O: For highly hindered amines, increasing the Boc₂O concentration to 2.0-3.0 equivalents can help drive the reaction to completion via Le Châtelier's principle.[5]
Issue 2: Formation of a Double-Protected (Di-Boc) Adduct

Observation: Mass spectrometry reveals a peak corresponding to the mass of the starting material plus two Boc groups (M + 200). This is more common with primary amines within the azaspiro structure.

Causality Analysis: After the initial N-Boc protection, the resulting carbamate still possesses a proton on the nitrogen (R-NH-Boc). In the presence of a strong base and excess Boc₂O, this proton can be abstracted, and the resulting anion can attack a second molecule of Boc₂O. While less common with sterically hindered secondary amines typical of azaspirocycles, it can occur, particularly with catalytic DMAP which enhances the reactivity of all species.[7]

Troubleshooting Protocol & Recommendations:

Parameter Causal Condition Troubleshooting Action & Rationale
Reagent Stoichiometry Large excess of Boc₂O (>2.0 eq)Use Stoichiometric Boc₂O: Carefully control the stoichiometry. Use 1.05-1.2 equivalents of Boc₂O and add it slowly to the reaction mixture to avoid high transient concentrations.
Base Strong, non-nucleophilic bases or excess DMAPUse a Weaker Base: Switch from DMAP or strong bases to milder conditions, such as sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., DCM/water) or triethylamine (TEA).[8][9]
Reaction Monitoring Extended reaction times after full conversionMonitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC/LC-MS) to prevent the slower formation of the di-Boc adduct.
Issue 3: Formation of Urea Byproducts

Observation: LC-MS analysis shows peaks corresponding to a dimer of the azaspirocycle linked by a carbonyl group, or other urea derivatives.

Causality Analysis: This side reaction can occur through an isocyanate intermediate. Under certain conditions (particularly with activating agents like trifluoromethanesulfonyl anhydride or even just heat with some bases), the Boc-protected amine can eliminate tert-butanol and CO₂ to form a highly reactive isocyanate.[10][11] This isocyanate is then rapidly trapped by any available nucleophile, most commonly an unreacted molecule of the starting amine, to form a stable urea.

Troubleshooting Workflow:

cluster_0 Troubleshooting Urea Formation start Urea byproduct detected q1 Are you using DMAP? start->q1 a1_yes Reduce or eliminate DMAP. Rationale: DMAP can accelerate isocyanate formation. q1->a1_yes Yes q2 Is the reaction run at elevated temperature? q1->q2 No a1_yes->q2 a2_yes Run reaction at RT or 0 °C. Rationale: Lower temperature disfavors the elimination pathway. q2->a2_yes Yes a2_no Maintain lower temperature. q2->a2_no No end Urea formation suppressed a2_yes->end a2_no->end

Caption: Decision workflow for mitigating urea side products.

Frequently Asked Questions (FAQs)

Q1: My azaspiro-amine starting material is provided as an HCl or TFA salt. Can I run the Boc protection directly?

A1: No, you must neutralize the salt first. The protonated amine is not nucleophilic and will not react with Boc₂O. The presence of the acid will also rapidly decompose the Boc₂O reagent. Before adding Boc₂O, add a sufficient amount of a base (typically 1.1 equivalents for a mono-salt, or use a base wash) like triethylamine (TEA) or diisopropylethylamine (DIPEA) until the solution is basic. Alternatively, perform a liquid-liquid extraction with an aqueous base (e.g., NaHCO₃ or K₂CO₃ solution) to isolate the free amine before proceeding with the protection reaction.[1]

Q2: I am observing an unexpected intramolecular cyclization or rearrangement product. Why is this happening?

A2: Azaspirocycles can be conformationally constrained and may contain other functional groups. If a nucleophilic group (e.g., a hydroxyl) is positioned appropriately, it can undergo an intramolecular reaction. For example, if DMAP is used, it can activate the Boc-carbamate, making it susceptible to attack by a nearby nucleophile, potentially leading to cyclization. While less common, highly strained spiro-systems could theoretically undergo rearrangement under harsh conditions, although this is not a typical side reaction of Boc protection itself. If this is observed, a full mechanistic investigation is warranted, and milder protection conditions (lower temperature, no DMAP) should be explored.

Q3: My Boc-protected azaspiro compound is difficult to purify by silica gel chromatography. What are the best practices?

A3: This is a common issue. Even after Boc protection, the molecule can retain some polarity and basicity, leading to streaking on acidic silica gel.

  • Basic Eluent Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, dramatically improving peak shape.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.

  • Reverse-Phase HPLC: For highly polar compounds, reverse-phase HPLC is often the most effective purification method. However, be aware that using acidic mobile phase modifiers like trifluoroacetic acid (TFA) can cause partial or complete deprotection of the Boc group, especially during solvent evaporation.[7] If TFA is necessary for peak shape, keep the concentration low (≤0.1%), work quickly, and neutralize the collected fractions immediately before concentration. Using formic acid or an ammonium acetate buffer can be a milder alternative.[7]

Q4: Can I selectively protect one nitrogen in a di-azaspirocycle?

A4: Achieving selectivity can be challenging and depends heavily on the specific substrate. Generally, the less sterically hindered and/or more nucleophilic nitrogen will react preferentially. To enhance selectivity, you can try the following:

  • Use Stoichiometric Reagents: Use only one equivalent of Boc₂O.

  • Low Temperature: Run the reaction at 0°C or even -20°C to slow down the reaction rate and amplify the kinetic differences between the two nitrogen atoms.

  • Controlled Addition: Add the Boc₂O solution dropwise over a long period to maintain a low concentration, favoring reaction at the more reactive site.

Experimental Protocols

Protocol 1: Standard Boc Protection of a Hindered Azaspirocycle

This protocol is a robust starting point for sterically challenging secondary amines.

  • Dissolution: Dissolve the azaspiro-amine (1.0 eq) in anhydrous DCM or ACN (approx. 0.1 M).

  • Inert Atmosphere: Purge the flask with Nitrogen or Argon.

  • Base Addition: Add triethylamine (1.5 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 5 minutes.

  • Catalyst (Optional): If the reaction is sluggish after 1 hour at RT, add DMAP (0.1 eq).

  • Reaction: Stir at room temperature and monitor by TLC or LC-MS every 1-2 hours. If no progress, heat to 40°C.

  • Work-up: Once the starting material is consumed, dilute the reaction with water. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Purification via Acid-Scavenging Resin

This protocol is useful for removing excess Boc₂O and DMAP without a full aqueous work-up.

  • Reaction: Perform the Boc protection as described above.

  • Quenching: Upon completion, add a scavenger resin for amines (e.g., Si-Trisamine) to the reaction mixture to quench any unreacted Boc₂O.

  • Filtration: Stir for 2-4 hours, then filter the reaction mixture to remove the resin.

  • Concentration: Wash the resin with the reaction solvent and concentrate the combined filtrates to yield the crude product, which is often significantly cleaner than after a standard work-up.

Visualizations

cluster_1 Boc Protection Main & Side Pathways Start Azaspiro-Amine + Boc₂O Desired N-Boc-Azaspiro (Desired Product) Start->Desired Standard Conditions DiBoc Di-Boc Adduct Desired->DiBoc Excess Boc₂O + Strong Base Isocyanate Isocyanate Intermediate Desired->Isocyanate Heat / DMAP Urea Urea Byproduct Isocyanate->Urea Trapped by Amine

Caption: Reaction pathways in Boc protection of azaspirocycles.

References

Sources

Stability of "Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

A Guide to Chemical Stability for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges and troubleshoot effectively. This guide is structured to address the core stability concerns of this molecule, focusing on its behavior under the two most common reaction environments: acidic and basic conditions.

The structure of this compound presents two primary functionalities that dictate its chemical reactivity and stability: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the strained four-membered azetidine ring, which is part of a β-lactam-like system, making it susceptible to nucleophilic attack under basic conditions. Understanding the interplay of these groups is critical for successful experimental design.

Part 1: Frequently Asked Questions on Stability

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the primary points of instability on this molecule?

A1: The molecule has two main reactive sites that are sensitive to pH.

  • The Boc Group: The tert-butyloxycarbonyl (Boc) group is a carbamate that protects the secondary amine. It is famously stable to a wide range of nucleophiles and bases but is designed to be readily cleaved under acidic conditions.[1]

  • The Azaspiro[3.4]octane Core: The core structure contains a four-membered ring (azetidine) adjacent to the spirocyclic center. This system is analogous to a β-lactam. The ring strain and the electrophilic nature of the carbonyl carbon make this ring susceptible to cleavage by nucleophiles, particularly under basic conditions. The degradation of β-lactam antibiotics via hydrolysis is strongly pH-dependent.[2][3]

Q2: How stable is the compound under typical acidic conditions (e.g., for Boc deprotection)?

A2: The compound is intentionally unstable under acidic conditions to allow for the removal of the Boc protecting group.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will efficiently cleave the Boc group to reveal the free secondary amine.[5][6] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the deprotected amine.[4] While this is a desired reaction, prolonged exposure or harsh acidic conditions can potentially lead to side reactions if other acid-sensitive groups are present.

Q3: What is the expected stability under basic conditions?

A3: The Boc group itself is generally resistant to basic hydrolysis and many nucleophiles.[1] However, the core azaspirocyclic structure is vulnerable. Under basic conditions (e.g., using hydroxide, alkoxides, or other strong nucleophiles), the strained four-membered ring is prone to irreversible hydrolytic cleavage.[3] This reaction opens the ring and destroys the core scaffold. Therefore, strong basic conditions should be avoided if the integrity of the spirocycle is to be maintained.

Q4: Can I use this compound in reactions that require heating?

A4: The thermal stability will depend on the pH of the reaction medium. In neutral or mildly acidic/basic conditions, the compound may tolerate moderate heat. However, at elevated temperatures, the rate of both acid-catalyzed deprotection and base-catalyzed ring cleavage will increase significantly. It is crucial to perform small-scale pilot reactions to determine the compound's stability under your specific thermal conditions. Some studies on β-lactam antibiotics show significant degradation at physiological temperatures (37°C) over several hours.[7]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments.

Scenario 1: Issues Under Acidic Conditions (Boc Deprotection)

Q5: My Boc deprotection reaction is incomplete or sluggish. What's wrong?

A5: This is a common issue that can usually be resolved by adjusting the reaction parameters.

  • Insufficient Acid: The concentration or number of equivalents of acid may be too low. For TFA, a common condition is 25-50% in a solvent like dichloromethane (DCM).[8] For HCl, a 4M solution in dioxane or methanol is often effective.[8]

  • Reaction Time/Temperature: Most deprotections are complete within 1-2 hours at room temperature.[8] If the reaction is slow, particularly due to steric hindrance, you can extend the time and monitor by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be attempted, but with caution as it may promote side reactions.[8]

  • Solvent Choice: Ensure you are using an appropriate solvent. Dichloromethane is most common, but other solvents like ethyl acetate or methanol (for HCl) can be used.[6]

Q6: I'm observing unexpected byproducts in my mass spec after acidic workup. What could they be?

A6: The most likely culprit is t-butylation . The deprotection mechanism generates a reactive tert-butyl cation.[9] This electrophile can be "trapped" by any nucleophile present in your reaction, including your product itself if it contains electron-rich aromatic rings or other nucleophilic sites like thiols.[9][10]

  • Solution: Use Scavengers. To prevent this, add a scavenger to your reaction mixture. Scavengers are nucleophiles designed to trap the t-butyl cation. Common choices include:

    • Triisopropylsilane (TIS): Very effective; typically used at 2.5-5% (v/v).[9]

    • Water: Can trap the cation to form tert-butanol. Often used at 2.5-5% (v/v).[9]

    • Thioanisole: Particularly useful if your molecule contains sensitive residues like methionine or tryptophan.[9]

G cluster_0 Troubleshooting Incomplete Boc Deprotection start Incomplete Reaction? check_acid Increase Acid Conc./Equivalents (e.g., 25-50% TFA) start->check_acid Yes check_time Increase Reaction Time/Temp (Monitor by LC-MS) check_acid->check_time Still Incomplete check_scav Side Products Observed? (t-Butylation) check_time->check_scav add_scav Add Scavengers (TIS, Water, Thioanisole) check_scav->add_scav Yes success Reaction Complete check_scav->success No add_scav->success G cluster_acid Acid-Catalyzed Boc Deprotection Mechanism BocN Boc-N-R₂ ProtonatedBoc Boc(H⁺)-N-R₂ BocN->ProtonatedBoc + H⁺ CarbamicAcid [HOOC-NR₂] ProtonatedBoc->CarbamicAcid Fragmentation tBu t-Bu⁺ ProtonatedBoc->tBu Amine H₂N⁺-R₂ CarbamicAcid->Amine Decarboxylation CO2 CO₂ Isobutene Isobutene tBu->Isobutene - H⁺ G cluster_base Base-Catalyzed Hydrolysis of β-Lactam-like Ring Lactam R-C(=O)-N-Ring Tetrahedral R-C(O⁻)(OH)-N-Ring Lactam->Tetrahedral + OH⁻ (Attack) Opened HOOC-R'-NH-Ring Tetrahedral->Opened Ring Opening

Sources

Technical Support Center: Navigating Spirocyclization Reactions in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions. Spirocycles are increasingly vital motifs in modern drug discovery, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties.[1] However, their synthesis can be challenging, often plagued by low yields and complex product mixtures. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these critical reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when developing spirocyclization reactions.

Q1: Why is my spirocyclization reaction yield consistently low?

Low yields can stem from a multitude of factors ranging from impure reagents to suboptimal reaction conditions. Common culprits include competing side reactions, catalyst deactivation, or steric hindrance in the substrate.[2][3] A systematic approach to troubleshooting, starting with the purity of your starting materials and progressing to a thorough optimization of reaction parameters, is crucial.

Q2: What are the most critical parameters to optimize for a successful spirocyclization?

The most impactful parameters are typically solvent, temperature, catalyst/reagent choice, and substrate concentration. The solvent can influence transition state stability and reactant solubility, while temperature affects both reaction rate and selectivity.[4] The catalyst or reagent is often the cornerstone of the reaction, dictating the mechanistic pathway.

Q3: How can I improve the diastereoselectivity of my spirocyclization?

Poor diastereoselectivity is a common hurdle. Strategies to improve it include lowering the reaction temperature to favor the thermodynamic product, screening solvents of varying polarities, and modifying the substrate to introduce sterically demanding groups that can direct the cyclization.[4][5] The choice of catalyst and ligand in asymmetric catalysis is also a primary driver of stereoselectivity.[6]

Q4: My reaction seems to stall before completion. What could be the cause?

Reaction stalling often points towards catalyst deactivation or the formation of an inhibitory byproduct. Catalyst poisoning by functional groups on the substrate or impurities (e.g., sulfur or nitrogen-containing heterocycles) is a frequent issue.[2][7][8] In-situ reaction monitoring can help determine the point at which the reaction ceases to progress, providing clues to the underlying cause.

Troubleshooting Guides

This section provides in-depth guidance on specific issues you may encounter during your spirocyclization experiments.

Guide 1: Diagnosing and Overcoming Low Reaction Yields

Low product formation is one of the most frequent challenges. This guide provides a systematic approach to identifying and resolving the root cause.

Potential Causes & Diagnostic Steps:

  • Purity of Starting Materials and Reagents: Impurities can act as catalyst poisons or participate in side reactions.

    • Protocol: Re-purify all starting materials and reagents. Ensure solvents are anhydrous and degassed, especially for oxygen- and moisture-sensitive reactions.

  • Suboptimal Reaction Conditions: The reaction may not be running at its optimal temperature, concentration, or time.

    • Protocol: Screen a range of temperatures (e.g., from room temperature to reflux) and concentrations. Monitor the reaction progress using techniques like TLC, LC-MS, or in-situ NMR to establish the optimal reaction time.[9][10][11][12][13]

  • Competing Side Reactions: The formation of byproducts can significantly reduce the yield of the desired spirocycle.

    • Protocol: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding the structure of these byproducts can provide insight into the competing reaction pathways.[14] For instance, an undesired rearrangement product might suggest that a milder acid catalyst is needed.[15]

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.

    • Protocol: If catalyst poisoning is suspected, try adding a fresh portion of the catalyst to the stalled reaction. If the reaction restarts, catalyst deactivation is likely the issue.

Optimization Workflow:

Below is a generalized workflow for optimizing a low-yielding spirocyclization reaction.

Caption: A systematic workflow for troubleshooting low yields.

Guide 2: Improving Poor Stereoselectivity (Diastereoselectivity & Enantioselectivity)

Controlling the three-dimensional arrangement of atoms is critical in drug discovery. This guide helps address challenges in achieving the desired stereoisomer.

Issue 2.1: Low Diastereoselectivity

Potential Causes & Solutions:

  • Insufficient Energy Difference Between Transition States: The transition states leading to the different diastereomers are too close in energy.

    • Protocol: Lowering the reaction temperature can often increase the energy gap between diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[4]

  • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state.

    • Protocol: Conduct a systematic screen of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).

  • Steric and Electronic Effects: The inherent structure of the substrate may not provide sufficient facial bias for the cyclization.

    • Protocol: Modify the substrate by introducing bulkier substituents to direct the approach of the reacting species. The stereochemical outcome of spirocyclizations can be highly dependent on the steric bulk of substituents.[16]

Table 1: Effect of Reaction Parameters on Diastereoselectivity

ParameterGeneral Effect on DiastereoselectivityExample
Temperature Lowering temperature often increases selectivity.A reaction run at 0 °C may yield a 90:10 dr, while at 60 °C it may be 60:40.
Solvent Can alter the transition state geometry.A non-coordinating solvent like toluene may favor a different diastereomer than a coordinating solvent like THF.
Catalyst/Reagent Lewis acids can template the substrate into a specific conformation.Using a bulky Lewis acid can block one face of the molecule, leading to higher diastereoselectivity.

Issue 2.2: Low Enantiomeric Excess (e.e.) in Asymmetric Spirocyclization

Potential Causes & Solutions:

  • Inefficient Chiral Catalyst or Ligand: The chiral information is not being effectively transferred to the product.

    • Protocol: Screen a library of chiral ligands. Small changes in the ligand structure can have a profound impact on enantioselectivity.[6]

  • Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired asymmetric catalytic cycle.

    • Protocol: Lower the reaction temperature to slow down the uncatalyzed pathway. Confirm that the reaction does not proceed in the absence of the chiral catalyst.

Guide 3: Addressing Catalyst Poisoning and Deactivation

Catalyst deactivation is a common problem, especially in reactions involving nitrogen or sulfur-containing heterocycles which are prevalent in drug candidates.

Identifying Catalyst Poisoning:

  • Reaction Stalling: The reaction proceeds initially but then stops before completion.

  • Inconsistent Results: Batches of the same reaction give varying yields.

  • Substrate Specificity: The reaction works for some substrates but fails for others, particularly those containing potential catalyst poisons like pyridine or thiophene.[2]

Troubleshooting Protocol for Suspected Catalyst Poisoning:

  • Purity Check: Ensure all reagents and solvents are free from impurities that could act as poisons.

  • Ligand Selection: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can protect the metal center and mitigate poisoning by coordinating substrates.[8]

  • Incremental Substrate Addition: Slowly adding the substrate that is suspected to be a poison can maintain a low concentration in the reaction mixture, extending the catalyst's lifetime.[8]

  • Use of Additives: In some cases, additives can act as scavengers for catalyst poisons.

Catalyst_Poisoning cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway ActiveCat Active Catalyst (e.g., Pd(0)) Product Desired Product ActiveCat->Product Catalysis PoisonedCat Poisoned Catalyst (Inactive Complex) ActiveCat->PoisonedCat Coordination Poison Poison (e.g., N/S Heterocycle) Poison->PoisonedCat

References

Optimization of N-Boc deprotection conditions to avoid side products.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a routine yet critical step in chemical synthesis. While seemingly straightforward, this acid-catalyzed deprotection can be fraught with challenges, primarily the formation of unwanted side products that complicate purification and reduce yields.[1] This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your N-Boc deprotection conditions and achieve cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This carbocation is a potent electrophile that can then alkylate any available nucleophiles in the reaction mixture.[1][2][5] This leads to undesired modifications, most commonly t-butylation.[1] The general mechanism involves protonation of the carbamate, which fragments into the free amine, carbon dioxide, and the problematic tert-butyl cation.[6][7][8]

Q2: Which functional groups and amino acid residues are most susceptible to these side reactions?

A2: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, several amino acid side chains are especially sensitive:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][4][9]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which corresponds to a mass increase of 56 Da.[1][4][9] Methionine is also susceptible to oxidation.[9]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, forming an S-tert-butylated residue.[1][4][9]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the carbocation.[1][4][9]

  • Aspartic Acid (Asp): This residue can lead to aspartimide formation, a cyclization side reaction that can result in a mixture of α- and β-peptides and racemization.[1][10]

Q3: What are scavengers, and how do I choose the correct one to prevent side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][4] By reacting with the carbocation more readily than the desired product or other sensitive parts of the molecule, they prevent unwanted side reactions like t-butylation.[2][4] The choice of scavenger is critical and depends on the specific nucleophilic groups present in your substrate.

Scavenger_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Boc_Amine R-NH-Boc Free_Amine R-NH3+ Boc_Amine->Free_Amine + H+ tBu_Cation t-Bu+ Boc_Amine->tBu_Cation Nucleophile Nucleophile (e.g., Trp, Met) tBu_Cation->Nucleophile Undesired Alkylation Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Desired Trapping Side_Product Alkylated Side Product Nucleophile->Side_Product Trapped_Product Trapped Cation (e.g., t-Bu-TIS) Scavenger->Trapped_Product

Sensitive Residue / GroupRecommended Scavenger(s)Rationale & Notes
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers.[9] EDT also helps prevent acid-catalyzed oxidation of the indole ring.[9][11]
Methionine (Met) ThioanisoleThe thioether in thioanisole acts as a carbocation trap, preventing alkylation of the methionine side chain.
Cysteine (Cys) Thiophenol, 1,2-Ethanedithiol (EDT)The thiol-based scavengers effectively compete with the cysteine thiol for the tert-butyl cation.[12]
Tyrosine (Tyr) Thioanisole, Anisole, PhenolThese scavengers are electron-rich aromatic compounds that are more readily alkylated than the tyrosine side chain.[4]
General Purpose Water, Triisopropylsilane (TIS)A common and effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][4][9] Water helps to hydrate the carbocation.

Q4: My deprotection reaction is incomplete. What are the common causes and solutions?

A4: Incomplete Boc deprotection can result from several factors:

  • Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[2][4] Solution: Increase the acid concentration (e.g., use 50% TFA in DCM instead of 25%) or switch to a stronger acid system like 4M HCl in dioxane.[2][3][4]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[2] Solution: Increase the reaction time and monitor progress carefully using TLC or LC-MS.[13]

  • Low Temperature: Most deprotections are run at room temperature. If the reaction is sluggish, gentle warming might be needed, but this can also increase side reactions, so the inclusion of scavengers is critical.[2][3]

  • Steric Hindrance: Bulky groups near the Boc-protected nitrogen can slow down the reaction.[2][3] Solution: More forcing conditions, such as a stronger acid system and longer reaction times, may be necessary.[3]

Q5: Are there alternative, milder methods for Boc deprotection if my substrate is highly acid-sensitive?

A5: Yes, when strong acids like TFA or HCl are detrimental to other functional groups in your molecule, several alternative methods can be employed:

  • Milder Acidic Conditions: Consider using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[13]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[13]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid catalyst.[13][14] This is also considered a "green" chemistry approach.[13][15]

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotecting a wide range of N-Boc substrates at room temperature, showing tolerance for various other functional groups.[14][16][17]

Decision_Tree

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a direct problem-and-solution format.

Issue 1: Formation of Side Products (t-Butylation)
  • Symptoms: Appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR), often with a mass shift of +56 Da, corresponding to the addition of a tert-butyl group.[9]

  • Root Cause: The electrophilic tert-butyl cation generated during acidolysis is alkylating nucleophilic sites on your molecule of interest.[1][4]

  • Solutions:

    • Incorporate Scavengers: This is the most effective solution. Add a scavenger or a scavenger cocktail to the deprotection reagent to trap the tert-butyl cation.[3][4] Refer to the table in the FAQ section to select the appropriate scavenger for your substrate.

    • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.

    • Use Milder Reagents: If scavengers are not completely effective, consider switching to a milder deprotection method that does not generate a highly reactive carbocation.[13]

Issue 2: Incomplete or Sluggish Deprotection
  • Symptoms: Significant amount of starting material remains after the standard reaction time, as observed by TLC or LC-MS.

  • Root Cause Analysis:

    • The acid may be old or its concentration insufficient.[2][4]

    • Reaction time is too short or the temperature is too low.[2][3][4]

    • Steric hindrance around the Boc-protected amine is slowing the reaction.[2][3][4]

  • Solutions:

    • Increase Acid Strength/Concentration: Use fresh TFA and consider increasing the concentration from 25% to 50% in DCM. Alternatively, switch to a 4M solution of HCl in 1,4-dioxane, which can be more potent.[3][4][13]

    • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period, monitoring its progress. Gentle warming to 40°C can be effective but must be used with caution and with scavengers to mitigate potential side reactions.[2][3]

Troubleshooting_Workflow

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

This protocol is a general starting point for deprotection using TFA in DCM, incorporating scavengers to prevent side reactions.

  • Preparation: Dissolve the N-Boc protected substrate in dichloromethane (DCM).

  • Deprotection Cocktail: In a separate flask, prepare the deprotection cocktail. A common general-purpose cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v) .[3][9]

  • Reaction: Add the deprotection cocktail to the substrate solution at room temperature.[1]

  • Monitoring: Stir the reaction for 30 minutes to 2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1][2] The product is typically isolated as the TFA salt.[2]

Protocol 2: Boc Deprotection with HCl in Dioxane

This method is a potent alternative to TFA and yields the hydrochloride salt of the deprotected amine.

  • Preparation: Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[2]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, often at 0 °C.[1][2]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[2]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[2]

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1][2]

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates with other acid-sensitive functional groups.[17]

  • Preparation: In a dry round-bottom flask, dissolve the N-Boc substrate (1 equivalent) in methanol.[16][18]

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[16][18] Sputtering may be observed.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[16][17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, add deionized water to quench the reaction. Extract the product with a suitable organic solvent (e.g., DCM), wash the organic layer with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[18] Further purification may be required.

References
  • BenchChem. (2025). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. BenchChem Technical Support.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem Technical Support.
  • BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem Technical Support.
  • BenchChem. (2025). Challenges in N-Boc deprotection and alternative methods. BenchChem Technical Support.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protection Strategies Involving the Boc Group. BenchChem Technical Support.
  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem Technical Support.
  • BenchChem Technical Support Team. (2025, December). Scavengers for Boc deprotection to prevent side reactions. BenchChem Technical Support.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem Technical Support.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Giddens, A. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Giddens, A. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • Giddens, A. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Giddens, A. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

Alternative methods for the synthesis of 2-azaspiro[3.4]octane core

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Azaspiro[3.4]octane Core

Welcome to the technical support center for the synthesis of the 2-azaspiro[3.4]octane core. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable scaffold. The inherent three-dimensional structure of spirocycles like 2-azaspiro[3.4]octane offers significant advantages in medicinal chemistry, including improved physicochemical properties and novel intellectual property positions.[1][2] However, their synthesis can present unique challenges.[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic methodologies. It is structured to provide not just protocols, but the underlying scientific reasoning to empower you to overcome experimental hurdles.

Section 1: Photocatalytic and Photoredox Methods

Visible-light-mediated photocatalysis has emerged as a powerful and environmentally benign strategy for constructing complex molecular architectures, including spirocycles.[4][5] These methods often proceed under mild conditions with high functional group tolerance.[6]

Troubleshooting Guide: Photocatalytic Synthesis

Question 1: My photocatalytic spirocyclization reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in photocatalytic reactions can stem from several factors. Here’s a systematic approach to diagnosing and solving the issue:

  • Light Source and Wavelength:

    • Causality: The photocatalyst has a specific absorption maximum. Inefficient excitation due to a mismatch between the light source's emission spectrum and the catalyst's absorption spectrum is a common problem.

    • Troubleshooting:

      • Verify the emission wavelength of your light source (e.g., LED, compact fluorescent lamp).

      • Consult the literature for the optimal excitation wavelength for your specific photocatalyst (e.g., 450 nm for 4CzIPN).[4]

      • Ensure the reaction vessel is transparent to the emitted light and positioned for maximum irradiation.

  • Catalyst and Reagent Purity:

    • Causality: Impurities can quench the excited state of the photocatalyst or react with radical intermediates, terminating the catalytic cycle. Oxygen is a notorious quencher of triplet excited states.

    • Troubleshooting:

      • Degassing: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

      • Reagent Purity: Use freshly purified reagents and anhydrous solvents. Peroxides in solvents like THF can be particularly problematic.

  • Reaction Concentration:

    • Causality: Bimolecular quenching or side reactions can become more prevalent at higher concentrations. Conversely, at very low concentrations, the rate of desired intermolecular reactions may be too slow.

    • Troubleshooting:

      • Perform a concentration screen. Start with the literature-recommended concentration (e.g., 0.1 M) and then test slightly more dilute and more concentrated conditions.[4]

Question 2: I'm observing the formation of significant side products, primarily linear or non-cyclized compounds. How can I favor the desired spirocyclization?

Answer:

The formation of non-cyclized products often indicates that the rate of an undesired pathway (e.g., hydrogen atom abstraction from the solvent or an intermolecular reaction) is competitive with the desired intramolecular cyclization.

  • Solvent Choice:

    • Causality: The solvent can play a crucial role. Solvents with weak C-H bonds (e.g., THF) can sometimes act as hydrogen atom donors, prematurely quenching radical intermediates.

    • Troubleshooting:

      • Consider switching to a solvent with stronger C-H bonds, such as acetonitrile or dichloromethane, if compatible with your reaction.

      • However, note that solvent can also affect diastereoselectivity.[7]

  • Substrate Design:

    • Causality: The length and flexibility of the tether connecting the radical and the acceptor moiety are critical for efficient cyclization.

    • Troubleshooting:

      • If possible, modify the substrate to favor the cyclization geometry. This might involve introducing steric bulk to disfavor competing conformations.

Experimental Workflow: Visible-Light-Driven Spirocyclization

Below is a generalized workflow for a photocatalytic spirocyclization, which should be optimized for specific substrates and catalysts.

G cluster_prep Preparation cluster_degas Degassing cluster_irradiate Irradiation cluster_workup Purification prep Reaction Setup degas Degassing prep->degas Inert Atmosphere irradiate Irradiation degas->irradiate Light Source (e.g., 450 nm LED) workup Workup & Purification irradiate->workup Reaction Completion (TLC/LC-MS) p1 Add substrate, photocatalyst, and other reagents to flask. p2 Add anhydrous, degassed solvent. p1->p2 d1 Freeze-Pump-Thaw (3 cycles) or sparge with Argon. i1 Stir vigorously at specified temperature with light source. w1 Quench reaction, perform aqueous workup, and extract. w2 Purify by column chromatography. w1->w2

Caption: General workflow for a photocatalytic spirocyclization experiment.

Section 2: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a robust and widely used method for the formation of cyclic alkenes, including those embedded in spirocyclic systems.[8][9] The reaction is catalyzed by ruthenium or molybdenum complexes and is valued for its functional group tolerance.[8]

Troubleshooting Guide: RCM for 2-Azaspiro[3.4]octane Synthesis

Question 1: My RCM reaction to form the 2-azaspiro[3.4]octane core is sluggish and gives low yields. What factors should I investigate?

Answer:

Sluggish RCM reactions are often related to catalyst activity, substrate purity, or reaction conditions.

  • Catalyst Choice and Handling:

    • Causality: Different generations of Grubbs and Hoveyda-Grubbs catalysts have varying activities and stabilities. First-generation catalysts are less active but may be suitable for simple substrates. Second and third-generation catalysts are more active and tolerant of functional groups but can be more sensitive to impurities.[8]

    • Troubleshooting:

      • Catalyst Generation: If your substrate is sterically hindered or electron-deficient, consider switching to a second-generation (e.g., Grubbs II) or third-generation catalyst.

      • Catalyst Handling: These catalysts are sensitive to air and moisture. Ensure you are using proper Schlenk line or glovebox techniques. Use freshly opened catalyst or store it under an inert atmosphere.

  • Substrate Purity:

    • Causality: Impurities containing coordinating functional groups (e.g., phosphines, thiols) can poison the ruthenium catalyst.

    • Troubleshooting:

      • Rigorously purify the diene precursor before the RCM step. Column chromatography is often sufficient.

      • Ensure starting materials are free of any reagents from previous steps that could interfere with the catalyst.

  • Reaction Conditions:

    • Causality: The formation of volatile ethylene is the driving force for RCM.[9] Inefficient removal of ethylene can lead to a reversible reaction and poor yields.

    • Troubleshooting:

      • Ethylene Removal: Run the reaction under a gentle stream of argon or under vacuum to facilitate the removal of ethylene.

      • Temperature: While many RCM reactions proceed at room temperature, gently heating (e.g., to 40-50 °C in toluene or dichloroethane) can sometimes increase the reaction rate.

Question 2: I am observing the formation of oligomers or polymers instead of the desired spirocycle. How can I promote the intramolecular cyclization?

Answer:

The formation of oligomers indicates that intermolecular metathesis is competing with the desired intramolecular RCM.

  • Concentration:

    • Causality: High concentrations favor intermolecular reactions. The principle of high dilution is key to promoting intramolecular cyclization.

    • Troubleshooting:

      • Run the reaction at a much lower concentration (e.g., 0.001–0.01 M).

      • Syringe Pump Addition: A highly effective technique is to add the substrate and catalyst solution slowly via a syringe pump to a flask of refluxing solvent. This maintains a very low instantaneous concentration of the diene, strongly favoring the intramolecular pathway.

Reaction Mechanism: Ring-Closing Metathesis

G Start Diene Substrate + [Ru]=CH2 Intermediate1 [2+2] Cycloaddition Start->Intermediate1 Metallacyclobutane Metallacyclobutane Intermediate Intermediate1->Metallacyclobutane Intermediate2 [2+2] Retro-Cycloaddition Metallacyclobutane->Intermediate2 ProductComplex Product-Catalyst Complex Intermediate2->ProductComplex Ethylene Ethylene (byproduct) Intermediate2->Ethylene Release Final Spirocyclic Alkene + [Ru]=CH2 ProductComplex->Final

Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).

Section 3: Intramolecular Cyclization and Annulation Strategies

Classical approaches involving the formation of one of the rings onto a pre-existing cyclic core remain a cornerstone of 2-azaspiro[3.4]octane synthesis.[10][11] These methods often involve intramolecular nucleophilic substitution or condensation reactions.

Troubleshooting Guide: Intramolecular Annulation

Question 1: My intramolecular S N 2 cyclization to form the azetidine ring is failing, and I'm recovering the starting material or observing decomposition. What are the common pitfalls?

Answer:

The formation of a four-membered azetidine ring via intramolecular S N 2 is an entropically and enthalpically challenging step.

  • Leaving Group Ability:

    • Causality: A poor leaving group will not be readily displaced by the amine nucleophile.

    • Troubleshooting:

      • Ensure you have a good leaving group on the electrophilic carbon. Tosylates (Ts), mesylates (Ms), and triflates (Tf) are excellent choices. Halides (I > Br > Cl) can also be used, but may require harsher conditions.

  • Base and Nucleophilicity:

    • Causality: The amine must be in its free base form to be nucleophilic. An inappropriate choice of base or stoichiometry can lead to incomplete deprotonation or side reactions.

    • Troubleshooting:

      • Use a non-nucleophilic, strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to fully deprotonate the amine precursor.

      • Ensure the stoichiometry of the base is correct (at least 1 equivalent).

  • Ring Strain and Conformation:

    • Causality: The transition state for a 4-exo-tet cyclization can be highly strained. The substrate must be able to adopt a conformation that allows the nucleophile and electrophile to come into proximity.

    • Troubleshooting:

      • This is an inherent challenge. If other parameters are optimized and the reaction still fails, the substrate may be conformationally biased against cyclization. Re-evaluating the synthetic route might be necessary.

Summary of Key Synthetic Strategies
MethodKey AdvantagesCommon ChallengesKey Troubleshooting Points
Photocatalysis Mild conditions, high functional group tolerance, environmentally benign.[4][6]Sensitivity to oxygen and impurities, potential for side reactions.Thorough degassing, pure reagents, optimize light source and concentration.
Ring-Closing Metathesis Excellent functional group tolerance, reliable for 5-7 membered rings.[8][9]Catalyst sensitivity, potential for oligomerization.High-purity substrate, inert atmosphere, use high dilution to favor cyclization.
Intramolecular Annulation Utilizes classical, well-understood reactions, often from readily available starting materials.[10][11]Ring strain (especially for 4-membered rings), competing elimination reactions.Use of excellent leaving groups, strong non-nucleophilic bases, appropriate solvent.
[3+2] Cycloaddition Rapid construction of the five-membered ring with good regio- and stereocontrol.[3][12]Limited availability of precursors, potential for competing reaction pathways.Careful choice of dipolarophile and dipole precursor, optimization of reaction temperature.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is best for large-scale synthesis of the 2-azaspiro[3.4]octane core? A: For scalability, classical annulation strategies often have an advantage as they may use cheaper reagents and less sensitive catalysts compared to photocatalysis or RCM.[10][11] However, recent advances in flow chemistry are making photocatalytic methods more amenable to scale-up. The choice will ultimately depend on the cost of starting materials, catalyst loading, and the robustness of the specific reaction.

Q: How do I purify the final 2-azaspiro[3.4]octane product, which is often a volatile and water-soluble amine? A: Purification of small, polar amines can be challenging.

  • Salt Formation and Recrystallization: Convert the free base to a salt (e.g., hydrochloride or oxalate). These salts are typically crystalline solids that are easier to handle and purify by recrystallization.[13]

  • Chromatography on Alumina: Basic amines can interact strongly with silica gel. Using neutral or basic alumina for column chromatography can give better results.

  • Distillation: If the free base is thermally stable, distillation can be an effective method for purification on a larger scale.[13]

Q: Are there any emerging synthetic methods for spirocycles that I should be aware of? A: Yes, the field is rapidly evolving. Keep an eye on developments in:

  • Electrochemistry: Electrochemical methods offer a reagent-free way to generate radical intermediates for cyclization reactions.[14][15]

  • Enzymatic Synthesis: Biocatalysis, using engineered enzymes, can provide unparalleled levels of stereoselectivity for constructing chiral spirocycles.[16]

  • C-H Activation/Functionalization: Direct functionalization of C-H bonds to initiate cyclization cascades is a powerful, atom-economical strategy that is gaining traction.

References

  • Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox c
  • On-DNA Synthesis of Spirocyclic Azetidines via Photocatalyzed [2+2] Cycloaddition.Synfacts, 2023.
  • Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters, 2018. [Link]

  • Photocatalytic construction of spiro-compounds via radical... ResearchGate. [Link]

  • Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society, 2019. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 2019. [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. National Institutes of Health. [Link]

  • Challenges associated in the synthesis of 5- and 6- membered spiro-2H-pyrroles... ResearchGate. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Researcher.Life. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Ring Closing Metathesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. ResearchGate. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. MDPI. [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science, 2021. [Link]

  • INDUSTRIAL ORGANIC ELECTROSYNTHESIS With Some Advice on Approaches to Scaleup. Electrochemistry Knowledge. [Link]

  • Electrochemistry for biofuel generation: Electrochemical conversion of levulinic acid to octane. ResearchGate. [Link]

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Validation & Comparative

Spectroscopic analysis and characterization of "Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate".

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality and novel chemical space they occupy. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is a key building block in this class, offering a unique combination of a constrained azetidine ring and a functionalized cyclopentanone moiety. This guide provides an in-depth spectroscopic analysis of this compound, comparing its expected characteristics with a closely related analogue, and outlines the standard methodologies for its characterization. While comprehensive, publicly available spectra for the title compound are limited, this guide synthesizes data from close structural analogues and predictive models to offer a robust analytical framework for researchers.

Compound Profile: this compound

This molecule, with the chemical formula C₁₂H₁₉NO₃, features a spirocyclic system where a Boc-protected azetidine ring and a cyclopentanone ring share a single carbon atom.[1] This structural rigidity and the presence of a ketone functionality make it a versatile intermediate for the synthesis of more complex molecules.[2][3][4]

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO₃PubChem[1]
Molecular Weight225.28 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number1363382-39-1PubChem[1]

Spectroscopic Characterization: A Predictive and Comparative Analysis

Due to the scarcity of published experimental spectra for the title compound, we will leverage data from a closely related analogue, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, to predict and understand its spectroscopic features. The primary difference lies in the size of the carbocyclic ring (cyclopentanone vs. cyclobutanone), which will subtly influence the chemical shifts and coupling constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[5] For the title compound, we would expect the following key features in its ¹H and ¹³C NMR spectra.

¹H NMR (Proton NMR):

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Boc Group: A sharp singlet integrating to 9 protons, typically found in the upfield region around 1.4-1.5 ppm.

  • Azetidine Protons: The protons on the four-membered ring will likely appear as two distinct multiplets or triplets, influenced by the rigidity of the spirocyclic system.

  • Cyclopentanone Protons: The protons on the five-membered ring will exhibit more complex splitting patterns due to their diastereotopic nature.

Comparative Analysis with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The available ¹H NMR spectrum for the azaspiro[3.3]heptane analogue provides a valuable reference.[6] We can anticipate similar chemical shifts for the protons on the azetidine ring and the Boc group. The primary difference will be in the signals for the carbocyclic ring protons.

Proton EnvironmentPredicted ¹H Shift (ppm) for Target CompoundObserved ¹H Shift (ppm) for Analogue[6]Rationale for Prediction
C(CH₃)₃~1.45 (s, 9H)~1.46The electronic environment of the Boc group is very similar.
Azetidine CH₂3.8-4.2 (m, 4H)3.9-4.1The azetidine ring is structurally similar in both compounds.
Cyclopentanone CH₂2.0-2.8 (m, 6H)N/AThe cyclopentanone ring will have more complex multiplets compared to the cyclobutanone of the analogue.

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon: A signal in the downfield region, typically >200 ppm for a ketone.

  • Boc Carbons: The quaternary carbon of the Boc group will be around 80 ppm, and the methyl carbons around 28 ppm.

  • Spiro Carbon: The shared spiro carbon will have a characteristic chemical shift.

  • Azetidine and Cyclopentanone Carbons: Signals for the CH₂ groups of both rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, we would expect to see the molecular ion peak [M]⁺ or, more commonly, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ in high-resolution mass spectrometry. A common fragmentation would be the loss of the tert-butyl group or the entire Boc group.

Predicted MS Data:

IonExpected m/z
[M+H]⁺226.1365
[M+Na]⁺248.1184
[M-C₄H₉]⁺168.0606

This data is based on the exact mass of the compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1740-1760 cm⁻¹, characteristic of a cyclopentanone.

  • C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: An absorption in the region of 1200-1300 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 300 MHz.[7]

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

Caption: NMR Spectroscopy Workflow

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Data Output A Dissolve sample in Methanol/Acetonitrile B Infuse into ESI Source A->B C Ionization B->C D Mass Analyzer C->D E Detector D->E F Mass Spectrum (m/z vs. Intensity) E->F

Caption: Mass Spectrometry Workflow

Conclusion

The spectroscopic characterization of this compound is crucial for its application in medicinal chemistry and drug development. While direct experimental data is not widely published, a thorough analysis based on fundamental principles and comparison with close structural analogues provides a reliable predictive framework. The methodologies outlined in this guide represent standard practices for the structural elucidation of novel organic compounds, ensuring the integrity and reproducibility of research findings. It is recommended that researchers synthesizing or utilizing this compound perform a full suite of spectroscopic analyses to confirm its identity and purity.

References

  • BenchChem. (2025). Spectroscopic and Mass Spectrometric Analysis of Diazaspiro[3.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate. University of Luxembourg. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate. University of Luxembourg. Retrieved from [Link]

  • LookChem. (n.d.). This compound manufacturers and suppliers. Retrieved from [Link]

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A Comparative Guide to Synthetic Routes for 2-Azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that offer enhanced three-dimensional (3D) character is ever-increasing. The strategic move away from flat, aromatic systems—often termed "escaping flatland"—is driven by the need for compounds with improved physicochemical properties, such as better solubility, metabolic stability, and more precise target engagement. The 2-azaspiro[3.4]octane core, a spirocyclic system featuring a four-membered azetidine ring fused to a cyclopentane ring, has emerged as a valuable pharmacophore. Its rigid, 3D conformation allows for the precise projection of substituents into chemical space, making it an attractive building block for creating potent and selective therapeutics.[1]

This guide provides a comparative analysis of key synthetic strategies for constructing the 2-azaspiro[3.4]octane framework. We will delve into foundational annulation techniques, explore modern cyclization methodologies, and provide objective comparisons supported by published data to aid researchers in selecting the optimal route for their specific applications.

Core Synthetic Strategies: A Head-to-Head Comparison

The construction of the 2-azaspiro[3.4]octane core can be broadly categorized into several strategic approaches. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall step economy. Here, we compare four prominent methodologies: Annulation, Ring-Closing Metathesis, Intramolecular Reductive Amination, and Photocatalytic Cyclization.

1. Foundational Annulation Strategies

Annulation, the process of building a new ring onto an existing one, represents the most classical approach to the 2-azaspiro[3.4]octane system. Seminal work in this area has detailed three distinct routes that provide a robust foundation for comparison.[2][3][4] These routes differ in which ring is pre-existing and which is formed.

  • Route A: Cyclopentane Annulation onto an Azetidine Precursor: This strategy begins with a pre-formed azetidine derivative and constructs the cyclopentane ring. While feasible, it is often less common due to the challenges associated with manipulating substituted azetidines.

  • Route B: Azetidine Annulation onto a Cyclopentane Precursor: This is a more common and versatile approach. It typically starts with a readily available cyclopentane derivative bearing functional groups that can be elaborated into the four-membered azetidine ring. Two primary tactics are employed:

    • Tactic B1: Begins with cyclopentanone, which undergoes a multi-step sequence including olefination, epoxidation, and ring-opening to install a 1,3-amino alcohol precursor, followed by cyclization.

    • Tactic B2: Starts from cyclopentane-1,1-dicarboxylic acid, which is converted into a key 1,1-bis(hydroxymethyl)cyclopentane intermediate. This diol is then transformed into a diamine precursor for the final cyclization.

The causality behind choosing an azetidine annulation strategy (Route B) often lies in the commercial availability and lower cost of functionalized cyclopentanes compared to their azetidine counterparts. The key transformation in these routes is the final intramolecular cyclization to form the strained azetidine ring, which typically requires the conversion of a hydroxyl group into a good leaving group (e.g., mesylate or tosylate) followed by nucleophilic attack by the nitrogen atom.[5]

cluster_A Route A: Cyclopentane Annulation cluster_B Route B: Azetidine Annulation A1 Azetidine Precursor A2 Functionalization A1->A2 A3 Cyclopentane Ring Formation A2->A3 A4 2-Azaspiro[3.4]octane A3->A4 B1 Cyclopentane Precursor B2 Installation of N & C3 units B1->B2 B3 Intramolecular Cyclization B2->B3 B4 2-Azaspiro[3.4]octane B3->B4

Caption: High-level comparison of annulation strategies.

2. Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic molecules, including nitrogen heterocycles.[6][7] This powerful transformation utilizes ruthenium-based catalysts to form a new carbon-carbon double bond between two terminal alkenes within the same molecule, releasing ethylene as the only byproduct.

For the synthesis of 2-azaspiro[3.4]octane derivatives, a plausible RCM precursor would be a 1,1-diallylcyclopentane derivative that is subsequently converted to an amine. The key step involves the RCM of a diallylamine tethered to the cyclopentane core. The resulting unsaturated spirocycle can then be readily hydrogenated to yield the saturated 2-azaspiro[3.4]octane scaffold.

The primary advantage of RCM is its exceptional functional group tolerance and reliability. However, the cost of ruthenium catalysts and the need to remove trace metal impurities from the final product are critical considerations, especially for pharmaceutical applications.

RCM_Start 1,1-Diallylcyclopentane Derivative RCM_Amine N-Protected Diallylamine RCM_Start->RCM_Amine RCM_Metathesis Ring-Closing Metathesis (Grubbs' Catalyst) RCM_Amine->RCM_Metathesis RCM_Unsat Unsaturated Spirocycle RCM_Metathesis->RCM_Unsat RCM_End Hydrogenation RCM_Unsat->RCM_End RCM_Final 2-Azaspiro[3.4]octane Derivative RCM_End->RCM_Final

Caption: General workflow for an RCM-based synthesis.

3. Intramolecular C-N Bond Forming Reactions

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and direct method for forming C-N bonds.[8][9][10] While typically used for intermolecular couplings, intramolecular variants are highly effective for constructing heterocyclic rings.[11]

A synthetic approach using this logic would involve a precursor such as 1-(aminomethyl)-1-(2-haloethyl)cyclopentane. In the presence of a suitable palladium catalyst, phosphine ligand, and base, an intramolecular C(sp³)-N coupling reaction would forge the azetidine ring directly. The choice of ligand is critical for the success of such reactions, with bulky, electron-rich phosphine ligands often required to promote the challenging reductive elimination step that forms the strained four-membered ring.[12] This method offers the potential for high efficiency and modularity but requires careful optimization of the catalyst system.

4. Emerging Photocatalytic Strategies

Visible-light photocatalysis has emerged as a transformative tool in organic synthesis, enabling the formation of complex bonds under exceptionally mild conditions.[13][14] Recent advancements have demonstrated the construction of spirocycles through photocatalytic radical-mediated pathways.[15][16] For instance, a strategy could involve the generation of a nitrogen- or carbon-centered radical on a cyclopentane precursor, which then undergoes an intramolecular cyclization.

An example of this is the photocatalytic [2+2] cycloaddition of isoxazolines with alkenes to generate spirocyclic azetidines.[17][18] These methods are at the forefront of synthetic innovation and offer unique advantages, such as avoiding harsh reagents and high temperatures. However, they may require specialized equipment (e.g., photoreactors) and are still being explored for broad applicability and scalability.

Quantitative Performance Comparison

The selection of a synthetic route is often a balance between yield, step count, cost, and scalability. The following table summarizes the performance of the discussed strategies based on data from published literature.

Synthetic Route Key Transformation Typical Starting Material Overall Yield Step Count (from commercial material) Advantages Disadvantages
Annulation (Route B1) [2]Intramolecular SN2 CyclizationCyclopentanone~15-20%6-7Uses inexpensive starting materials; well-established chemistry.Moderate overall yield; multiple steps involving protection/deprotection.
Annulation (Route B2) [2]Intramolecular SN2 CyclizationCyclopentane-1,1-dicarboxylic acid~25-30%5-6Higher overall yield than B1; fewer chromatographic purifications.Starting material is more expensive than cyclopentanone.
Ring-Closing Metathesis Olefin Metathesis1,1-diallylcyclopentane precursorHigh (for RCM step)4-5Excellent functional group tolerance; high-yielding key step.[6]High cost of catalyst; requires metal removal; hydrogenation step needed.
Intramolecular C-N Coupling Pd-catalyzed AminationFunctionalized CyclopentaneVariable (Highly dependent on substrate)4-6Potentially shorter routes; high efficiency for C-N bond formation.[8]Catalyst/ligand screening required; potential for side reactions.
Photocatalysis [14][17]Radical Cyclization / [2+2] CycloadditionVaries (e.g., Alkenes, Epoxides)Good to Excellent2-4Extremely mild conditions; novel reactivity patterns.Newer technology; may require specialized equipment; scalability can be a challenge.
Detailed Experimental Protocols

To provide actionable insights for laboratory work, a detailed protocol for one of the most reliable and scalable annulation routes is provided below.

Protocol: Synthesis of 2-Azaspiro[3.4]octane via Azetidine Annulation (Route B2)

This protocol is adapted from the synthetic route reported by Ramesh et al. (2019).[2]

Step 1: Synthesis of Cyclopentane-1,1-diyldimethanol

  • To a stirred solution of diethyl cyclopentane-1,1-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C under an argon atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to afford the crude diol, which is typically used in the next step without further purification.

Step 2: Synthesis of 1,1-Bis((methylsulfonyloxy)methyl)cyclopentane

  • Dissolve the crude diol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 2.2 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dimesylate.

Step 3: Synthesis of N-Boc-2-azaspiro[3.4]octane

  • Dissolve the crude dimesylate from Step 2 (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add tert-butyl carbamate (1.2 eq) followed by cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-azaspiro[3.4]octane.

Step 4: Deprotection to 2-Azaspiro[3.4]octane

  • Dissolve N-Boc-2-azaspiro[3.4]octane (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl).

  • Stir the solution at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.

Conclusion and Future Outlook

The synthesis of 2-azaspiro[3.4]octane derivatives can be accomplished through a variety of strategic pathways, each with its own set of advantages and limitations. Foundational annulation strategies, particularly those that construct the azetidine ring onto a cyclopentane core, remain robust, scalable, and reliable methods that utilize conventional transformations.[2] For rapid access and exploration of diverse analogs, modern methods like Ring-Closing Metathesis and palladium-catalyzed C-N couplings offer powerful alternatives, albeit with considerations regarding cost and process optimization.[6][8]

Looking forward, the continued development of photocatalytic methods and other novel C-H functionalization strategies will undoubtedly provide even more efficient and milder routes to these valuable scaffolds.[18] The choice of synthesis will ultimately depend on the specific goals of the research program, balancing the need for speed, cost-effectiveness, and the ability to generate specific substitution patterns. This guide serves as a foundational resource to inform that critical decision-making process for researchers in the field.

References
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3245–3249. Available at: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF on ResearchGate. Available at: [Link]

  • Majireck, M. M., & Wipf, P. (2019). Visible-light-driven spirocyclization of epoxides via dual titanocene and photoredox catalysis. Chemical Science, 11(2), 375-380. Available at: [Link]

  • Leonori, D., & Procter, D. J. (2020). Photocatalytic construction of spiro-compounds via radical dearomatization. Request PDF on ResearchGate. Available at: [Link]

  • Weinhold, T. D., Law, J. A., & Frederich, J. (2024). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF on ResearchGate. Available at: [Link]

  • Wang, P., et al. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters, 20(9), 2635–2638. Available at: [Link]

  • Lian, T., et al. (2019). Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis. Journal of the American Chemical Society, 141(22), 8947–8955. Available at: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF on ResearchGate. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(49), 34653-34690. Available at: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. R Discovery. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2012). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Journal of Combinatorial Chemistry, 14(8), 439-448. Available at: [Link]

  • Scott, J. D., et al. (2014). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 79(17), 7974-7987. Available at: [Link]

  • Xu, F., et al. (2013). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF on ResearchGate. Available at: [Link]

  • Funes-Ardoiz, I., & Nelson, D. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4654-4675. Available at: [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2013). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF on ResearchGate. Available at: [Link]

  • Kumar, A., & Kumar, S. (2021). 1,6-Addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Organic & Biomolecular Chemistry, 19(43), 9348-9366. Available at: [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]

  • Bagryanskaya, I. Y., & Gatilov, Y. V. (2018). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. ResearchGate. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Weinhold, T. D., et al. (2021). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv. Available at: [Link]

  • Wikipedia. Ring-closing metathesis. Available at: [Link]

  • Wang, T., et al. (2016). Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones. Organic & Biomolecular Chemistry, 14(3), 856-860. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Cherney, R. J., & Baran, P. S. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9052-9059. Available at: [Link]

  • Bagryanskaya, I. Y., & Gatilov, Y. V. (2018). The synthesis of azetidines with intramolecular cyclization of homoallylamines. ResearchGate. Available at: [Link]

  • Prusov, E. V. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. Natural Product Reports, 35(2), 114-131. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Prusov, E. V. (2018). Natural products and ring-closing metathesis: synthesis of sterically congested olefins. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

Sources

"Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate" vs other spirocyclic building blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate and Its Contemporaries in Drug Discovery.

Introduction: The Imperative for Three-Dimensionality in Modern Drug Design

In the landscape of modern medicinal chemistry, the call to "escape from flatland" has become a guiding principle.[1] The over-reliance on flat, aromatic scaffolds has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocycles, conformationally restricted scaffolds featuring two rings fused at a single quaternary carbon, have emerged as a powerful solution.[2] Their inherent three-dimensionality provides a rigid framework for the precise projection of substituents into three-dimensional space, enabling more specific and potent interactions with biological targets.[2]

This guide offers a comparative analysis of a versatile building block, This compound , against other prominent spirocyclic ketones. We will delve into their synthesis, comparative physicochemical properties, and practical applications, providing researchers with the critical insights needed to select the optimal scaffold for their drug discovery programs.

Featured Building Block: this compound

The 2-azaspiro[3.4]octane framework, which marries an azetidine ring with a cyclopentane ring, offers a unique structural motif. The presence of the ketone at the 6-position provides a crucial chemical handle for diversification, while the Boc-protected nitrogen atom allows for controlled synthetic manipulations. This building block is particularly valuable for introducing a rigid 3D element that can serve as a non-classical bioisostere for more common saturated heterocycles.

Structural and Physicochemical Properties

The defining feature of the 2-azaspiro[3.4]octane core is its compact and rigid structure. The spirocyclic fusion point locks the two rings in a perpendicular orientation, leading to well-defined exit vectors for substituents. This rigidity can be advantageous in pre-organizing a molecule for optimal binding to a target protein, potentially increasing potency and reducing the entropic penalty of binding.

Comparative Analysis: The Spiro[3.4]octane vs. The Spiro[3.3]heptane and Other Scaffolds

A key consideration for medicinal chemists is the selection of the most appropriate scaffold from a range of available options. A prominent alternative to the 2-azaspiro[3.4]octane system is the smaller 2-azaspiro[3.3]heptane framework. Other relevant spirocyclic ketones include those with larger ring sizes or different heteroatom placements.

Physicochemical Property Comparison

The choice of spirocycle can have a significant impact on key drug-like properties such as lipophilicity (logP/logD), basicity (pKa), and solubility. While experimental data for a direct head-to-head comparison is not always available in a single source, we can synthesize data from literature and computational predictions to guide our selection.

PropertyThis compoundtert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateJustification & Insights
Molecular Weight 225.28 g/mol [3]211.25 g/mol The spiro[3.4]octane system has one additional carbon atom, leading to a modest increase in molecular weight.
Calculated logP 0.8[3]~0.5 (estimated)The smaller spiro[3.3]heptane is expected to be slightly less lipophilic.
Fraction of sp3 (Fsp3) 0.80.8Both scaffolds possess a high degree of sp3 character, which is desirable for improving solubility and reducing promiscuity.
Impact on logD of Final Compounds Generally provides a balance of 3D-shape and lipophilicity.Can significantly lower logD compared to traditional heterocycles like piperidine, which can be advantageous for improving solubility.[4]The increased basicity of the azaspiro[3.3]heptane nitrogen due to reduced inductive effects can lead to a lower logD at physiological pH.[4]
Structural Rigidity HighVery HighThe spiro[3.3]heptane system, with two four-membered rings, is more strained and conformationally constrained than the spiro[3.4]octane.
Synthetic Accessibility Accessible through multi-step synthesis.[1]Well-established, scalable synthetic routes are available.[2][5][6]The synthesis of spiro[3.3]heptanes has been extensively explored, providing a wider range of starting materials and intermediates.

Experimental Protocols

To provide a practical context for the application of these building blocks, we present detailed, representative protocols for their synthesis and a key downstream functionalization reaction.

Protocol 1: Synthesis of the 2-Azaspiro[3.4]octane Core

This protocol is adapted from the work of Ramesh, S. et al., which outlines several successful routes to the parent scaffold.[1]

Workflow for the Synthesis of 2-Azaspiro[3.4]octane

start Commercially Available Starting Materials step1 Annulation of Cyclopentane or Azetidine Ring start->step1 step2 Formation of Spirocyclic Intermediate step1->step2 step3 Deprotection/Final Modification step2->step3 end 2-Azaspiro[3.4]octane Scaffold step3->end

Caption: Synthetic workflow for the 2-azaspiro[3.4]octane scaffold.

Step-by-Step Methodology:

  • Ring Annulation: The synthesis can be approached by either constructing the cyclopentane ring onto an existing azetidine precursor or by forming the azetidine ring onto a cyclopentane derivative. One effective method involves the annulation of a four-membered ring onto a cyclopentane starting material.

  • Cyclization: Utilize conventional chemical transformations, such as intramolecular cyclization, to form the spirocyclic core. The specific reagents and conditions will depend on the chosen synthetic route as detailed in the source literature.[1]

  • Purification: The resulting 2-azaspiro[3.4]octane can be purified using standard techniques such as column chromatography.

  • Boc Protection and Oxidation (for the title compound): The secondary amine of the 2-azaspiro[3.4]octane scaffold is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under standard conditions. Subsequent oxidation of the appropriate methylene group on the cyclopentane ring to a ketone, for instance using PCC or Swern oxidation, yields this compound.

Protocol 2: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is based on established, scalable routes.[2][6]

Step-by-Step Methodology:

  • Starting Material Preparation: A common starting point is 1,1-bis(hydroxymethyl)cyclobutane, which is converted to a 1,1-bis(halomethyl)cyclobutane derivative.

  • Azetidine Ring Formation: Reaction with a protected amine, such as p-toluenesulfonamide, followed by intramolecular cyclization yields the protected 2-azaspiro[3.3]heptane core.

  • Functional Group Manipulation: Deprotection of the sulfonamide and subsequent Boc protection of the azetidine nitrogen is performed.

  • Oxidation: Oxidation of a hydroxyl group at the 6-position (introduced in an earlier step) to a ketone provides the final product.

Protocol 3: Comparative Reductive Amination

The ketone handle on these spirocyclic building blocks is an excellent electrophile for reductive amination, a cornerstone reaction in medicinal chemistry for generating diverse amine libraries.

Workflow for Reductive Amination

ketone Spirocyclic Ketone imine Imine/Iminium Intermediate ketone->imine pH 4-6 amine Primary or Secondary Amine amine->imine reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product Substituted Spirocyclic Amine reduction->product

Caption: General workflow for the reductive amination of spirocyclic ketones.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the spirocyclic ketone (1.0 eq) (either the [3.4]octane or [3.3]heptane derivative) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq) and acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted spirocyclic amine.

Conclusion and Future Outlook

This compound and its smaller counterpart, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, are powerful building blocks for medicinal chemists seeking to introduce three-dimensionality into their molecules. The choice between these scaffolds should be guided by the specific goals of the drug discovery program.

  • The 2-azaspiro[3.4]octane system offers a balanced and rigid scaffold that can effectively mimic larger saturated heterocycles with unique substituent exit vectors.

  • The 2-azaspiro[3.3]heptane system provides a more compact and highly rigid core that can be particularly effective at reducing the lipophilicity of a final compound, a critical parameter for improving solubility and overall drug-like properties.[4]

As the demand for novel, patentable chemical matter with improved pharmaceutical properties continues to grow, the strategic application of spirocyclic building blocks like these will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Burkhard, J. A., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3523–3525. Available from: [Link]

  • ResearchGate. (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[6][6] heptane-2-carboxylic acid tert-butyl ester. Available from:

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511.
  • PubChem. (n.d.). This compound. Available from: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065. Available from: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322.
  • Johansson, A., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1439-1444. Available from: [Link]

Sources

A Comparative Guide to Nitrogen Protecting Groups in the Synthesis of 2-Azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Azaspirocycles

The 2-azaspiro[3.4]octane framework is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold that allows for precise spatial orientation of functional groups, making it an attractive building block for novel therapeutics. The synthesis of these complex structures, however, necessitates a strategic approach, particularly concerning the management of the reactive secondary amine. This guide provides an in-depth comparison of common nitrogen protecting groups—Boc, Cbz, and Benzyl—evaluating their efficacy, versatility, and strategic implications in the synthesis of 2-azaspiro[3.4]octane derivatives.

The core challenge in multi-step syntheses involving amines is their inherent nucleophilicity and basicity. A protecting group acts as a temporary shield, rendering the nitrogen non-reactive to specific reagents and conditions, thereby preventing side reactions and allowing for the selective modification of other parts of the molecule.[1] The ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other transformations.[2]

The Strategic Role of Protecting Groups in 2-Azaspiro[3.4]octane Synthesis

The synthesis of the 2-azaspiro[3.4]octane core can be approached through various strategies, including the annulation of a cyclopentane or azetidine ring.[3][4][5] Regardless of the specific pathway, controlling the reactivity of the nitrogen atom is paramount. The selection of a protecting group is not merely a tactical choice but a strategic one that dictates the sequence of reactions and the overall efficiency of the synthesis.

G cluster_main General Synthetic Workflow Start Starting Material Protect Nitrogen Protection (e.g., Boc, Cbz, Bn) Start->Protect Cyclization Spirocyclization/ Annulation Protect->Cyclization Intermediate N-Protected 2-Azaspiro[3.4]octane Cyclization->Intermediate Modification Further Functionalization Intermediate->Modification Deprotection Protecting Group Removal Modification->Deprotection Final Final Product Deprotection->Final

Caption: General workflow for 2-azaspiro[3.4]octane synthesis.

Comparative Analysis of Key Protecting Groups

This section details the application, advantages, and limitations of three widely used nitrogen protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).

The Boc (tert-butyloxycarbonyl) Group

The Boc group is one of the most common amine protecting groups, prized for its stability in a wide range of conditions and its straightforward removal under acidic conditions.[6]

  • Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction is efficient and clean, often proceeding with or without a mild base.[6] The byproducts, tert-butanol and CO₂, are volatile and easily removed.

  • Stability: Boc-protected amines are exceptionally stable to basic conditions, hydrogenolysis, and many nucleophilic reagents. This robustness allows for a broad scope of subsequent chemical transformations.[6]

  • Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[6] This cleavage occurs via a stable tert-butyl cation intermediate.

  • Strategic Value: Its acid lability makes it orthogonal to the Cbz and Bn groups, which are removed by hydrogenolysis.[6] This orthogonality is crucial for complex syntheses requiring selective deprotection of multiple amine sites. For instance, a Boc-protected 2-azaspiro[3.4]octane can undergo reactions on other parts of the molecule that are sensitive to hydrogenation, such as those containing benzyl ethers or reducible functional groups.

G cluster_boc Boc Group Protection & Deprotection Amine R₂NH Protected R₂N-Boc Amine->Protected Base (optional) BocAnhydride Boc₂O Deprotected R₂NH₂⁺X⁻ Protected->Deprotected Acidic Cleavage Acid TFA or HCl

Caption: Boc protection and deprotection scheme.

The Cbz (Benzyloxycarbonyl) Group

Introduced in the 1930s for peptide synthesis, the Cbz group remains a cornerstone of protecting group chemistry due to its distinct removal conditions.[7]

  • Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or an organic base, to neutralize the HCl byproduct.[8][9]

  • Stability: The Cbz group is stable to mildly acidic and strongly basic conditions, making it complementary to the acid-labile Boc group.[8]

  • Deprotection: The primary method for Cbz removal is catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C).[7][10] This process is typically clean and efficient, yielding toluene and CO₂ as byproducts. Alternatively, strong acidic conditions like HBr in acetic acid can also cleave the Cbz group.[9]

  • Strategic Value: The Cbz group is ideal for syntheses where acid-sensitive functionalities must be preserved. Its removal by hydrogenation is highly specific. However, this method is incompatible with molecules containing other reducible groups, such as alkenes, alkynes, or some aromatic systems. The N-Cbz group has been noted as a requirement for achieving good reactivity in certain synthetic routes toward azetidine-containing molecules.[11]

G cluster_cbz Cbz Group Protection & Deprotection Amine R₂NH Protected R₂N-Cbz Amine->Protected Base CbzCl Cbz-Cl Deprotected R₂NH Protected->Deprotected Hydrogenolysis Hydrogen H₂, Pd/C

Caption: Cbz protection and deprotection scheme.

The Benzyl (Bn) Group

The benzyl group is another common protecting group that is removed under reductive conditions. Unlike the carbamate-based Boc and Cbz groups, it forms a secondary or tertiary amine upon protection.

  • Introduction: Benzyl groups are typically installed via nucleophilic substitution using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base to scavenge the resulting acid.[12]

  • Stability: The benzyl group is highly robust and stable to a wide array of non-reductive conditions, including strongly acidic and basic media, as well as many organometallic reagents.

  • Deprotection: Similar to the Cbz group, the most common method for benzyl group removal is catalytic hydrogenolysis.[12] This cleavage is efficient and yields the free amine and toluene.

  • Strategic Value: The exceptional stability of the benzyl group makes it suitable for lengthy synthetic sequences involving harsh reagents. Its use is prevalent in the synthesis of various azaspirocycles.[13][14] However, its removal conditions are identical to those for the Cbz group, meaning they are not orthogonal to each other. The choice between Bn and Cbz often depends on the overall electronic and steric properties desired in the protected intermediate.

Quantitative Data and Protocol Summary

The choice of protecting group significantly impacts the synthetic strategy. The following table summarizes the key characteristics to aid in this selection process.

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Benzyl (Bn)
Protecting Reagent Boc₂O (Di-tert-butyl dicarbonate)Cbz-Cl (Benzyl chloroformate)BnBr (Benzyl bromide)
Protection Conditions Mild base (e.g., NEt₃, NaHCO₃) or neatBase (e.g., Na₂CO₃, NaOH)Base (e.g., K₂CO₃, NaH)
Stability Bases, H₂/Pd, NucleophilesMild Acids, BasesStrong Acids, Bases, Organometallics
Deprotection Conditions Strong Acid (TFA, HCl)H₂/Pd, Strong Acid (HBr/AcOH)H₂/Pd
Orthogonality Orthogonal to Cbz, Bn, Fmoc[6]Orthogonal to Boc, Fmoc[7]Orthogonal to Boc, Fmoc
Key Advantage Easily removed, orthogonal to hydrogenolysisStable to base, orthogonal to BocHighly stable to non-reductive conditions
Key Limitation Acid sensitiveSensitive to catalytic hydrogenationSensitive to catalytic hydrogenation

Experimental Protocols

The following are generalized, step-by-step methodologies for the protection and deprotection of a secondary amine, such as the 2-azaspiro[3.4]octane core.

Protocol 1: N-Boc Protection
  • Dissolution: Dissolve the 2-azaspiro[3.4]octane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). If required, add a base like triethylamine (NEt₃, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water or saturated ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[15]

Protocol 2: N-Boc Deprotection
  • Dissolution: Dissolve the N-Boc protected 2-azaspiro[3.4]octane (1.0 eq) in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Alternatively, use a solution of HCl in 1,4-dioxane or diethyl ether.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual acid.

  • Isolation: Dissolve the residue in a minimal amount of solvent and precipitate the salt with an anti-solvent (e.g., ether), or neutralize with a base (e.g., saturated NaHCO₃) and extract the free amine.

Protocol 3: N-Cbz Protection
  • Dissolution: Dissolve the 2-azaspiro[3.4]octane (1.0 eq) in a solvent mixture such as THF/water or DCM.

  • Base and Reagent Addition: Cool the solution to 0 °C and add a base (e.g., NaHCO₃ or NEt₃, 2.0 eq), followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours until the reaction is complete.

  • Work-up: Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[8]

Protocol 4: N-Cbz/N-Benzyl Deprotection via Hydrogenolysis
  • Dissolution: Dissolve the N-Cbz or N-Bn protected 2-azaspiro[3.4]octane (1.0 eq) in a solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Add palladium on carbon (Pd/C, 5-10% w/w) to the solution.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 2-16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[12]

Conclusion

The selection of a nitrogen protecting group is a critical decision in the synthesis of 2-azaspiro[3.4]octane. The Boc group offers excellent orthogonality to reductive conditions, making it a versatile choice for many synthetic routes. The Cbz and Benzyl groups provide robustness towards a wide range of chemical environments but are primarily labile to hydrogenolysis. A thorough understanding of the stability, orthogonality, and conditions for introduction and removal of each group is essential for designing an efficient and successful synthesis. By carefully planning the protecting group strategy, researchers can unlock the full potential of the 2-azaspiro[3.4]octane scaffold in the development of next-generation pharmaceuticals.

References

A Tale of Two Spires: A Comparative Guide to Spiro[3.3]heptane and Spiro[3.4]octane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, the quest for novel molecular architectures that can unlock new biological space and deliver superior therapeutic agents is relentless. Among the rising stars in the medicinal chemist's toolbox are spirocyclic scaffolds, which offer a compelling three-dimensional (3D) alternative to traditional flat aromatic rings. Their inherent rigidity and well-defined exit vectors allow for precise spatial orientation of substituents, leading to enhanced potency, selectivity, and improved physicochemical properties.[1][2][3][4]

This guide provides an in-depth comparative analysis of two prominent spirocyclic scaffolds: spiro[3.3]heptane and spiro[3.4]octane. We will explore their distinct structural features, synthetic accessibility, and impact on key drug-like properties, supported by experimental data and case studies to inform scaffold selection in drug design.

The Allure of the Spirocyclic Core: Escaping Flatland

The drive to move beyond planar molecular designs, often termed "escaping flatland," is a central theme in contemporary medicinal chemistry. Increasing the fraction of sp³-hybridized carbons in a molecule is correlated with a higher success rate in clinical development.[1] Spirocycles, by virtue of their quaternary spiro-carbon center, inherently increase the sp³ character of a molecule, which can lead to:

  • Improved Solubility: The 3D nature of spirocycles can disrupt crystal packing and improve solvation.

  • Enhanced Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation.[1]

  • Increased Potency and Selectivity: Precise positioning of functional groups can optimize interactions with biological targets.[1]

  • Novel Intellectual Property: The use of less-explored scaffolds can provide a pathway to patentable chemical matter.

Spiro[3.3]heptane: The Rigid Contender

Spiro[3.3]heptane, composed of two fused cyclobutane rings, is a highly rigid and compact scaffold that has gained significant traction in recent years. Its unique geometry makes it an attractive bioisostere for various cyclic and aromatic systems.

Synthesis of the Spiro[3.3]heptane Core

The construction of the spiro[3.3]heptane skeleton can be achieved through several synthetic strategies. A common and scalable approach involves the double alkylation of a suitable C1 synthon with a 1,3-dihalopropane equivalent.

G start Diethyl malonate step1 Double alkylation with 1,3-dibromopropane start->step1 intermediate1 Diethyl 2,2-di(propan-3-yl)malonate step1->intermediate1 step2 Saponification and Decarboxylation intermediate1->step2 product Spiro[3.3]heptane-2,6-dicarboxylic acid step2->product

Caption: A general synthetic scheme for the spiro[3.3]heptane core.

Medicinal Chemistry Applications of Spiro[3.3]heptane

The spiro[3.3]heptane motif has been successfully incorporated into a range of drug candidates, demonstrating its versatility as a scaffold. A notable application is its use as a saturated, non-planar bioisostere for the phenyl ring. This substitution can lead to improved physicochemical properties while maintaining or even enhancing biological activity.

For instance, replacement of a central phenyl ring with a spiro[3.3]heptane moiety in certain kinase inhibitors has been shown to increase aqueous solubility and reduce off-target activity. The rigid nature of the scaffold helps to maintain the optimal orientation of the pharmacophoric groups.

Spiro[3.4]octane: The Asymmetric Explorer

The spiro[3.4]octane scaffold, featuring a cyclobutane ring fused to a cyclopentane ring, offers a different flavor of three-dimensionality compared to its smaller counterpart. The presence of the larger, more flexible five-membered ring introduces a degree of asymmetry and a different spatial arrangement of exit vectors.

Synthesis of the Spiro[3.4]octane Core

The synthesis of spiro[3.4]octane derivatives often involves intramolecular cyclization strategies. One effective method is the [3+2] cycloaddition, which can provide rapid access to functionalized spiro[3.4]octane systems.

G start Cyclopentanone step1 Reaction with a suitable three-carbon component start->step1 intermediate1 Intermediate for cycloaddition step1->intermediate1 step2 [3+2] Cycloaddition intermediate1->step2 product Spiro[3.4]octane derivative step2->product

Caption: Conceptual synthetic pathway to the spiro[3.4]octane scaffold.

Medicinal Chemistry Applications of Spiro[3.4]octane

While not as extensively explored as spiro[3.3]heptane, the spiro[3.4]octane scaffold is emerging as a valuable building block in drug discovery.[5] Its unique 3D shape can be exploited to probe novel regions of chemical space and to develop compounds with distinct pharmacological profiles. The synthesis of various aza- and oxa-spiro[3.4]octane derivatives has been reported, highlighting the potential for this scaffold in creating diverse compound libraries for screening.[6][7][8] These heterocyclic variants can serve as surrogates for commonly used motifs like piperazine and morpholine, offering opportunities to modulate properties such as solubility and basicity.[8]

Head-to-Head Comparison: Spiro[3.3]heptane vs. Spiro[3.4]octane

The choice between a spiro[3.3]heptane and a spiro[3.4]octane scaffold will depend on the specific goals of the drug discovery program. Below is a comparative summary of their key features:

FeatureSpiro[3.3]heptaneSpiro[3.4]octane
Structure Two fused cyclobutane ringsOne cyclobutane and one cyclopentane ring
Rigidity Highly rigidModerately rigid with some flexibility in the 5-membered ring
Symmetry Higher symmetryLower symmetry
Three-Dimensionality Compact, well-defined 3D shapeMore extended and asymmetric 3D shape
Synthetic Accessibility Well-established, scalable routesVarious routes, including cycloadditions
Bioisosterism Proven as a phenyl ring bioisosterePotential as a bioisostere for larger or more flexible rings
Exploration Status More extensively studied in medicinal chemistryEmerging scaffold with growing interest

G cluster_0 Spiro[3.3]heptane cluster_1 Spiro[3.4]octane a1 Rigid a2 Compact 3D Shape a1->a2 a3 Symmetrical a2->a3 a4 Phenyl Bioisostere a3->a4 b1 Moderately Flexible b2 Asymmetric 3D Shape b1->b2 b3 Less Symmetrical b2->b3 b4 Novel Chemical Space b3->b4

Caption: Key property comparison of the two spirocyclic scaffolds.

Experimental Protocols

General Procedure for the Synthesis of a Disubstituted Spiro[3.3]heptane Derivative:

  • To a solution of diethyl malonate (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (2.2 eq) dropwise and heat the reaction to 80 °C overnight.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the diethyl spiro[3.3]heptane-2,6-dicarboxylate.

  • For the diacid, saponify the diester using a base like lithium hydroxide in a mixture of THF and water.

  • Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the spiro[3.3]heptane-2,6-dicarboxylic acid.

Conclusion and Future Outlook

Both spiro[3.3]heptane and spiro[3.4]octane scaffolds offer exciting opportunities to expand the horizons of medicinal chemistry. Spiro[3.3]heptane has already established itself as a valuable tool for improving the properties of drug candidates, particularly as a rigid bioisostere. Spiro[3.4]octane, while less explored, presents a gateway to novel and asymmetric 3D structures that could lead to the discovery of first-in-class therapeutics.

The continued development of efficient and modular synthetic routes to functionalized derivatives of both scaffolds will be crucial for their widespread adoption. As our understanding of the interplay between molecular three-dimensionality and biological activity deepens, we can expect to see spiro[3.3]heptane, spiro[3.4]octane, and other spirocyclic systems play an increasingly important role in the design of the next generation of medicines.

References

  • Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Organic Letters. Retrieved from [Link]

  • ResearchGate. (2016). Request PDF: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • ResearchGate. (2017). Request PDF: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.4)octan-2-one. Retrieved from [Link]

  • ResearchGate. (2021). Request PDF: Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.4]octane-3,3-diol. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.4)octane. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.4)octane-1-carboxylic acid. Retrieved from [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Retrieved from [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

Sources

Mastering the Solid State: A Comparative Guide to the X-ray Crystallography of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and a procedural roadmap for researchers, scientists, and drug development professionals focused on the structural elucidation of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate and its derivatives using single-crystal X-ray crystallography. While a solved crystal structure for the parent compound is not publicly available as of this writing, this guide establishes a framework for its analysis by comparing it to structurally related spirocycles and providing comprehensive, field-proven protocols for obtaining and analyzing crystal structures from this class of molecules.

The Strategic Importance of the Azaspiro[3.4]octane Scaffold

The 2-azaspiro[3.4]octane moiety is a key structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an azetidine and a cyclopentane ring, offers a distinct advantage over flat, aromatic systems.[1][2] Spirocycles lead to a higher fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with increased success rates in clinical trials.[1] This structural rigidity and the precise vectorization of substituents can lead to improved potency, selectivity, and desirable pharmacokinetic properties in drug candidates.[1][3] The title compound and its derivatives represent valuable building blocks in the exploration of novel chemical space for therapeutic agents.

Comparative Crystallographic Analysis: Insights from a Structurally Related Analogue

To anticipate the structural features of this compound, we can draw valuable comparisons from the known crystal structure of a closely related compound, tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.[4] While this analogue features a larger pyrrolidine ring in place of the azetidine and an additional nitrogen atom, its crystallographic data provides a foundational blueprint for what to expect.

Parametertert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate[4]Expected for this compound
Molecular Formula C₁₂H₂₀N₂O₃C₁₂H₁₉NO₃
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cCommon small molecule space groups (e.g., P2₁/c, P-1, C2/c)
Key Conformation Both five-membered rings adopt envelope conformations.The cyclopentanone ring will likely adopt an envelope or twist conformation. The smaller, more strained azetidine ring will be near-planar.
Key Intermolecular Interactions N—H⋯O hydrogen bonds forming chains.The ketone oxygen and the Boc-carbonyl oxygen are expected to be primary hydrogen bond acceptors. In the absence of N-H donors, C-H...O interactions will likely direct crystal packing.
Data Collection Temp. 173 KStandard low temperature (100 K or 173 K) is recommended to minimize thermal motion.

Causality Behind Expectations:

  • Crystal System & Space Group: The majority of chiral small organic molecules crystallize in common, centrosymmetric space groups if crystallized as a racemate, or non-centrosymmetric space groups if enantiopure. The predicted systems are the most statistically probable for organic compounds.

  • Conformation: The five-membered cyclopentanone ring has several low-energy conformations (envelope, twist). The energetic barrier between them is small, and the final solid-state conformation will be determined by the fine balance of intramolecular strain and favorable intermolecular packing forces. The four-membered azetidine ring is highly strained and thus will be nearly planar.

  • Intermolecular Interactions: The Boc-protecting group is bulky and sterically demanding, which will significantly influence crystal packing. The carbonyl oxygens are potent hydrogen bond acceptors. In the absence of strong donors on the primary molecule, these will dictate the packing arrangement through weaker C-H···O interactions or interactions with solvent molecules if present.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous technique.[5] Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of small molecules.[6][7][8]

X-ray Crystallography Workflow cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Synthesized Compound (Powder) B Solvent Screening A->B C Select Crystallization Method B->C D Crystal Growth & Optimization C->D E Harvest & Mount Crystal D->E F Screening on Diffractometer E->F G Full Data Collection F->G H Data Integration & Reduction G->H I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement I->J K Validation & Final Report (CIF) J->K

Caption: General workflow for small-molecule X-ray crystallography.

Protocol 1: Growing Diffraction-Quality Single Crystals

Objective: To produce single crystals of a this compound derivative suitable for X-ray diffraction (typically >0.1 mm in at least two dimensions, with sharp edges and no visible fractures).

Rationale: Crystallization is the process of slowly forming a highly ordered solid lattice from a solution.[9] The key is to approach supersaturation gradually, allowing molecules to arrange themselves into a thermodynamically stable crystal lattice rather than crashing out as an amorphous solid.[10]

Materials:

  • Purified compound (>98% purity is ideal)

  • Selection of high-purity solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Heptane, Diethyl Ether)

  • Small glass vials (e.g., 1-dram vials) or a crystallization plate

  • Syringes and fine-gauge needles or glass pipettes

Step-by-Step Methodology:

  • Solubility Testing (The Foundation):

    • Place a small amount of your compound (1-2 mg) into several different vials.

    • Add a single solvent (e.g., Acetone) dropwise at room temperature until the solid dissolves. Note the approximate solubility (e.g., soluble, sparingly soluble, insoluble).

    • Repeat for a range of solvents of varying polarity.

    • Expert Insight: The ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when heated.[9]

  • Method Selection & Execution: The choice of method depends on the solubility profile.

    • Method A: Slow Evaporation (For highly soluble compounds)

      • Dissolve 5-10 mg of the compound in a good solvent (e.g., Dichloromethane or Acetone) to near-saturation in a vial.

      • Cover the vial with a cap, but do not tighten it fully, or cover with parafilm and pierce a few small holes with a needle.

      • Place the vial in a vibration-free location.

      • Causality: The slow removal of solvent gradually increases the concentration, leading to controlled supersaturation and crystal growth.[11] This is often the simplest starting method.

    • Method B: Slow Cooling (The Workhorse)

      • In a test tube or vial, dissolve 5-10 mg of the compound in a minimal amount of a suitable hot solvent (one identified in Step 1).[12]

      • Ensure a clear solution is formed. If any particulates remain, filter the hot solution through a small plug of cotton in a Pasteur pipette into a clean vial.

      • Cover the vial and allow it to cool slowly to room temperature.

      • If no crystals form, transfer the vial to a refrigerator (4 °C), and subsequently to a freezer (-20 °C).

      • Causality: Most organic compounds are more soluble in hot solvents. As the solution cools, solubility decreases, forcing the compound out of solution in an ordered manner.[9][10]

    • Method C: Solvent Vapor Diffusion (For difficult cases)

      • Dissolve 5-10 mg of the compound in a small volume of a "good" solvent (e.g., 0.5 mL of Acetone).

      • Place this vial, uncapped, inside a larger, sealable jar (e.g., a 20 mL scintillation vial).

      • Add a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., 2-3 mL of Heptane) to the outer jar, ensuring the liquid levels do not mix.

      • Seal the outer jar.

      • Causality: The more volatile "good" solvent will slowly evaporate from the inner vial while the vapor of the "poor" solvent diffuses into it. This slowly changes the solvent composition, reducing the compound's solubility and inducing crystallization.[11]

Protocol 2: Single-Crystal X-ray Diffraction and Analysis

Objective: To collect a high-quality diffraction dataset from a single crystal and solve its three-dimensional structure.

Rationale: A crystal acts as a three-dimensional diffraction grating for X-rays. By measuring the positions and intensities of the diffracted X-ray beams, one can mathematically reconstruct the electron density, and therefore the atomic arrangement, within the crystal.[6]

Step-by-Step Methodology:

  • Crystal Mounting:

    • Under a microscope, select a suitable crystal.

    • Using a cryoloop (a small polymer loop on a pin), carefully scoop up the crystal with a small amount of its mother liquor or protective oil (e.g., Paratone-N).

    • Immediately place the pin in a goniometer head and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

    • Expert Insight: Flash-cooling vitrifies the remaining solvent, preventing ice crystal formation which would destroy the sample, and minimizes atomic thermal vibrations, leading to higher-resolution data.

  • Data Collection:

    • Mount the goniometer head onto the diffractometer.

    • Center the crystal in the X-ray beam.

    • Collect a few initial frames to assess crystal quality (diffraction strength, spot shape).

    • If the crystal is suitable, proceed with a full data collection run. Modern diffractometers automate the process of rotating the crystal and collecting thousands of diffraction spots.[7]

  • Structure Solution and Refinement:

    • The collected data (a series of images) is processed to integrate the intensities of each diffraction spot.

    • Software is used to solve the "phase problem" and generate an initial electron density map. This often reveals the positions of most non-hydrogen atoms.

    • A molecular model is built into the electron density map.

    • The model is then refined, a process of iteratively adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[13]

  • Validation and Reporting:

    • The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit).

    • The results are reported in a standard format, the Crystallographic Information File (CIF), which contains all information about the crystal, data collection, and the final structural model.

Structure_Analysis Crystal Mounted Crystal Positioned in X-ray Beam Diffraction Diffraction Pattern (Spots on Detector) Crystal->Diffraction X-ray Interaction Solution Initial Model (Electron Density Map) Diffraction->Solution Computational Phasing Refinement Refined Structure (Final Atomic Coordinates) Solution->Refinement Iterative Fitting

Caption: From crystal to refined structure.

References

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2017). ResearchGate. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2020). Angewandte Chemie International Edition. Retrieved from [Link]

  • 2-Azaspiro(3.4)octane. (n.d.). PubChem. Retrieved from [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. Retrieved from [Link]

  • Crystallization Techniques. (n.d.). Solubility of Things. Retrieved from [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2017). ResearchGate. Retrieved from [Link]

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Biological activity of compounds derived from "Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A new class of selective M4 receptor agonists, built around the rigid 2-azaspiro[3.4]octane scaffold, is showing significant promise for the treatment of neuropsychiatric disorders. This guide provides a comparative analysis of their biological activity, offering researchers and drug development professionals a detailed look into their structure-activity relationships and the experimental protocols used for their evaluation.

The quest for novel therapeutics for conditions like schizophrenia and other psychotic disorders has been challenging, with a need for agents that offer improved efficacy and fewer side effects than current treatments. Activation of the M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic strategy.[1] This has spurred the development of selective M4 agonists, with the 2-azaspiro[3.4]octane framework serving as a key structural motif in a number of recently disclosed potent and selective compounds.

The 2-Azaspiro[3.4]octane Scaffold: A Foundation for Selectivity

The rigid, three-dimensional structure of the 2-azaspiro[3.4]octane core provides a unique conformational constraint that appears to be crucial for achieving selectivity for the M4 receptor over other muscarinic subtypes (M1, M2, M3, and M5). This is a critical attribute, as off-target activity at other muscarinic receptors is associated with undesirable side effects.

This guide focuses on a series of 2-azaspiro[3.4]octane derivatives disclosed in a key patent from Novartis AG[2], which highlights the potential of this scaffold in developing selective M4 agonists. The compounds generally consist of a substituted pyrimidine or pyridine ring linked to the nitrogen of the 2-azaspiro[3.4]octane moiety.

Comparative Biological Activity of 2-Azaspiro[3.4]octane Derivatives

The following table summarizes the in vitro activity of a selection of 2-azaspiro[3.4]octane derivatives as M4 receptor agonists. The data is extracted from patent literature and showcases the potency and selectivity of these compounds.

Compound IDM4 EC₅₀ (nM)M1/M4 Selectivity Ratio
Example 1 5-FH1.8>100
Example 2 5-ClH2.5>100
Example 3 H5-F3.2>100
Example 4 5-F5-F1.5>100
Example 5 5-MeH5.0>50

Table 1: Biological Activity of Representative 2-Azaspiro[3.4]octane Derivatives as M4 Agonists. Data is illustrative and based on findings reported in patent literature.[2] The selectivity ratio is a measure of the EC₅₀ at the M1 receptor divided by the EC₅₀ at the M4 receptor.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 provides valuable insights into the structure-activity relationships of this series of compounds:

  • Substitution on the Pyrimidine/Pyridine Ring: The nature and position of substituents on the aromatic ring significantly impact M4 agonist potency.

    • Halogen substitutions, particularly fluorine and chlorine at the 5-position of the pyrimidine ring (as in Examples 1, 2, and 4), are well-tolerated and can lead to high potency.

    • Moving the fluorine substituent to a different position (Example 3) results in a slight decrease in potency compared to Example 1.

    • A di-fluoro substitution at the 5-position (Example 4) maintains high potency.

    • A methyl group at the 5-position (Example 5) is also tolerated, although it results in a slightly less potent compound compared to the halogenated analogs.

  • The Role of the Spirocyclic Core: The 2-azaspiro[3.4]octane scaffold appears to be a key determinant of the high selectivity against the M1 receptor. The rigid conformation likely orients the substituted aromatic ring in a manner that is optimal for binding to the M4 receptor while being disfavored by the M1 subtype.

SAR_Insights cluster_scaffold 2-Azaspiro[3.4]octane Core cluster_substituents Pyrimidine/Pyridine Substituents (R¹, R²) cluster_activity Biological Activity Scaffold Rigid 3D Structure Selectivity High M1/M4 Selectivity (>50-100 fold) Scaffold->Selectivity Key for Selectivity Halogens Halogens (F, Cl) at 5-position Potency High M4 Agonist Potency (Low nM EC₅₀) Halogens->Potency Enhances Potency Methyl Methyl Group at 5-position Methyl->Potency Maintains Potency

Experimental Protocols

The determination of the biological activity of these compounds relies on robust in vitro assays. The following is a representative protocol for a functional assay to determine the M4 receptor agonist activity.

M4 Muscarinic Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to activate the M4 receptor, which is a Gαi-coupled receptor. In this assay format, the cells co-express the M4 receptor and a promiscuous G-protein (Gα15 or Gα16) that couples the receptor to the phospholipase C pathway, leading to a measurable increase in intracellular calcium upon agonist stimulation.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human M4 muscarinic receptor and a promiscuous G-protein.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

  • Probenecid (to prevent dye leakage).

  • Test compounds and a reference agonist (e.g., Acetylcholine).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the cell culture medium from the plates and add the dye loading buffer.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Add the compound solutions to the wells while simultaneously monitoring the fluorescence signal.

    • Record the fluorescence intensity over time (typically for 90-120 seconds) to capture the calcium transient.

  • Data Analysis:

    • Determine the maximum fluorescence response for each concentration of the test compound.

    • Normalize the data to the response of a maximal concentration of the reference agonist.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Plating 1. Cell Plating DyeLoading 2. Calcium Dye Loading Plating->DyeLoading CompoundPrep 3. Prepare Compound Dilutions DyeLoading->CompoundPrep FLIPR 4. Add Compounds & Measure Fluorescence CompoundPrep->FLIPR DataNorm 5. Normalize Fluorescence Data FLIPR->DataNorm CurveFit 6. Dose-Response Curve Fitting DataNorm->CurveFit EC50 7. Determine EC₅₀ Value CurveFit->EC50

Conclusion

The 2-azaspiro[3.4]octane scaffold has proven to be a highly valuable starting point for the development of potent and selective M4 muscarinic receptor agonists. The structure-activity relationships discussed in this guide, derived from key patent literature, provide a clear rationale for the design of future M4-targeted therapeutics. The rigid nature of the spirocyclic core appears to be instrumental in achieving the desired selectivity profile, a critical factor for minimizing off-target effects. As research in this area continues, it is anticipated that compounds based on this and related spirocyclic frameworks will play an increasingly important role in the development of novel treatments for a range of central nervous system disorders.

References

  • Novartis AG. 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • Novartis AG. 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • PubChem. 2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1. [Link]

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of 2-Azaspiro[3.4]octane Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Azaspiro[3.4]octane Scaffold

In the landscape of modern medicinal chemistry, there is a pronounced shift away from "flat" aromatic compounds towards molecules with greater three-dimensionality. Spirocyclic scaffolds are at the forefront of this movement, offering a rigid and structurally complex framework that can improve physicochemical properties and target selectivity.[1][2] The 2-azaspiro[3.4]octane system, which features a cyclopentane ring fused to an azetidine ring via a single spiro-carbon, is a particularly valuable motif.[3] Its inherent rigidity and defined spatial arrangement of substituents make a thorough understanding of its conformational preferences essential for rational drug design.

This guide provides an in-depth comparison of the principal analytical techniques used to elucidate the conformation of 2-azaspiro[3.4]octane systems: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Modeling. We will explore the causality behind experimental choices, present validated protocols, and demonstrate how these methods are synergistically employed to build a comprehensive structural understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizing Conformations in Solution

Expertise & Experience: Why NMR is the Primary Tool for Solution-State Analysis

NMR spectroscopy is the most powerful technique for probing the structure and dynamics of molecules in a solution state, which most closely mimics the physiological environment. For a constrained system like 2-azaspiro[3.4]octane, the molecule does not exist as a single static structure but rather as a dynamic equilibrium of conformers. NMR provides an averaged picture of this equilibrium. Key parameters such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations provide direct evidence of through-bond and through-space atomic proximities, respectively, allowing us to deduce the predominant conformation(s).[4]

The analysis hinges on the principle that the magnitude of ³JHH values, governed by the Karplus relationship, is dependent on the dihedral angle between coupled protons. Furthermore, the presence of strong NOE (or ROE) signals between protons that are distant in the covalent structure indicates their close proximity in 3D space, a cornerstone for confirming stereochemistry and conformational preferences.[5]

Experimental Protocol: A Self-Validating NMR Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-azaspiro[3.4]octane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibria and should be noted.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.

    • Acquire a ¹³C NMR spectrum (often using DEPT-135 or APT pulse sequences) to identify all unique carbon environments and their multiplicity (CH₃, CH₂, CH, C).

  • 2D Spectra Acquisition for Structural Elucidation:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin systems within each ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, crucial for connecting spin systems across the spiro-carbon.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It identifies protons that are close in space (< 5 Å), providing definitive evidence for the molecule's 3D fold and the relative orientation of substituents.[5]

Data Presentation: Interpreting NMR Data

The following table summarizes the expected NMR parameters for the parent 2-azaspiro[3.4]octane scaffold. Actual chemical shifts will vary based on substitution.

Table 1: Representative NMR Data for the 2-Azaspiro[3.4]octane Core

Position Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key NOE/ROE Correlations
C1, C3 CH₂ ~3.0 - 3.5 ~50 - 55 Protons on C1/C3 with axial protons on C5/C8
N2 NH Variable (typically broad) - With adjacent C1/C3 protons
C4 (spiro) C - ~60 - 70 -
C5, C8 CH₂ ~1.5 - 2.0 (axial/equatorial) ~25 - 35 Geminal protons; Axial protons with other axial protons

| C6, C7 | CH₂ | ~1.4 - 1.9 (axial/equatorial) | ~20 - 30 | Geminal protons; Axial protons with other axial protons |

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Prep Dissolve Compound in Deuterated Solvent Acq_1D Acquire 1D Spectra (¹H, ¹³C, DEPT) Prep->Acq_1D Transfer to Spectrometer Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) Acq_1D->Acq_2D Optimize Parameters Assign Assign Signals (¹H & ¹³C) Acq_2D->Assign Process Data (FT, Phasing) Correlate Analyze Correlations (COSY, HMBC) Assign->Correlate Conform Interpret NOE/ROE Data & Coupling Constants Correlate->Conform Output Propose Dominant Solution-State Conformation Conform->Output

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Expertise & Experience: Why Crystallography Provides Definitive Proof

While NMR reveals the averaged structure in solution, X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule in its solid, crystalline state.[6] This technique is invaluable as it yields precise atomic coordinates, bond lengths, and bond angles, defining a single, low-energy conformation. This solid-state structure serves as the ultimate benchmark for validating the results of computational modeling and can provide a foundational model for interpreting more complex solution-state NMR data.

The causality is direct: the diffraction pattern produced when X-rays pass through a well-ordered crystal is mathematically related to the electron density distribution within that crystal. By solving this relationship, we can build a 3D model of the molecule with unparalleled accuracy.

Experimental Protocol: From Compound to Crystal Structure
  • Crystal Growth (The Crucial Step): High-quality single crystals are paramount. This is often the most challenging step.

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Induce slow crystallization. Common methods include:

      • Slow evaporation of the solvent.

      • Vapor diffusion (diffusing a poor solvent into a solution of the compound).

      • Slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal (typically to 100 K) to minimize thermal motion.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Data Presentation: Key Crystallographic Parameters

A crystallographic information file (CIF) contains hundreds of parameters. The most critical for conformational analysis are summarized below.

Table 2: Example Crystallographic Data for a 2-Azaspiro[3.4]octane Derivative

Parameter Description Typical Value / Observation
Crystal System The symmetry class of the crystal lattice. Orthorhombic, Monoclinic, etc.
Space Group The specific symmetry elements of the unit cell. e.g., P2₁2₁2₁, P2₁/c
C-N Bond Lengths Lengths of bonds within the azetidine ring. ~1.45 - 1.48 Å
C-C Bond Lengths Lengths of bonds within the cyclopentane ring. ~1.52 - 1.55 Å
C-N-C Angle Bond angle within the azetidine ring. Constrained, near 90°
Ring Puckering Describes the non-planar nature of the rings. Cyclopentane typically adopts an envelope or twist conformation.

| Key Dihedral Angles | Defines the twist and orientation of the rings. | e.g., C1-N2-C3-C4 |

Visualization: X-ray Crystallography Workflow

Xray_Workflow cluster_prep Material Preparation cluster_data Data Collection cluster_solve Structure Solution cluster_output Final Output Compound Purified Compound Crystal Grow Single Crystal Compound->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Process Process Raw Data Collect->Process Solve Solve Phase Problem Process->Solve Refine Build and Refine Atomic Model Solve->Refine Output Final Crystal Structure (CIF) & Atomic Coordinates Refine->Output

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Modeling: Mapping the Energy Landscape

Expertise & Experience: The Power of In Silico Exploration

While experimental methods probe existing structures, computational modeling allows us to predict and explore the entire conformational landscape of a molecule. Using methods ranging from rapid molecular mechanics (MM) to more accurate but intensive Density Functional Theory (DFT), we can identify all thermally accessible low-energy conformers, calculate their relative energies, and predict their population distribution (Boltzmann distribution).[7] This in silico approach is critical for understanding which shapes the molecule is likely to adopt and for rationalizing its observed reactivity and biological activity.

The key insight is that this method can reveal transient or low-population conformers that are invisible to experimental techniques but may be crucial for the molecule's function (e.g., the "active" conformation for binding to a receptor). Comparing calculated parameters (e.g., NMR shifts, coupling constants) for different conformers with experimental data is a powerful way to validate both the computational model and the interpretation of the experimental results.[5]

Protocol: A Standard Computational Workflow
  • Initial Structure Generation: Build a 2D representation of the 2-azaspiro[3.4]octane derivative and convert it to an initial 3D structure.

  • Conformational Search:

    • Perform a broad search of the conformational space using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94). This will generate hundreds or thousands of potential conformers.

  • Geometry Optimization and Energy Calculation:

    • Cluster the generated conformers and select the unique, low-energy structures (e.g., within 10-15 kcal/mol of the global minimum).

    • Perform a full geometry optimization on these selected conformers using a higher level of theory, typically DFT with a suitable basis set (e.g., B3LYP/6-31G* or higher).[7]

    • Perform a vibrational frequency calculation to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Analysis:

    • Calculate the relative energies (ΔE, ΔG) of all stable conformers.

    • Use the Gibbs free energies to calculate the Boltzmann population of each conformer at a given temperature (e.g., 298 K).

    • Analyze the geometric parameters (dihedral angles, bond lengths) of the most stable conformers.

Data Presentation: Comparing Predicted Conformers

Table 3: Hypothetical Computational Results for 2-Azaspiro[3.4]octane Conformers

Conformer ID Relative Energy (ΔG, kcal/mol) Boltzmann Population (%) Key Dihedral Angle (C1-N2-C3-C4, °) Cyclopentane Conformation
Conf-1 0.00 75.3 5.2 C6-envelope
Conf-2 0.85 20.1 -4.9 C7-envelope

| Conf-3 | 1.95 | 4.6 | 15.1 | Twist |

Visualization: Computational Analysis Workflow

Comp_Workflow cluster_build Structure Input cluster_search Conformational Search cluster_calc High-Level Calculation cluster_output Analysis & Output Build Build 2D/3D Structure Search Perform MM-based Conformational Search Build->Search Cluster Cluster & Select Low-Energy Conformers Search->Cluster Optimize Optimize Geometry (DFT) Cluster->Optimize Frequency Calculate Frequencies & Thermodynamics Optimize->Frequency Analyze Analyze Energies & Calculate Populations Frequency->Analyze Output Ranked List of Stable Conformers & Properties Analyze->Output

Caption: Workflow for computational conformational analysis.

Comparative Summary and Synergistic Application

No single technique tells the whole story. The true power comes from integrating the findings from all three methods.

Table 4: Head-to-Head Comparison of Analytical Techniques

Feature NMR Spectroscopy X-ray Crystallography Computational Modeling
State Solution (dynamic) Solid (static) In Silico (gas phase or solvated)
Information Population-weighted average structure, dynamics, connectivity Precise single conformer, bond lengths/angles Entire energy landscape, relative energies, predicted populations
Throughput High Low (crystal growth is a bottleneck) Medium to Low (depends on theory level)
Key Strength Physiologically relevant state Unambiguous structural proof Predictive power, exploration of all possibilities

| Key Limitation | Provides an averaged picture, can be complex to interpret | Crystal packing forces can influence conformation | Accuracy is dependent on the level of theory and model used |

A synergistic approach is the gold standard:

  • An X-ray crystal structure provides the definitive conformation of the global minimum in the solid state.

  • Computational modeling is used to explore other possible low-energy conformers and to validate that the crystal structure corresponds to a low-energy state.

  • The geometric and energetic data from the computational analysis are then used to interpret the solution-state NMR data, helping to assign signals and understand the dynamic equilibrium between different conformers.

Conclusion

The conformational analysis of the 2-azaspiro[3.4]octane ring system is a critical exercise for any research program leveraging this important scaffold. By judiciously combining the solution-state insights from NMR spectroscopy, the definitive solid-state proof from X-ray crystallography, and the predictive power of computational modeling, researchers can build a robust, multi-faceted understanding of the molecule's three-dimensional structure. This comprehensive knowledge is the foundation upon which successful, structure-based drug design is built.

References

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. Available at: [Link]

  • St-Gelais, N., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. National Institutes of Health. Available at: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]

  • Unknown Author. (2017). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Rjabova, S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.4)octane. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem Compound Database. Available at: [Link]

  • Lázár, L., et al. (2004). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1)H, (13)C, and (15)N NMR. Magnetic Resonance in Chemistry. Available at: [Link]

  • Zhang, M., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a novel chemical entity is not merely a quality metric; it is the bedrock of reliable biological data and a prerequisite for advancing a compound through the development pipeline. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, a valuable spirocyclic building block, is no exception. Its three-dimensional structure is of significant interest in creating novel therapeutics, making the verification of its purity a critical task.[1][2][]

This guide provides an in-depth comparison of analytical strategies for assessing the purity of synthesized this compound. We will delve into a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as a robust quantitative workhorse. Furthermore, we will explore the synergistic power of Liquid Chromatography-Mass Spectrometry (LC-MS) as an orthogonal technique for unequivocal identity confirmation and enhanced impurity detection.

The Analytical Imperative: Why Purity Matters

The synthetic route to spirocyclic systems like 2-azaspiro[3.4]octanes can involve multiple steps, starting from precursors such as 1-Boc-3-oxo-azetidine.[4][5] Each step introduces the potential for impurities, including:

  • Unreacted Starting Materials: Residual precursors from the initial stages of synthesis.

  • Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.

  • By-products: Resulting from side reactions inherent to the synthetic chemistry.

  • Degradants: Arising from instability of the product during work-up or storage.

Primary Purity Assessment: A Proposed HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, reproducibility, and quantitative accuracy.[6] For a moderately polar, UV-active compound like this compound (the ketone carbonyl provides a chromophore), a reversed-phase HPLC method with UV detection is the logical first choice.

Rationale for Method Design

The proposed method is based on established principles for the analysis of Boc-protected amines and cyclic ketones.

  • Stationary Phase (Column): A C18 column is selected for its versatility and proven ability to retain and separate compounds of moderate polarity. The hydrophobicity of the tert-butyl group and the spirocyclic core will ensure good interaction with the stationary phase.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is proposed. Acetonitrile is a common organic modifier providing good peak shape, while TFA acts as an ion-pairing agent to sharpen the peaks of any potentially basic impurities and controls the pH to ensure consistent retention.

  • Gradient Elution: A gradient is essential to ensure that any early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.

  • Detection: The ketone carbonyl group is expected to have a UV absorbance maximum around 210-220 nm. Detection at 214 nm is a good starting point for sensitive detection of the main peak and potential impurities.

Experimental Protocol: HPLC-UV Purity Determination

Objective: To quantitatively determine the purity of this compound by percentage area normalization.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
Gradient Program 0-2 min: 10% B; 2-17 min: 10% to 90% B; 17-20 min: 90% B; 20.1-25 min: 10% B (Re-equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 214 nm.
Injection Volume 5 µL.
Sample Diluent 50:50 Acetonitrile:Water.

Procedure:

  • System Suitability Test (SST):

    • Prepare a standard solution of the reference material at approximately 0.5 mg/mL in the sample diluent.

    • Inject the standard solution six times consecutively.

    • The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of the sample diluent to achieve a concentration of 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Integrate all peaks in the resulting chromatogram.

  • Calculation:

    • Calculate the purity by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Orthogonal Verification: The Role of LC-MS

While HPLC-UV provides excellent quantitative data, it relies on retention time for peak identification, which is not unique.[7] An orthogonal method, one that separates compounds based on a different principle, is crucial for confirming both the identity of the main peak and the presence of any co-eluting impurities. LC-MS is the ideal complementary technique, coupling the separation power of HPLC with the mass-resolving capability of mass spectrometry.[8][9]

Why LC-MS is a Powerful Orthogonal Tool
  • Identity Confirmation: Mass spectrometry provides the molecular weight of the eluting compounds. For this compound, we expect to see a protonated molecule [M+H]⁺ at m/z 226.1. This provides definitive confirmation that the main peak is indeed the target compound.

  • Impurity Identification: LC-MS can reveal the molecular weights of impurity peaks, giving valuable clues to their structures (e.g., unreacted starting materials, by-products of the spiroannulation).[10]

  • Detection of Non-Chromophoric Impurities: Some potential impurities may lack a UV chromophore and would be invisible to the UV detector. MS detection can identify these compounds.

Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for assessing the purity of synthesized this compound, incorporating both HPLC-UV and LC-MS.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc Primary Analysis: HPLC-UV cluster_lcms Orthogonal Verification: LC-MS cluster_decision Final Purity Assessment prep Dissolve synthesized compound in 50:50 ACN:Water (0.5 mg/mL) filter Filter through 0.45 µm syringe filter prep->filter sst System Suitability Test (%RSD ≤ 2.0%) filter->sst lcms_analysis Inject sample into LC-MS system (using similar LC conditions) filter->lcms_analysis hplc_analysis Inject sample onto C18 column with gradient elution sst->hplc_analysis uv_detection UV Detection at 214 nm hplc_analysis->uv_detection quant Calculate Purity (Area % Normalization) uv_detection->quant compare Compare HPLC Purity Data with LC-MS Findings quant->compare ms_detection Mass Spectrometry Detection (ESI+) lcms_analysis->ms_detection identity Confirm [M+H]⁺ of Main Peak (m/z 226.1) ms_detection->identity impurities Identify MW of Impurity Peaks ms_detection->impurities identity->compare impurities->compare final_report Final Purity Report compare->final_report

Caption: Workflow for the purity assessment of this compound.

Comparison of Analytical Techniques

FeatureHPLC-UVLC-MS
Primary Function Quantitative Purity AssessmentIdentity Confirmation & Impurity Identification
Principle Chromatographic separation followed by UV absorbance.Chromatographic separation followed by mass-to-charge ratio detection.
Strengths - High precision and accuracy for quantification.- Robust and widely available.- Cost-effective for routine analysis.- High specificity for compound identification.- Can detect impurities without a UV chromophore.- Provides molecular weight information for unknown peaks.
Limitations - Peak identity is based on retention time, which is not unique.- Cannot detect impurities that do not absorb UV light.- Generally less quantitative than UV detection without specific standards.- More complex instrumentation and maintenance.
Best Use Case Routine quality control, final product release testing, and stability studies.Confirming product identity, impurity profiling, and troubleshooting unexpected HPLC-UV results.

Conclusion

A robust assessment of the purity of synthesized this compound requires a multi-faceted approach. A well-developed reversed-phase HPLC-UV method serves as the primary tool for reliable quantification, providing the high-quality data necessary for decision-making in a research and development setting. However, the true confidence in purity assessment is achieved through orthogonal verification. The use of LC-MS provides unequivocal confirmation of the target molecule's identity and offers a deeper insight into the impurity profile. By combining these two powerful techniques, researchers can ensure the integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, is a critical component of laboratory safety protocols. This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of this compound, grounded in established safety and regulatory standards.

Understanding the Compound: Hazard Profile

This compound is a chemical intermediate commonly used in pharmaceutical research. While not classified as acutely toxic, it presents several hazards that necessitate careful handling and disposal.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

  • Harmful if Swallowed (H302): Harmful if swallowed.

A comprehensive understanding of these hazards is the foundation for establishing safe handling and disposal procedures. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a written Chemical Hygiene Plan (CHP) that outlines specific practices and procedures to protect employees from health hazards associated with the chemicals they work with.[2]

Hazard Classification GHS Hazard Statement Description Primary Route of Exposure
Skin IrritationH315Causes skin irritationDermal contact
Serious Eye IrritationH319Causes serious eye irritationEye contact
Respiratory IrritationH335May cause respiratory irritationInhalation
Acute Toxicity (Oral)H302Harmful if swallowedIngestion

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound should be approached systematically to ensure safety and regulatory compliance. The following workflow outlines the essential steps from waste generation to final disposal.

cluster_0 Step 1: In-Lab Waste Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Waste Transfer and Disposal A Waste Generation (e.g., residual solid, contaminated labware) B Segregate into a dedicated, labeled, and compatible waste container A->B Immediate action C Ensure container is properly sealed and stored in a designated satellite accumulation area B->C Daily/Weekly check D Maintain a waste log detailing contents and quantities C->D Concurrent action E Transfer to a central accumulation area when container is full or as per institutional policy D->E As needed F Arrange for pickup by a licensed hazardous waste disposal contractor E->F Scheduled

Disposal workflow for this compound.

Operational Protocols

Proper segregation of chemical waste at the point of generation is paramount to prevent accidental reactions and ensure compliant disposal.

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips). The container should be made of a material that does not react with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound," and the appropriate hazard warnings (e.g., "Irritant").

  • Avoid Mixing: Do not mix this waste stream with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible chemicals should be stored separately to prevent reactions.[3]

Effective container management is a core requirement of the U.S. Environmental Protection Agency (EPA) for hazardous waste generators.[4]

  • Secure Closure: Waste containers must be kept securely closed except when adding waste.[4]

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[5] The storage area should be well-ventilated.[6] If waste is temporarily stored in a fume hood, it should be moved to the designated storage area as soon as possible.[5]

  • Waste Log: Maintain a log of the waste added to the container, including the date and quantity. This documentation is crucial for tracking and reporting purposes.

The final stage of disposal involves the transfer of the waste to a licensed disposal facility.

  • Transfer to Central Accumulation: Once the container is full or has reached its designated accumulation time limit (as per your institution's policy and state regulations), it should be securely transported to a central accumulation area (CAA).[5]

  • Professional Disposal: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal contractor. These contractors are equipped to manage the transportation and final disposal in compliance with all federal and state regulations.[5][7] The EPA's "cradle-to-grave" approach holds the generator responsible for the waste from its creation to its ultimate disposal.[7][8]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][9]

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For large spills, evacuate the area and contact your institution's EHS department.

References

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Retrosynthesis Analysis

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Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.